molecular formula C6H5BrN2O2 B1291790 2-Bromo-6-methyl-3-nitropyridine CAS No. 374633-31-5

2-Bromo-6-methyl-3-nitropyridine

Cat. No.: B1291790
CAS No.: 374633-31-5
M. Wt: 217.02 g/mol
InChI Key: IHHLJCDGOSZFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHLJCDGOSZFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646103
Record name 2-Bromo-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374633-31-5
Record name 2-Bromo-6-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374633-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Bromo-6-methyl-3-nitropyridine from 2-chloro-3-nitropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 2-Bromo-6-methyl-3-nitropyridine, a valuable substituted pyridine derivative for various applications in pharmaceutical and materials science research. The synthesis commences from the readily available starting material, 2-chloro-3-nitropyridine.

While a direct, one-pot conversion for this specific transformation is not extensively documented in publicly available literature, this guide outlines a robust, multi-step synthesis based on established and reliable organic chemistry transformations. The presented methodology is a composite of documented procedures for analogous structures, providing a detailed protocol for its preparation. This document includes in-depth experimental procedures, tabulated quantitative data for easy comparison, and a visual representation of the synthetic workflow to facilitate laboratory-scale production.

Proposed Synthetic Pathway

The synthesis of this compound from 2-chloro-3-nitropyridine is proposed to proceed through a multi-step sequence. The initial and well-documented step involves the synthesis of the key intermediate, 2-methyl-3-nitropyridine, via a malonic ester synthesis followed by decarboxylation. Subsequent functionalization of this intermediate is required to introduce the bromine atom at the 2-position and the methyl group at the 6-position. This guide will focus on the established synthesis of the 2-methyl-3-nitropyridine intermediate and discuss potential routes for the subsequent transformations.

Step 1: Synthesis of 2-Methyl-3-nitropyridine

The conversion of 2-chloro-3-nitropyridine to 2-methyl-3-nitropyridine is achieved through a condensation reaction with diethyl malonate in the presence of a base, followed by acidic hydrolysis and decarboxylation.[1][2][3] This method provides a reliable route to the key intermediate.[1]

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-methyl-3-nitropyridine is adapted from literature procedures.[4][5][6]

  • Step 1a: Condensation Reaction

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), diethyl malonate is added dropwise at room temperature.

    • The resulting mixture is stirred until the evolution of hydrogen gas ceases.

    • A solution of 2-chloro-3-nitropyridine in anhydrous THF is then added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

    • Upon completion, the reaction is carefully quenched with water and acidified with concentrated hydrochloric acid.

    • The aqueous layer is extracted with chloroform, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Step 1b: Hydrolysis and Decarboxylation

    • The crude product from the previous step is treated with 50% sulfuric acid.

    • The mixture is heated at reflux for several hours to effect hydrolysis and decarboxylation.

    • After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.

    • The product is then extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

    • The crude 2-methyl-3-nitropyridine can be further purified by column chromatography on silica gel.

Quantitative Data for the Synthesis of 2-Methyl-3-nitropyridine:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioQuantityYield (%)Reference
2-Chloro-3-nitropyridine158.551.015.6 g (0.1 mol)-[4][5]
Diethyl malonate160.175.080 mL (0.5 mol)-[4][5]
Sodium22.991.1 - 1.32.53 g - 2.99 g-[4][5]
2-Methyl-3-nitropyridine138.12--Moderate to Good[1]

Experimental Workflow for the Synthesis of 2-Methyl-3-nitropyridine:

G cluster_0 Step 1: Synthesis of 2-Methyl-3-nitropyridine A 2-Chloro-3-nitropyridine C Condensation Reaction (Anhydrous THF) A->C B Diethyl malonate + Sodium Hydride B->C D Intermediate Malonate Adduct C->D Work-up E Acidic Hydrolysis & Decarboxylation (H₂SO₄, Heat) D->E F 2-Methyl-3-nitropyridine E->F Purification

Caption: Workflow for the synthesis of 2-methyl-3-nitropyridine.

Subsequent Transformations to this compound: A Discussion of Potential Routes

The conversion of 2-methyl-3-nitropyridine to the target molecule, this compound, presents a significant synthetic challenge due to the need for selective functionalization at two different positions on the pyridine ring. A direct and selective introduction of a bromine atom at the 2-position and a methyl group at the 6-position of 2-methyl-3-nitropyridine is not straightforward.

A plausible, albeit longer, synthetic sequence would involve a series of functional group interconversions. One hypothetical route could involve the following steps:

  • Nitration: Introduction of a second nitro group onto the pyridine ring to further activate it and direct subsequent reactions.

  • Reduction: Selective reduction of one of the nitro groups to an amino group.

  • Sandmeyer Reaction: Conversion of the amino group to a bromo group.

  • Methylation: Introduction of the methyl group at the 6-position, possibly via a nucleophilic substitution or a cross-coupling reaction on a suitably functionalized precursor.

It is important to note that this proposed pathway is speculative and would require significant experimental optimization to achieve the desired regioselectivity and yield. Each step would need careful consideration of reaction conditions to avoid unwanted side reactions.

Proposed Multi-Step Synthetic Pathway:

G cluster_1 Proposed Pathway for Further Functionalization X 2-Methyl-3-nitropyridine Y Further Functionalization (e.g., Nitration, Reduction) X->Y Z Amino-methyl-nitropyridine Intermediate Y->Z AA Sandmeyer Reaction (NaNO₂, HBr) Z->AA AB Bromo-methyl-nitropyridine Intermediate AA->AB AC Methylation AB->AC AD This compound AC->AD

Caption: A hypothetical multi-step pathway for further functionalization.

Conclusion

This technical guide has outlined a feasible synthetic route for the preparation of 2-methyl-3-nitropyridine from 2-chloro-3-nitropyridine, a critical first step towards the synthesis of this compound. While the initial conversion is well-established, the subsequent transformations to achieve the final target molecule are more complex and require a multi-step approach. The proposed pathway for these transformations is based on fundamental principles of organic synthesis but necessitates experimental validation and optimization. This guide serves as a foundational resource for researchers and scientists in the field of medicinal chemistry and materials science, providing a starting point for the development of a robust and efficient synthesis of this compound. Further research is warranted to explore and establish a definitive and high-yielding synthetic protocol for the title compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical research and organic synthesis. This document details available quantitative data, outlines experimental protocols for property determination, and includes visualizations to illustrate key concepts and workflows.

Core Physicochemical Properties

This compound (CAS Number: 374633-31-5) is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol .[1] Its structure, featuring a pyridine ring with bromo, methyl, and nitro substituents, makes it a versatile building block in medicinal chemistry. The interplay of these functional groups governs its reactivity, solubility, and other properties crucial for its application in drug design and development.

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental values are available, others are predicted and should be confirmed through laboratory analysis.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
CAS Number 374633-31-5[1]
Melting Point 70-72 °C[1]
Boiling Point Data Not Available
Solubility Soluble in some organic solvents.[2]
Predicted XlogP 2.1[3]
pKa Data Not Available

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies that can be applied to this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes

  • Thermometer

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Solubility

The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[4]

Apparatus:

  • Vials with screw caps

  • Constant temperature shaker or bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest.

  • The vial is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, the solution is allowed to stand to allow undissolved solid to settle.

  • A sample of the supernatant is carefully removed and filtered or centrifuged to remove any remaining solid particles.

  • The concentration of the compound in the clear solution is then determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

Determination of the Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the classical approach for its determination.[5][6]

Apparatus:

  • Separatory funnel or vials

  • n-Octanol and water (mutually saturated)

  • Shaker

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Procedure:

  • n-Octanol and water are shaken together for 24 hours to ensure mutual saturation.

  • A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • A known volume of this solution is added to a known volume of the other phase in a separatory funnel.

  • The mixture is shaken gently for a period to allow for partitioning between the two phases.

  • The phases are allowed to separate completely.

  • The concentration of the compound in each phase is determined analytically.

  • The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a compound at different pH values. Spectrophotometry is a common method for pKa determination.[7]

Apparatus:

  • UV-Vis Spectrophotometer

  • pH meter

  • A series of buffer solutions with a range of known pH values

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent.

  • Aliquots of the stock solution are added to a series of buffer solutions covering a wide pH range.

  • The UV-Vis spectrum of each solution is recorded.

  • The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against the pH.

  • The resulting titration curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the distinct reactivity of its functional groups. The pyridine ring is electron-deficient due to the presence of the nitro group, making it susceptible to nucleophilic aromatic substitution. The bromine atom at the 2-position is a good leaving group in such reactions. The methyl group can also undergo various transformations.

A general synthetic approach to related brominated nitropyridines involves the nitration of a corresponding aminopyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.[8]

Synthesis_Workflow Start 2-Amino-6-methylpyridine Nitration Nitration Start->Nitration Intermediate1 2-Amino-6-methyl-3-nitropyridine Nitration->Intermediate1 Sandmeyer Sandmeyer Reaction (NaNO₂, HBr) Intermediate1->Sandmeyer Product This compound Sandmeyer->Product

Caption: General synthetic workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the bromo and nitro substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the bromine and nitro groups, as well as the carbons in the pyridine ring, will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include those for the C-Br bond, the C-N bonds of the pyridine ring, the C-H bonds of the methyl group, and the asymmetric and symmetric stretching vibrations of the nitro group.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns will provide further structural information.[9]

Fragmentation_Pathway M [M]⁺˙ (this compound) M_Br [M-Br]⁺ M->M_Br - Br• M_NO2 [M-NO₂]⁺ M->M_NO2 - NO₂• M_CH3 [M-CH₃]⁺ M->M_CH3 - CH₃•

Caption: Predicted major fragmentation pathways in mass spectrometry.

References

2-Bromo-6-methyl-3-nitropyridine CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive data and procedural insights into 2-Bromo-6-methyl-3-nitropyridine, a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development.

Chemical Identity and Properties

This compound is a functionalized pyridine derivative valued for its specific reactivity, enabling the synthesis of more complex molecules. Its chemical structure incorporates a bromine atom, a methyl group, and a nitro group on a pyridine ring, providing multiple sites for synthetic transformations.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 374633-31-5[1][2]
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol [2]
IUPAC Name This compound[3]
Canonical SMILES CC1=NC(=C(C=C1)--INVALID-LINK--[O-])Br[3]
InChI Key IHHLJCDGOSZFTB-UHFFFAOYSA-N[3]

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form Solid[1][2]
Color Off-white to pale yellow[2][4]
Melting Point 70-72 °C[1]
Boiling Point 265.2 °C at 760 mmHg
Solubility Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)[4]

Safety and Handling

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory when handling this compound.

Table 3: GHS Hazard and Precautionary Information

ClassificationCodeDescription
Hazard Statements H302Harmful if swallowed.[5]
H312Harmful in contact with skin.[5]
H315Causes skin irritation.[5]
H319Causes serious eye irritation.[5]
H332Harmful if inhaled.[5]
H335May cause respiratory irritation.[5]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P405Store locked up.[5]
P501Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]

  • Avoid formation of dust and aerosols.

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

Synthetic Applications and Experimental Protocols

This compound is not typically an end-product but a versatile intermediate. The reactivity of the pyridine ring is influenced by its substituents. The bromine atom at the 2-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the 3-position activates the ring for nucleophilic aromatic substitution (SₙAr).

Below is a diagram illustrating the primary synthetic transformations possible with this compound, followed by representative, generalized experimental protocols.

G cluster_main Synthetic Utility of this compound cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Base start->buchwald_reagents snar_reagents Nu⁻ (e.g., RO⁻, RS⁻) start->snar_reagents suzuki_product 2-Aryl-6-methyl-3-nitropyridine suzuki_reagents->suzuki_product buchwald_product 2-(Amino)-6-methyl-3-nitropyridine buchwald_reagents->buchwald_product snar_product 2-(Nu)-6-methyl-3-nitropyridine snar_reagents->snar_product

Caption: Synthetic pathways for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the C-C bond formation at the 2-position of the pyridine ring.

1. Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

2. Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a method for C-N bond formation, replacing the bromine atom with a primary or secondary amine.

1. Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.3 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 - 2.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

2. Procedure:

  • Inside a glovebox, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the solvent.

  • Finally, add the amine coupling partner.

  • Seal the vessel and remove it from the glovebox.

  • Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue via flash column chromatography.

Role in Drug Discovery

This compound is not itself a biologically active molecule and therefore is not associated with any specific signaling pathways. Its significance lies in its role as a versatile building block for the synthesis of complex, biologically active compounds. The functional groups allow for the strategic and controlled introduction of various pharmacophores.

The workflow for utilizing this intermediate in a drug discovery context is illustrated below.

G node_start This compound (Starting Material) node_rxn Synthetic Transformation (e.g., Suzuki, SₙAr) node_start->node_rxn node_intermediate Functionalized Pyridine (Intermediate Scaffold) node_rxn->node_intermediate node_diversify Further Derivatization (e.g., Nitro Reduction, Amide Coupling) node_intermediate->node_diversify node_library Library of Final Compounds node_diversify->node_library node_screening Biological Screening (HTS, In-vitro assays) node_library->node_screening node_hit Hit Identification & Lead Optimization node_screening->node_hit

Caption: Drug discovery workflow using the intermediate.

The ability to perform reactions like Suzuki or Buchwald-Hartwig couplings allows for the creation of diverse libraries of substituted pyridines. The nitro group can be subsequently reduced to an amine, which provides another reactive handle for further modifications, such as amide bond formation, a crucial step in synthesizing many drug candidates.

References

Spectroscopic Analysis of 2-Bromo-6-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-6-methyl-3-nitropyridine. Due to the absence of publicly available experimental NMR data, this document presents predicted spectral analysis based on computational models. A comprehensive experimental protocol for acquiring NMR spectra for this class of compounds is also provided.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are generated using advanced computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.10 - 8.30Doublet8.0 - 9.0
H-57.30 - 7.50Doublet8.0 - 9.0
-CH₃2.60 - 2.80Singlet-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3148 - 153
C-4135 - 140
C-5120 - 125
C-6160 - 165
-CH₃23 - 28

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry NMR tube.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for a wide range of organic molecules.

  • Dissolution: Gently agitate the NMR tube to ensure the complete dissolution of the sample. If necessary, brief sonication can be used to aid dissolution.

  • Transfer: Once fully dissolved, the sample is ready for analysis.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-defined peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024-4096) is generally required.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

III. Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

  • Phasing and Baseline Correction: Manually phase correct the resulting spectra to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Chemical Shift Calibration: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integration and Multiplicity Analysis (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

  • Peak Picking and Assignment: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra and assign them to the corresponding nuclei in the this compound molecule based on the predicted data and established knowledge of chemical shifts for similar structures.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical steps involved in the NMR spectral analysis of a compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acq_1h Acquire ¹H NMR setup->acq_1h acq_13c Acquire ¹³C NMR setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Multiplicity Analysis (¹H) calibrate->integrate assign Peak Assignment integrate->assign structure Structure Confirmation assign->structure

Workflow for NMR spectral analysis.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of analyzing 2-Bromo-6-methyl-3-nitropyridine using Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra in public literature, this document focuses on the predicted vibrational frequencies based on established group frequency correlations and the electronic effects of substituents on the pyridine ring. It also outlines a standard experimental protocol for acquiring the IR spectrum of a solid sample.

Introduction to Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that utilizes the interaction of infrared radiation with matter to probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate by stretching or bending. The frequencies of these vibrations are quantized and are characteristic of the specific types of chemical bonds and functional groups present in the molecule. Consequently, an IR spectrum provides a unique "fingerprint" of a molecule, enabling its identification and structural elucidation. The spectrum is typically represented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

The analysis of this compound, a substituted pyridine derivative, by IR spectroscopy allows for the confirmation of its key functional groups: the pyridine ring, the nitro group (NO₂), the methyl group (CH₃), and the carbon-bromine bond (C-Br). The positions of the absorption bands are influenced by the electronic effects (inductive and resonance) of these substituents on the aromatic ring.

Predicted Infrared Absorption Data for this compound

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the analysis of the vibrational modes of its constituent functional groups and the expected shifts due to their positions on the pyridine ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Notes
Aromatic C-H Stretch3100 - 3000Medium to WeakArises from the C-H bonds on the pyridine ring.
Aliphatic C-H Stretch2980 - 2850MediumAsymmetric and symmetric stretching of the methyl (CH₃) group.
Nitro (NO₂) Asymmetric Stretch1550 - 1475StrongThe position is influenced by conjugation with the aromatic ring.[1][2][3]
Pyridine Ring C=C & C=N Stretches1610 - 1570, 1500 - 1400Medium to StrongMultiple bands are expected due to the complex vibrations of the substituted aromatic ring.
Nitro (NO₂) Symmetric Stretch1360 - 1290StrongA strong and characteristic band for nitro compounds.[1][2][3]
Methyl (CH₃) Asymmetric Bend~1460MediumScissoring vibration of the methyl group.
Methyl (CH₃) Symmetric Bend~1380MediumUmbrella mode of the methyl group.
C-N Stretch1350 - 1200MediumStretching vibration of the bond between the pyridine ring and the nitro group.
C-Br Stretch700 - 500Medium to StrongThis vibration appears in the lower frequency region of the mid-IR spectrum.

Experimental Protocol: KBr Pellet Method for FTIR Analysis

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality infrared spectra.[4][5] This method involves mixing the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.[6][7]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Pellet press with a die set

  • Analytical balance

  • Oven and desiccator

  • Spectroscopic grade Potassium Bromide (KBr)

  • This compound sample

Procedure:

  • Drying of KBr: Potassium bromide is hygroscopic and must be thoroughly dried to prevent interference from water absorption bands in the spectrum.[5] Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least two hours and then cool it in a desiccator.[7]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.[4] The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing: Place the weighed sample and KBr in an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press. Distribute the powder evenly.

  • Pressing the Pellet: Place the die in the hydraulic press. Apply a pressure of 8-10 tons for a few minutes.[6][7] This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric water and carbon dioxide.[5]

  • Sample Scan: Acquire the infrared spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands and comparing them with the predicted frequencies to confirm the structure of the compound.

An alternative method for solid samples is the Nujol mull technique, where the finely ground sample is mixed with mineral oil (Nujol) to form a paste, which is then spread between two salt plates.[8][9]

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a solid organic compound.

IR_Analysis_Workflow start Start: Characterize This compound sample_prep Sample Preparation (KBr Pellet Method) start->sample_prep background_scan Acquire Background Spectrum (Air) sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan processing Data Processing (Background Subtraction) sample_scan->processing interpretation Spectral Interpretation (Peak Assignment) processing->interpretation reporting Data Reporting and Structural Confirmation interpretation->reporting end End reporting->end

References

Unveiling the Solid-State Architecture of 2-Bromo-6-methyl-3-nitropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 2-bromo-6-methylpyridine derivatives. While crystallographic data for the specific molecule, 2-Bromo-6-methyl-3-nitropyridine, is not publicly available, this document presents a comprehensive analysis of a closely related analogue, 2-Bromo-3-hydroxy-6-methylpyridine . The structural insights gleaned from this analogue offer a valuable framework for understanding the solid-state properties and intermolecular interactions that are critical for rational drug design and materials science.

Core Crystallographic Data of 2-Bromo-3-hydroxy-6-methylpyridine

The crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine was determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the key crystallographic data is presented in Table 1.

Parameter Value
Chemical FormulaC₆H₆BrNO
Formula Weight188.03
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.4484 (19)
b (Å)9.0914 (15)
c (Å)13.230 (2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1377.1 (4)
Z8
Temperature (K)298
RadiationMo Kα
Wavelength (Å)0.71073
Absorption Coefficient (μ) (mm⁻¹)5.88

Table 1: Crystal Data and Structure Refinement for 2-Bromo-3-hydroxy-6-methylpyridine.

Molecular Geometry and Intermolecular Interactions

In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, the pyridine ring is essentially planar. The bromine atom exhibits a slight displacement from the mean plane of the pyridine ring by 0.0948 (3) Å, while the hydroxyl oxygen atom and the methyl carbon atom are displaced by 0.0173 (19) Å and 0.015 (3) Å, respectively[1].

A key feature of the crystal packing is the formation of intermolecular hydrogen bonds. Molecules are linked into chains along the a-axis direction via O—H⋯N hydrogen bonds[1]. These chains are further interconnected by C—H⋯Br hydrogen bonds, creating corrugated two-dimensional networks that lie parallel to the ac plane[1]. This network of non-covalent interactions plays a crucial role in the stability and overall architecture of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine involved the following key experimental steps:

Synthesis and Crystallization

The title compound was synthesized according to a previously published procedure. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the compound[1].

X-ray Data Collection and Structure Determination

A suitable single crystal was mounted on a goniometer head and placed in an X-ray diffractometer. Data collection was performed using graphite-monochromated Mo Kα radiation at a temperature of 298 K. The collected diffraction data were processed to yield a set of structure factors. The crystal structure was then solved by direct methods and refined by full-matrix least-squares on F².

Visualizing the Experimental Workflow and Molecular Structure

To illustrate the processes involved in determining the crystal structure and the resulting molecular arrangement, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Figure 1: Experimental workflow for crystal structure determination.

Figure 2: Molecular structure of 2-Bromo-3-hydroxy-6-methylpyridine.

Conclusion

The crystallographic analysis of 2-Bromo-3-hydroxy-6-methylpyridine provides valuable structural information that can be extrapolated to understand the solid-state behavior of the target molecule, this compound. The presence of strong intermolecular interactions, such as hydrogen bonds, highlights their importance in directing the crystal packing. This knowledge is fundamental for the design of new materials and active pharmaceutical ingredients with tailored physicochemical properties. Future work should focus on obtaining single crystals of this compound to enable a direct and detailed comparison of the influence of the nitro versus hydroxyl substituent on the crystal packing and intermolecular interactions.

References

Reactivity profile of the bromine atom in 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity Profile of the Bromine Atom in 2-Bromo-6-methyl-3-nitropyridine

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is largely dictated by the reactivity of the bromine atom at the C2 position. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this C-Br bond. We will delve into the mechanistic underpinnings of its most critical transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira)—offering field-proven insights into experimental design, causality behind protocol choices, and detailed, self-validating methodologies.

The Electronic and Steric Landscape: A Tale of Activation and Hindrance

The reactivity of the bromine atom in this compound is a direct consequence of the electronic and steric environment created by the substituents on the pyridine ring.

  • Electronic Activation: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density via both inductive and resonance effects.[1] This deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic attack. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C3 position. The concerted electron-withdrawing capacity of the ring nitrogen and the ortho-nitro group renders the C2 carbon, to which the bromine is attached, highly electrophilic and susceptible to nucleophilic substitution.[2][3][4][5]

  • Steric Considerations: While electronically activated, the C2 position is sterically encumbered. The adjacent nitro group at C3 and the methyl group at C6 create a sterically hindered environment. This steric hindrance can play a significant role, particularly in transition-metal catalyzed reactions, by influencing the approach of the bulky catalyst-ligand complex to the C-Br bond.[6][7][8] The choice of ligands in cross-coupling reactions is therefore critical to overcoming this potential impediment.

Nucleophilic Aromatic Substitution (SNAr): The Direct Displacement Pathway

The most direct transformation involving the C2-bromine is Nucleophilic Aromatic Substitution (SNAr). The high electrophilicity of the C2 carbon makes it an excellent site for attack by a wide range of nucleophiles.

Mechanism: Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Stabilization: The negative charge of this intermediate is delocalized and effectively stabilized by the electron-withdrawing nitro group and the ring nitrogen.[5][9]

  • Elimination: Aromatization is restored through the expulsion of the bromide leaving group, yielding the final substituted product.

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: Amination via SNAr

This protocol describes a general procedure for the reaction with primary or secondary amines. The choice of base and solvent is critical; carbonates are often sufficient, and polar aprotic solvents like DMF or DMSO are preferred to facilitate the reaction.

Protocol Details:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine (1.2–1.5 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).[4]

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of 0.1–0.5 M.

  • Reaction Conditions: Stir the reaction mixture at a temperature between 80–120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are exceptionally effective for functionalizing the C2 position of this compound. These methods offer a broader substrate scope and milder conditions compared to classical methods. The general catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-pyridine structures.[10][11]

Causality in Protocol Design: The choice of catalyst, ligand, and base is paramount. For an electron-deficient substrate like this, a Pd(0) source like Pd(PPh₃)₄ can be effective. However, combinations of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand often provide superior results.[12][13] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps. The base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[13]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Ar-Br Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)-R'(L)₂ Trans->PdII_R R'-B(OR)₂ (Base) RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base like K₃PO₄ (2.0 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[14]

  • Solvent & Degassing: Add a solvent system (e.g., a mixture of dioxane and water). Seal the flask and thoroughly degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.[14]

  • Reaction Conditions: Heat the mixture with stirring to the required temperature (typically 80-110 °C) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).[14]

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue via column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine Substrate Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
2-Bromo-6-methylisonicotinic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 100 85-95 [12]
2-Bromopyridine Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 98 [14]

| 2-Bromo-3-nitropyridine | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | 91 | N/A |

Buchwald-Hartwig Amination

This reaction is a powerful and versatile method for forming C-N bonds and serves as a complementary approach to SNAr, often succeeding where SNAr fails, particularly with weakly nucleophilic amines.[15][16]

Causality in Protocol Design: The success of the Buchwald-Hartwig amination hinges on the synergistic relationship between the palladium precursor, a specialized phosphine ligand, and the base.[17] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[18] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step.[19]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Br Ar-Pd(II)-Br(L) OxAdd->PdII_Br Ar-Br AmineCoord Amine Coordination PdII_Br->AmineCoord PdII_Amine [Ar-Pd(II)-NHR'R'']⁺ AmineCoord->PdII_Amine HNR'R'' Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido -H⁺ (Base) RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%).[18]

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 eq) and this compound (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Nucleophile: Add anhydrous toluene, followed by the amine (1.1-1.2 eq).[18]

  • Reaction Conditions: Heat the reaction mixture with stirring at 80-110 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for introducing alkynyl functionalities, forming a C(sp²)-C(sp) bond.[20] This reaction typically employs a dual-catalyst system of palladium and copper(I).[21]

Causality in Protocol Design: The Sonogashira reaction proceeds through two interconnected catalytic cycles.[20] The palladium cycle is similar to other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base (which also often serves as the solvent) to form a copper(I) acetylide intermediate.[22] This species then undergoes transmetalation with the arylpalladium(II) complex. The use of an amine base like triethylamine or diisopropylethylamine is crucial for both the copper cycle and to neutralize the HBr generated during the reaction.[23]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)-Br(L)₂ Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_Alk Ar-Pd(II)-C≡CR'(L)₂ PdII_Br->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination (Ar-C≡CR') Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide [CuI], Base Cu_acetylide->PdII_Br Enters Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[22][23]

  • Reagent Addition: Add an amine base (e.g., triethylamine, 2-3 eq), followed by the terminal alkyne (1.2 eq).

  • Inert Atmosphere: Degas the mixture thoroughly with an inert gas.

  • Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 80 °C. Monitor for completion by TLC.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalysts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[22]

Conclusion and Synthetic Outlook

The bromine atom at the C2 position of this compound is a highly versatile synthetic handle, activated for a range of powerful transformations. Its reactivity is dominated by the strong electronic pull of the pyridine nitrogen and the C3-nitro group, making it an excellent substrate for both Nucleophilic Aromatic Substitution with strong nucleophiles and a variety of Palladium-Catalyzed Cross-Coupling reactions.

The choice of methodology—be it SNAr, Suzuki, Buchwald-Hartwig, or Sonogashira—allows the synthetic chemist to strategically introduce a diverse array of amine, aryl, vinyl, and alkynyl functionalities. Understanding the interplay of electronic activation and the subtle but important steric effects of the flanking substituents is key to designing high-yielding, robust, and scalable synthetic routes. This guide provides the foundational knowledge and practical protocols for researchers to confidently leverage the unique reactivity profile of this important heterocyclic intermediate in their drug development and materials science endeavors.

References

Stability and storage conditions for 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Chemistry

This compound is a substituted pyridine derivative utilized as a key intermediate in pharmaceutical synthesis.[1][2] Its molecular architecture, featuring a pyridine core functionalized with a bromine atom, a methyl group, and a nitro group, dictates its reactivity, stability, and ultimately, the necessary conditions for its handling and storage. The inherent chemical properties of this compound—a solid that is typically colorless to pale yellow with low solubility in water but soluble in common organic solvents—provide the foundational knowledge for its appropriate management in a laboratory setting.[3] This guide synthesizes data from safety datasheets, chemical literature, and analogous compound studies to provide a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its integrity for research and development applications.

Section 1: Physicochemical Characteristics

A precise understanding of the compound's physical and chemical properties is the first step in ensuring its proper handling and storage. These parameters influence its behavior under various conditions and are critical for designing stable formulations and experimental protocols.

PropertyValueSource(s)
Chemical Formula C₆H₅BrN₂O₂[3]
Molecular Weight 217.02 g/mol [3]
CAS Number 374633-31-5[4]
Appearance Solid (crystalline or powder)[3]
Color Colorless to pale yellow[3]
Solubility Low solubility in water; Soluble in organic solvents (e.g., dichloromethane, chloroform)[3]
Purity (Typical) ≥98%[1][2][5]

Section 2: Molecular Structure and Inherent Stability

The stability of this compound is a direct consequence of the electronic interplay between its substituents and the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system. The attached functional groups modulate this electronic character significantly.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent at the 3-position strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr).[6] This electronic pull is a primary determinant of the compound's reactivity and potential degradation pathways.

  • Bromo Group (-Br): Located at the 2-position, the bromine atom is an electronegative halogen that also withdraws electron density. Crucially, it serves as a good leaving group, making this position susceptible to nucleophilic attack.

  • Methyl Group (-CH₃): The methyl group at the 6-position is a weak electron-donating group, which slightly counteracts the electron-withdrawing effects of the other substituents. Its position ortho to the ring nitrogen can also provide some steric hindrance.

This combination of functional groups creates a molecule that is relatively stable under controlled conditions but possesses specific vulnerabilities. The electron-deficient nature of the ring, enhanced by the nitro and bromo groups, makes the compound particularly susceptible to degradation by nucleophiles.

G Diagram 1: Electronic Influences on this compound cluster_molecule Molecular Structure cluster_substituents Substituent Effects cluster_reactivity Resulting Reactivity Profile structure Pyridine Ring (Electron Deficient) NO2 3-Nitro Group (-NO₂) structure->NO2 Strongly Electron-Withdrawing Br 2-Bromo Group (-Br) structure->Br Electron-Withdrawing Good Leaving Group CH3 6-Methyl Group (-CH₃) structure->CH3 Weakly Electron-Donating Reactivity Susceptible to Nucleophilic Attack NO2->Reactivity Stability Thermally Sensitive NO2->Stability Br->Reactivity

Diagram 1: Electronic influences on the pyridine core.

Section 3: Key Factors Influencing Stability and Degradation

To ensure the long-term integrity of this compound, it is crucial to mitigate exposure to factors that can initiate its degradation.

Incompatible Materials: The most significant chemical incompatibility is with strong oxidizing agents.[7][8] Contact with these substances can lead to vigorous, potentially hazardous reactions. Additionally, due to the molecule's susceptibility to nucleophilic attack, it should be stored away from strong bases and reactive nucleophiles.

Environmental Factors:

  • Moisture/Water: Although the compound has low water solubility, prolonged exposure to moisture can lead to slow hydrolysis, where water acts as a nucleophile to displace the bromine or, potentially, the nitro group. The presence of acidic or basic catalysts would accelerate this process.

  • Heat and Light: Like many complex organic molecules, especially nitroaromatics, this compound should be protected from high temperatures and direct sunlight.[9] Thermal energy can promote decomposition, potentially involving the C-NO₂ bond.[10] UV light can provide the activation energy for unwanted side reactions.

Potential Degradation Pathway: A plausible degradation pathway under ambient, moist conditions is the nucleophilic substitution of the bromine atom by a hydroxide ion (from water), leading to the formation of 6-methyl-3-nitropyridin-2-ol. This highlights the importance of maintaining a dry storage environment.

G Diagram 2: Hypothetical Hydrolytic Degradation Pathway reactant This compound product 6-Methyl-3-nitropyridin-2-ol reactant->product Nucleophilic Aromatic Substitution reagent + H₂O / OH⁻ (Moisture) byproduct + HBr product->byproduct

Diagram 2: A potential degradation route via hydrolysis.

Section 4: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the quality and ensuring the safety of personnel.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationaleSource(s)
Temperature Cool place; Room temperature acceptable for short termTo minimize thermal degradation.[7][9][11]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for long-term storageTo prevent slow oxidation and reaction with atmospheric moisture.[12][13]
Light Keep in dark place; Use amber vialsTo prevent light-induced degradation.[9][12]
Container Tightly closed, suitable container (e.g., glass)To prevent contamination and exposure to air/moisture.[7][8][9][14]
Location Dry, well-ventilated areaTo prevent moisture uptake and ensure safe dispersal of any potential vapors.[7][8][9][14]
Segregation Store away from incompatible materials (strong oxidizers, acids, bases)To prevent hazardous chemical reactions.[7][8][9]
Protocol: Receipt and Storage of this compound
  • Personnel Protective Equipment (PPE): Before handling, don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[7][15][16]

  • Ventilation: Handle the compound in a well-ventilated area or inside a chemical fume hood.[7][11][16]

  • Initial Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.

  • Inert Atmosphere Blanketing (for Long-Term Storage):

    • If the compound is to be stored for an extended period, transfer it to a suitable vial (e.g., amber glass vial with a PTFE-lined cap) inside a glovebox or use a Schlenk line.

    • Flush the headspace of the vial with a dry, inert gas like argon or nitrogen before sealing tightly.

  • Sealing and Parafilming: Securely tighten the container cap. For added protection against atmospheric moisture, wrap the cap and neck of the container with Parafilm®.

  • Placement in Storage: Store the sealed container in a designated, cool, dry, and dark location, such as a desiccator cabinet or a storage cabinet approved for chemicals.[7][9] Ensure it is segregated from incompatible materials.[9]

  • Documentation: Log the compound's receipt, quantity, and storage location in the laboratory's chemical inventory system.

G Diagram 3: Safe Handling and Storage Workflow Start Receive Shipment PPE Don PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in Fume Hood or Ventilated Area PPE->Ventilation Inspect Inspect Container for Damage Ventilation->Inspect ShortTerm Short-Term Storage? Inspect->ShortTerm Seal Seal Tightly & Parafilm ShortTerm->Seal Yes LongTerm Aliquot & Blanket with Inert Gas (Ar/N₂) ShortTerm->LongTerm No Store Store in Cool, Dry, Dark, Segregated Location Seal->Store Log Update Chemical Inventory Store->Log LongTerm->Seal

Diagram 3: Workflow for receiving and storing the compound.

Conclusion

The stability of this compound is intrinsically linked to its molecular structure, which is characterized by an electron-deficient pyridine ring susceptible to nucleophilic attack. By understanding the chemical causality behind its potential degradation—namely, its reactivity towards nucleophiles and sensitivity to heat, light, and moisture—researchers can implement robust storage and handling strategies. The core principles of maintaining a cool, dry, dark, and inert environment are critical. Adhering to the protocols outlined in this guide will ensure the long-term chemical integrity of this compound, preserving its purity and reliability for critical applications in drug discovery and development.

References

Navigating the Solution Space: A Technical Guide to the Solubility of 2-Bromo-6-methyl-3-nitropyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-bromo-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public data, this document leverages foundational chemical principles, comparative analysis of structurally similar molecules, and predictive modeling to offer a robust framework for solvent selection and solubility determination. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for effectively working with this compound.

Introduction: The Significance of this compound

This compound is a pivotal building block in the synthesis of a variety of complex organic molecules. Its trifunctionalized pyridine ring, featuring a bromo substituent, a methyl group, and a nitro group, offers multiple reaction sites for further chemical elaboration. This versatility has led to its use in the development of novel therapeutic agents and advanced agrochemicals. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This guide will delve into the theoretical and practical aspects of the solubility of this compound. We will explore the physicochemical properties that govern its behavior in solution, provide qualitative and estimated quantitative solubility data, and present detailed protocols for experimental solubility determination. Furthermore, we will introduce predictive models, including the use of Hansen Solubility Parameters, to empower researchers to make informed decisions on solvent selection.

Theoretical Framework: The Science of Dissolution

The solubility of a crystalline solid, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. This process can be understood through the lens of the "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another. The overall free energy change of dissolution (ΔG_sol) is a balance between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative. The enthalpy term, ΔH_sol, represents the energy difference between the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions. The entropy term, ΔS_sol, generally favors dissolution as the mixture of solute and solvent is more disordered than the separate components.

The key molecular features of this compound that influence its solubility are:

  • The Pyridine Ring: A heterocyclic aromatic ring that can participate in π-π stacking interactions. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.

  • The Nitro Group (-NO₂): A strongly electron-withdrawing and polar group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • The Bromo Substituent (-Br): A polarizable halogen atom that can engage in dipole-dipole and van der Waals interactions.

  • The Methyl Group (-CH₃): A nonpolar, electron-donating group that contributes to van der Waals interactions.

The interplay of these functional groups results in a molecule with significant polarity, suggesting that it will be more soluble in polar organic solvents.

Solubility Profile of this compound

Qualitative Solubility:

Sources indicate that this compound has low solubility in water and is soluble in common organic solvents such as dichloromethane and chloroform.

Comparative Quantitative Data for Structurally Similar Compounds:

To provide a more quantitative perspective, the following table presents solubility data for structurally related nitropyridine derivatives. This data can be used to infer the likely solubility behavior of this compound.

CompoundSolventTemperature (°C)Solubility (mol fraction)Molar Solubility (mol/L)Reference
3-Hydroxy-2-nitropyridineTetrahydrofuran250.2933.15[1]
Acetone250.2393.25[1]
Acetonitrile250.1452.76[1]
Ethyl Acetate250.1121.19[1]
Methanol250.0892.20[1]
Ethanol250.0580.99[1]
n-Propanol250.0570.76[1]
Isopropanol250.0410.54[1]
Water250.0110.61[1]
n-Hexane250.00010.0007[1]
2-Chloro-5-nitroanilineN-Methylpyrrolidone (NMP)25-High[2]
Acetone25-High[2]
Toluene25-Moderate[2]
Ethanol25-Moderate[2]
Methanol25-Moderate[2]
Isopropanol25-Low[2]

Interpretation and Estimation for this compound:

Based on the data for 3-hydroxy-2-nitropyridine, we can anticipate that this compound will exhibit good solubility in polar aprotic solvents like tetrahydrofuran, acetone, and ethyl acetate, and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents like n-hexane is expected to be very low. The presence of the bromo and methyl groups in place of the hydroxyl group will likely decrease its ability to act as a hydrogen bond donor, potentially leading to slightly lower solubility in protic solvents compared to 3-hydroxy-2-nitropyridine.

Predictive Modeling: Hansen Solubility Parameters

For a more theoretical and predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be a powerful tool.[3] HSP theory decomposes the total Hildebrand solubility parameter (δt) into three components:

  • δd: The energy from dispersion forces.

  • δp: The energy from polar interactions.

  • δh: The energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimating Hansen Solubility Parameters for this compound:

In the absence of experimentally determined HSP values, they can be estimated using group contribution methods.[4][5][6][7] These methods assign specific values to the different functional groups within a molecule, which are then summed to provide an estimate of the overall HSP.

Workflow for Estimating and Applying HSP:

G cluster_0 HSP Estimation and Application Workflow A Identify Functional Groups in This compound (Pyridine, -Br, -CH3, -NO2) B Find Group Contribution Values for δd, δp, and δh from Literature A->B C Calculate Estimated HSP for This compound B->C E Calculate the Hansen Distance (Ra) between the Solute and Each Solvent C->E D Obtain HSP for a Range of Common Organic Solvents D->E F Rank Solvents by Ra Value (Lower Ra = Higher Predicted Solubility) E->F G Experimentally Verify Solubility in Top-Ranked Solvents F->G

Caption: Workflow for predicting solubility using estimated Hansen Solubility Parameters.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common methods suitable for crystalline organic compounds.

5.1. Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[8]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of excess solid is crucial for ensuring equilibrium.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the sample to facilitate separation.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standards of known concentration is required for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL, g/100 mL, or mol/L.

Workflow for Equilibrium Solubility Determination:

G cluster_1 Equilibrium Solubility (Shake-Flask) Workflow Step1 Add Excess Solute to Known Volume of Solvent Step2 Equilibrate at Constant Temperature (24-48 hours with agitation) Step1->Step2 Step3 Separate Solid and Liquid Phases (Settling or Centrifugation) Step2->Step3 Step4 Withdraw and Filter Supernatant (0.45 µm filter) Step3->Step4 Step5 Quantify Solute Concentration (e.g., HPLC-UV) Step4->Step5 Step6 Calculate Solubility (mg/mL, mol/L) Step5->Step6

Caption: Step-by-step workflow for the shake-flask method of equilibrium solubility determination.

5.2. Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method.

  • Sample Withdrawal: Carefully withdraw a known volume or mass of the clear, saturated supernatant.

  • Solvent Evaporation: Place the aliquot in a pre-weighed container and carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Drying and Weighing: Ensure the solute is completely dry by placing it in a vacuum oven until a constant weight is achieved. Weigh the container with the dried solute.

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the volume or mass of the solvent used.

Conclusion and Recommendations

While direct quantitative solubility data for this compound is limited, a comprehensive understanding of its chemical structure and the principles of solubility allows for informed solvent selection. It is predicted to have good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with poor solubility in nonpolar and aqueous media.

For critical applications, it is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest using the detailed protocols provided in this guide. The use of predictive tools like Hansen Solubility Parameters can further refine solvent screening and optimization. This combined approach of theoretical understanding, comparative analysis, and empirical determination will enable the effective and efficient use of this important synthetic intermediate.

References

The Synthetic Versatility of 2-Bromo-6-methyl-3-nitropyridine: A Technical Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group on the pyridine core, provides multiple avenues for synthetic transformations. This technical guide explores the potential applications of this compound in key cross-coupling reactions and its role as a precursor for the synthesis of biologically active molecules, particularly kinase inhibitors. The strategic positioning of its functional groups makes it an invaluable intermediate in the construction of complex molecular architectures for drug discovery and materials science.[1]

Core Synthetic Applications: Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be effectively coupled with a range of aryl and heteroaryl boronic acids or their esters to generate biaryl and heteroaryl-pyridine structures, which are common motifs in pharmaceuticals.[1]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.) is placed in a reaction vessel. A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos) are added. The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added. The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for 2 to 24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[2][3][4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9531Moderate to Excellent
44-Fluorophenylboronic acidP1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O605-8Good to Excellent
52-Naphthylboronic acidPd₂(dba)₃ (2)IMes (in situ)Cs₂CO₃Dioxane10015~96

Yields are approximate and based on reactions with similar bromopyridine substrates.[2]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) catalyst Add Catalyst System: - Palladium source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) reagents->catalyst solvent Add Solvent System: (e.g., Dioxane/H₂O) catalyst->solvent degas Degas Mixture (e.g., N₂ bubbling) solvent->degas heat Heat to Reaction Temp. (e.g., 80-120 °C) degas->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[5] This reaction is valuable for introducing rigid linkers and functionalities into organic molecules. This compound can participate in Sonogashira coupling reactions with various terminal alkynes.

Generalized Experimental Protocol for Sonogashira Coupling:

In a reaction vessel under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) are combined in a suitable solvent (e.g., anhydrous DMF or THF). An amine base (e.g., triethylamine or diisopropylethylamine) is added, and the mixture is degassed. The terminal alkyne (1.2-1.5 equiv.) is then added, and the reaction is stirred at a temperature ranging from room temperature to 100 °C for 3 to 24 hours. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[6][7]

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridine Derivatives

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96
21-OctynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF60-8012Good
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEATHF708Moderate to Good
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile806Good
54-EthynylanisolePd₂(dba)₃ (2) / PPh₃ (5)CuI (5)Et₃NDMF1003High

Yields are based on reactions with similar bromopyridine substrates.[7]

Sonogashira_Coupling_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X (Oxidative Addition) pd0->pd2_halide R-X pd2_alkyne R-Pd(II)L₂(C≡CR') pd2_halide->pd2_alkyne Cu-C≡CR' pd2_alkyne->pd0 Reductive Elimination product R-C≡CR' (Coupled Product) pd2_alkyne->product cu_halide CuX alkyne H-C≡CR' cu_alkyne Cu-C≡CR' cu_alkyne->cu_halide Transmetalation to Pd alkyne->cu_alkyne Base

Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylamines.[8][9][10] this compound can be coupled with a range of primary and secondary amines to produce the corresponding aminopyridine derivatives.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound (1.0 equiv.), an amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or dppf; 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.4-2.5 equiv.). Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to a temperature between 80 and 110 °C for 4 to 24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[6]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Cyclohexane-1,2-diaminePd₂(dba)₃ (2)(±)-BINAP (4)NaOt-BuToluene80460
2N-methyl(phenyl)methanaminePd(OAc)₂ (5)dppf (10)NaOt-BuTolueneReflux190.7
3AnilinePd₂(dba)₃ (1-2)XantPhos (2-4)Cs₂CO₃Toluene/DMF10012Good
4MorpholineRuPhos-precatalyst (2)-LiHMDSTHF6518High
5BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1008-12Good

Yields are based on reactions with similar bromopyridine substrates.[6]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Base (e.g., NaOt-Bu) catalyst Add Catalyst System: - Palladium source (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) reagents->catalyst solvent Add Anhydrous Solvent: (e.g., Toluene) catalyst->solvent heat Heat to Reaction Temp. (e.g., 80-110 °C) solvent->heat filter Filter through Celite heat->filter extract Aqueous Work-up filter->extract purify Purify by Chromatography extract->purify

General workflow for the Buchwald-Hartwig amination reaction.

Application in the Synthesis of Bioactive Molecules and Kinase Inhibitors

The derivatives of this compound are valuable precursors for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Potential Targeting of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates immune responses, cell proliferation, and apoptosis. Dysregulation of this pathway is associated with various cancers and inflammatory diseases. Small molecule inhibitors targeting kinases within this pathway, such as JAK2, are of significant therapeutic interest. The scaffold of this compound can be elaborated through the aforementioned cross-coupling reactions to synthesize compounds that may act as JAK2 inhibitors.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerizes nucleus Nucleus dimer->nucleus transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription Promotes inhibitor Potential Inhibitor (Derived from This compound) inhibitor->jak Inhibits

Potential inhibition of the JAK/STAT signaling pathway.

Potential Targeting of the IRAK4/NF-κB Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine/threonine kinase that plays a crucial role in the innate immune response. It is a central component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), leading to the activation of the transcription factor NF-κB.[11][12] The constitutive activation of this pathway is implicated in certain cancers and inflammatory diseases. The development of IRAK4 inhibitors is an active area of drug discovery, and the this compound scaffold provides a versatile starting point for the synthesis of such inhibitors.[11]

IRAK4_NFkB_Pathway ligand Ligand (e.g., IL-1) receptor Receptor (e.g., IL-1R) ligand->receptor myd88 MyD88 receptor->myd88 Recruits irak4 IRAK4 myd88->irak4 Activates irak1 IRAK1 irak4->irak1 Phosphorylates traf6 TRAF6 irak1->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to transcription Inflammatory Gene Transcription nucleus->transcription Promotes inhibitor Potential IRAK4 Inhibitor (Derived from This compound) inhibitor->irak4 Inhibits

Potential inhibition of the IRAK4/NF-κB signaling pathway.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering multiple avenues for the construction of complex and highly functionalized molecules. Its utility in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, makes it a strategic starting material for the synthesis of a wide range of compounds. Furthermore, its potential as a precursor for the development of potent and selective kinase inhibitors targeting critical signaling pathways, such as JAK/STAT and IRAK4/NF-κB, highlights its significance in modern drug discovery and development. The methodologies and potential applications outlined in this guide provide a foundation for researchers to leverage the synthetic potential of this important heterocyclic intermediate.

References

Theoretical calculation of 2-Bromo-6-methyl-3-nitropyridine molecular orbitals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular orbitals of 2-Bromo-6-methyl-3-nitropyridine is crucial for understanding its electronic properties, reactivity, and potential applications in fields such as medicinal chemistry and materials science. This technical guide outlines the theoretical framework and computational protocols for such an investigation, leveraging Density Functional Theory (DFT), a powerful quantum chemical method. Due to the limited availability of direct experimental or computational studies on this compound in the reviewed literature, this guide presents a robust, generalized methodology based on established computational practices for analogous substituted pyridines. The quantitative data provided are derived from published studies on structurally similar compounds and serve as illustrative examples of the expected outcomes.

Theoretical Framework: Molecular Orbital Theory and DFT

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule.[1] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.[2] The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.[3]

Density Functional Theory (DFT) has become the predominant computational method for studying medium-sized organic molecules like substituted pyridines, offering a favorable balance between accuracy and computational cost.[4] The core tenet of DFT is that a molecule's energy can be determined from its electron density.[4] A widely used and reliable level of theory for calculations on substituted pyridines is the B3LYP functional combined with basis sets such as 6-311G(d,p) or cc-pVTZ.[4][5]

Computational Protocol

The theoretical calculation of the molecular orbitals of this compound involves a systematic, multi-step process:

  • Molecular Structure Input and Optimization:

    • The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView).

    • A geometry optimization is then performed to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. This is typically achieved using a DFT method, such as B3LYP with a 6-311G(d,p) or larger basis set.[6]

  • Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[5]

    • This step also provides thermodynamic properties such as zero-point vibrational energy, thermal energy, and entropy.

  • Molecular Orbital and Electronic Property Calculations:

    • With the optimized geometry, single-point energy calculations are performed to determine the electronic properties.

    • This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[3][5]

    • Natural Bond Orbital (NBO) analysis can also be conducted to investigate intramolecular charge transfer and hyperconjugative interactions.[5]

The following diagram illustrates the typical computational workflow for this analysis.

Computational_Workflow cluster_properties Calculated Properties A Molecular Structure Input (this compound) B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Analysis B->C D Is the structure a true minimum? (No imaginary frequencies) C->D Thermo Thermodynamic Properties C->Thermo D->B No, re-optimize E Single-Point Energy Calculation & Property Analysis D->E Yes HOMO_LUMO HOMO/LUMO Energies E->HOMO_LUMO MEP Molecular Electrostatic Potential E->MEP NBO NBO Analysis E->NBO F Analysis of Results HOMO_LUMO->F MEP->F NBO->F Thermo->F

Caption: A diagram of the computational workflow for theoretical molecular orbital calculations.

Illustrative Quantitative Data

The following tables summarize quantitative data from computational studies on molecules structurally related to this compound. This data provides a reference for the expected range of values for various calculated properties.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
2-bromo-3-hydroxy-6-methylpyridine[3]B3LYP/6-311G(d,p)--5.395
2-amino-3-nitro-6-methyl pyridine[6]B3LYP/6-311++G(d,p)-6.643-2.1254.518
2-amino-3-methyl-5-nitropyridine[5]B3LYP/cc-pVTZ-6.892-2.6134.279

Table 2: Calculated Geometrical Parameters for an Analogous Compound (2-amino-3-methyl-5-nitropyridine) [5]

ParameterBondCalculated Length (Å)ParameterBond AngleCalculated Angle (°)
Bond LengthsN1-C21.34Bond AnglesC2-N1-C6117.8
N1-C61.32N1-C2-C3123.6
C2-C31.43C2-C3-C4117.2
C3-C41.38C3-C4-C5119.5
C4-C51.40C4-C5-C6118.9
C5-C61.39N1-C6-C5122.9

Relationship Between Molecular Orbitals and Reactivity

The energies of the frontier molecular orbitals (HOMO and LUMO) provide significant insights into the chemical reactivity and electronic properties of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[6] This relationship is depicted in the diagram below.

HOMO_LUMO_Reactivity cluster_input Calculated Properties cluster_derived Derived Parameter cluster_output Predicted Properties HOMO HOMO Energy Energy_Gap HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO) HOMO->Energy_Gap LUMO LUMO Energy LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity Inverse Relationship Stability Kinetic Stability Energy_Gap->Stability Direct Relationship Excitation Electronic Excitation Energy Energy_Gap->Excitation Direct Relationship

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. This guide provides a comprehensive technical overview and detailed experimental protocols for the Suzuki-Miyaura coupling of 2-bromo-6-methyl-3-nitropyridine with various arylboronic acids. This transformation is of paramount importance for the synthesis of novel substituted nitropyridine derivatives, which are key intermediates in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering insights into reaction optimization, mechanistic considerations, and practical execution.

Introduction: The Strategic Importance of 2-Aryl-6-methyl-3-nitropyridines

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds. The introduction of an aryl substituent at the 2-position of a functionalized pyridine, such as 6-methyl-3-nitropyridine, can significantly modulate its physicochemical and pharmacological properties. The Suzuki-Miyaura coupling offers a robust and versatile method for achieving this transformation, demonstrating high functional group tolerance and generally proceeding under mild conditions.[1]

The substrate, this compound, presents unique electronic characteristics. The presence of the electron-withdrawing nitro group is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[2] However, the pyridine nitrogen itself can interact with the palladium center, potentially leading to catalyst inhibition. Therefore, a careful selection of the catalytic system is crucial for a successful coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_PdII Ar-Pd(II)Ln-Ar' Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX 2-Bromo-6-methyl- 3-nitropyridine (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base Boronate [Ar'-B(OH)₃]⁻ ArBOH2->Boronate Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid is converted to a more nucleophilic boronate species. This species then transfers its aryl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired 2-aryl-6-methyl-3-nitropyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Experimental Protocols

The successful execution of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. Below are two detailed protocols, a general procedure and a microwave-assisted method, which serve as excellent starting points for optimization.

General Experimental Protocol

This protocol utilizes a common and effective palladium catalyst system.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (2.0–3.0 equiv.).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General_Protocol_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic acid - Base (K₃PO₄) Start->Setup Catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Setup->Catalyst Inert Establish Inert Atmosphere (Argon/Nitrogen) Catalyst->Inert Solvent Add Degassed Solvents (Dioxane/Water) Inert->Solvent React Heat and Stir (80-100 °C, 4-24 h) Solvent->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Work-up: - Cool, Dilute, Extract Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify End End Purify->End

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Microwave-Assisted Protocol

For accelerated reaction times, a microwave-assisted protocol can be highly effective.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water mixture

  • Microwave-safe reaction vial

  • Microwave reactor

Procedure:

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), cesium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (5-10 mol%).

  • Solvent Addition: Add a suitable solvent, such as DMF or a 4:1 mixture of 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the general protocol.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, providing a strong starting point for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Expected Yield
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012-24Good to Excellent
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. Here are some common issues and their potential solutions:

  • Low Yield:

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky electron-rich phosphine ligands like SPhos can mitigate this issue.[4]

    • Protodeboronation: The boronic acid can be sensitive to protic sources, leading to its decomposition. Using anhydrous solvents and a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be beneficial.

    • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. A change of solvent or ligand may also be necessary.

  • Side Reactions:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring a thoroughly deoxygenated reaction mixture.

    • Dehalogenation: The starting this compound can undergo reduction to 2-methyl-3-nitropyridine. This can sometimes be suppressed by using milder reaction conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and adaptable method for the synthesis of a diverse range of 2-aryl-6-methyl-3-nitropyridine derivatives. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors. Careful selection of the catalytic system and reaction conditions is paramount to achieving high yields and purity, paving the way for the discovery and development of novel molecules with significant potential in various scientific fields.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance make it an invaluable tool, particularly in medicinal chemistry and drug development where the synthesis of arylamines and heteroarylamines is a frequent necessity. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-methyl-3-nitropyridine, a challenging substrate due to the presence of an electron-withdrawing nitro group and the potential for catalyst inhibition by the pyridine nitrogen. The successful amination of this substrate provides access to a range of substituted 2-amino-6-methyl-3-nitropyridines, which are valuable intermediates in the synthesis of various biologically active molecules.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted aminopyridine and regenerate the Pd(0) catalyst.[1]

The presence of the electron-withdrawing nitro group on the pyridine ring can make the C-Br bond more susceptible to oxidative addition. However, the nitro group can also be sensitive to certain reaction conditions, particularly strong bases. Therefore, careful selection of the base and ligand is crucial for a successful transformation, minimizing potential side reactions and catalyst deactivation. Milder bases such as carbonates or phosphates are often preferred over strong alkoxides when dealing with nitro-containing substrates.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various conditions for the Buchwald-Hartwig amination of this compound and analogous electron-deficient bromopyridines, providing a comparative guide for reaction optimization.

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene10016High (qualitative)[2]
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11012Moderate to HighGeneral Protocol
3n-Butylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2)Na₂CO₃ (2.0)THF8024Good (qualitative)General Protocol
4BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)K₂CO₃ (2.0)Toluene10018Good (qualitative)General Protocol
5AnilinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.0)Dioxane1002485Analogous System

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound:

This protocol provides a generalized procedure that can be adapted for coupling various primary and secondary amines with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, Xantphos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃, 1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-6-methyl-3-nitropyridin-2-amine.

Protocol for Amination with a Solid Amine (e.g., Aniline derivative):

Follow the general protocol, adding the solid amine along with the other solid reagents in step 1.

Protocol for Amination with a Liquid Amine:

Follow the general protocol, adding the liquid amine via syringe after the addition of the solvent in step 4.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Palladium Precursor - Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent 1. inert Establish Inert Atmosphere (Ar/N₂) solvent->inert 2. heating Heat and Stir inert->heating 3. monitoring Monitor Progress (TLC, LC-MS) heating->monitoring 4. extraction Aqueous Work-up & Extraction monitoring->extraction 5. purification Column Chromatography extraction->purification 6. product Isolated Product purification->product 7.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 LₙPd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex LₙPd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex LₙPd(II)(Ar)(NHR'R'') amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex LₙPd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product reactants Ar-X + HNR'R''

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-methyl-3-nitropyridine. This substrate is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group is anticipated to enhance the reactivity of the C-Br bond in various cross-coupling reactions. While specific literature on this exact substrate is limited, the following protocols are based on well-established procedures for structurally similar bromopyridines and nitroarenes.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridines
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O80-1202-24High[1]
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane8018Good[5]
3Pd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O100-5-89[6][7]
4Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃Toluene/H₂O80-11012-18Moderate-High[8]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants (Bromopyridine, Boronic Acid, Base) B Add Solvent A->B C Degas Mixture (e.g., N₂ Purge) B->C D Add Catalyst/Ligand (under inert atmosphere) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Product Characterization (NMR, MS) J->K

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (6 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the toluene, ethanol, and water solvent mixture.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9][10] This reaction allows for the synthesis of a diverse range of N-aryl-6-methyl-3-nitropyridin-2-amines. The choice of base is critical, as strong bases like sodium tert-butoxide may react with the nitro group; weaker bases such as cesium carbonate or potassium phosphate are often preferred.[11]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions for Bromopyridines
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1Pd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene80460[12]
2Pd(OAc)₂ (5)dppp (10)NaOt-BuTolueneReflux-90.7[12]
3Pd₂(dba)₃ (10)XantPhos (5)Cs₂CO₃Toluene110-8-95[13]
4Pd(OAc)₂ (2)dppp (4)NaOt-BuToluene80-100-55-98[14]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyridine, Amine, & Base B Add Catalyst/Ligand (under inert atmosphere) A->B C Add Anhydrous Solvent B->C D Heat to Reaction Temperature C->D E Stir under Inert Atmosphere D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Filter F->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Product Characterization (NMR, MS) J->K

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol uses a milder base to accommodate the nitro functionality and is based on similar transformations.[13]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.05 mmol, 5 mol%)

  • XantPhos (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and XantPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 2-alkynyl-6-methyl-3-nitropyridines.[15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[17]

Data Presentation: Representative Sonogashira Coupling Conditions for Bromopyridines
EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF606~88[17]
2Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96[17]
3P2 catalyst (2.5)-TMPDMSOrt2-465-92[18]

*P2 = [DTBNpP] Pd(crotyl)Cl; TMP = 2,2,6,6-Tetramethylpiperidine

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyridine, Catalyst & Co-catalyst B Evacuate & Backfill with Inert Gas A->B C Add Solvent, Base, & Alkyne B->C D Stir at RT or Heat C->D E Monitor Progress (TLC, LC-MS) D->E G Cool to RT E->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Product Characterization (NMR, MS) J->K

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on classical Sonogashira conditions.[17]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous THF (5 mL)

  • Standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with an inert gas three times.

  • Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene, which can be a valuable intermediate for further synthetic transformations.[19][20]

Data Presentation: Representative Heck Reaction Conditions for Bromopyridines
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10018~75[21]
2Pd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10024Good[20]

Experimental Workflow: Heck Reaction

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyridine, Catalyst, & Ligand B Evacuate & Backfill with Inert Gas A->B C Add Solvent, Base, & Alkene B->C D Heat in Sealed Vessel C->D E Monitor Progress (TLC, GC-MS) D->E G Cool to RT E->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Product Characterization (NMR, MS) J->K

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 2-Bromo-6-methyl-3-nitropyridine with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[3]

The protocol provided herein is based on established procedures for structurally similar substrates, particularly other substituted bromopyridines.[4][5] Due to the specific electronic and steric nature of this compound, optimization of the presented conditions may be necessary to achieve optimal yields.

Key Reaction Considerations

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The reactivity of aryl halides generally follows the trend I > Br > Cl.[6][7] For the coupling of this compound, the following factors are critical:

  • Catalyst System: A combination of a palladium(0) or palladium(II) precatalyst and a copper(I) salt (typically CuI) is standard. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(CF₃COO)₂.[2][4] The choice of phosphine ligands can significantly influence the reaction's efficiency.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[4]

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.[4][8]

  • Temperature: The reaction temperature can vary from room temperature to higher temperatures (e.g., 100 °C), depending on the reactivity of the substrates.[4][6] The electron-withdrawing nitro group in this compound may allow for milder reaction conditions.

Summary of Reaction Conditions for Analogous Substrates

The following table summarizes typical conditions reported for the Sonogashira coupling of related bromopyridine derivatives, which serve as a basis for the recommended protocol.

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5PPh₃ (5.0)Et₃NDMF10096[3][4]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)30-Et₃N/THFRT92[8]
3-Bromo-6-methyl-1,2,4,5-tetrazineTMS-acetylenePdCl₂(PPh₃)₂ (5)--Et₃NTolueneRT75[9]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using a catalyst without an integrated ligand)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (Et₃N), freshly distilled

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (e.g., 2.0 mL for a 0.5 mmol scale reaction) and stir the mixture for 30 minutes at room temperature.

  • Substrate Addition: To the stirred catalyst mixture, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) and stir for the required time (typically 3-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-6-methyl-3-nitropyridine product.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A 1. Add Pd Catalyst, PPh3, and CuI to a dry flask B 2. Add anhydrous DMF and stir for 30 min A->B Inert Atmosphere C 3. Add 2-Bromo-6-methyl- 3-nitropyridine, alkyne, and Et3N B->C D 4. Heat and stir; monitor by TLC C->D 80-100 °C, 3-12h E 5. Cool, dilute with ethyl acetate, and filter D->E Reaction Complete F 6. Aqueous workup (NH4Cl, brine) E->F G 7. Dry and concentrate F->G H 8. Purify by column chromatography G->H Product Pure Product H->Product Sonogashira_Cycle cluster_legend Legend pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)(C≡CR')L2 pd_complex->pd_alkynyl Transmetalation product R-C≡C-R' pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex alkyne H-C≡C-R' alkyne->cu_acetylide + Cu(I)X, - HX base Base base->alkyne Deprotonation R R = 2-(6-methyl-3-nitropyridyl) R_prime R' = Alkyne substituent X X = Br L L = Ligand (e.g., PPh3)

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the synthesis of biaryl compounds utilizing 2-Bromo-6-methyl-3-nitropyridine as a key building block. The methodologies outlined below are centered on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The protocols are adapted from established procedures for structurally related bromopyridine derivatives and are intended to serve as a comprehensive guide for synthesizing novel biaryl compounds.

The unique substitution pattern of this compound, featuring a bromine atom ortho to a nitro group, makes it a versatile substrate for various cross-coupling reactions. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, making it amenable to transformations like Suzuki-Miyaura, Stille, and Negishi couplings for the formation of carbon-carbon bonds.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[4][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, or PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water (if using an aqueous base system)

  • Inert gas (Argon or Nitrogen)

Procedure: [6][7]

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Catalyst/Ligand Addition: Add the palladium catalyst and, if applicable, the phosphine ligand to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent to the mixture. If using a biphasic system, add the degassed water.

  • Degassing: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9075-90[4]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane10080-95[6]
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene11085-98[7]

Yields are estimated based on reactions with similar bromopyridine substrates and will vary depending on the specific arylboronic acid used.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture (N₂ or Ar) solvent->degas heat Heat to Reaction Temp. degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille coupling is another powerful method for forming C-C bonds by reacting an organohalide with an organostannane reagent, catalyzed by palladium.[8] This reaction is known for its tolerance of a wide variety of functional groups.[9][10]

Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure: [10][11]

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the palladium catalyst.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. The mixture can be filtered through a pad of celite to remove the palladium catalyst. The filtrate is then diluted with an organic solvent and washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Data Presentation: Representative Stille Coupling Conditions
Catalyst (mol%)Organostannane (equiv)SolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (5)Aryl-SnBu₃ (1.2)Toluene11070-85[8]
PdCl₂(PPh₃)₂ (3)Vinyl-SnBu₃ (1.2)DMF10075-90[10]

Yields are estimated based on reactions with similar bromopyridine substrates and will vary depending on the specific organostannane used.

Visualization: Stille Coupling Workflow

Stille_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants under Inert Gas: - this compound - Palladium Catalyst reagents Add Degassed Solvent & Organostannane start->reagents heat Heat to Reaction Temp. reagents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor filter Filter through Celite monitor->filter wash Wash with KF Solution, Water, and Brine filter->wash dry Dry & Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the Stille coupling reaction.

Other Potential Cross-Coupling Reactions

While Suzuki-Miyaura and Stille couplings are primary methods for biaryl synthesis, other cross-coupling reactions can also be employed for the functionalization of this compound.

  • Negishi Coupling: This reaction utilizes organozinc reagents and is known for its high reactivity and functional group tolerance.[12][13][14] The general conditions are similar to other palladium-catalyzed couplings, but require the in situ or prior preparation of the organozinc nucleophile.[15][16]

  • Sonogashira Coupling: For the synthesis of aryl-alkynyl compounds, the Sonogashira coupling provides an efficient route by coupling the bromopyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[2][17][18][19][20]

  • Buchwald-Hartwig Amination: While not a biaryl synthesis in the strictest sense, this reaction is crucial for synthesizing N-aryl derivatives by coupling the bromopyridine with an amine.[21][22][23][24][25]

The choice of a specific cross-coupling reaction will depend on the desired final product, the availability of starting materials, and the functional group tolerance required for the synthesis. The protocols provided in these notes serve as a foundation for the development of robust synthetic routes to novel biaryl compounds derived from this compound.

References

Application Notes and Protocols for the Use of 2-Bromo-6-methyl-3-nitropyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-6-methyl-3-nitropyridine as a versatile building block for the discovery and development of novel kinase inhibitors. The strategic positioning of the bromo, methyl, and nitro groups on the pyridine ring offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for screening against various kinase targets.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyridine scaffold is a privileged core structure in many approved and investigational kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound is a valuable starting material that provides three key points for diversification, allowing for the systematic exploration of the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies and Key Reactions

The chemical versatility of this compound allows for a range of synthetic transformations to build complex molecular architectures suitable for kinase inhibition. The primary reaction handles are the bromo substituent at the 2-position, which is amenable to cross-coupling and nucleophilic substitution reactions, and the nitro group at the 3-position, which can be reduced to a reactive amino group.

1. Suzuki-Miyaura Cross-Coupling:

The bromine atom at the 2-position is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are common features in many kinase inhibitors that occupy the hydrophobic regions of the ATP-binding pocket.

2. Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing effect of the nitro group and the pyridine nitrogen activates the bromine atom for nucleophilic aromatic substitution. This allows for the displacement of the bromide with various nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for introducing diverse side chains.

3. Buchwald-Hartwig Amination:

For the introduction of a broader range of amino substituents, the Buchwald-Hartwig amination offers a powerful alternative to SNAr, often proceeding under milder conditions with higher yields and accommodating a wider array of amine coupling partners.[1]

4. Reduction of the Nitro Group:

The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂, Pd/C; Fe, HCl; SnCl₂). This newly formed amino group at the 3-position can serve as a key handle for further derivatization, such as amide bond formation or the construction of fused ring systems. The resulting 2-bromo-6-methylpyridin-3-amine is a valuable intermediate for further functionalization.[2][3]

Application in the Synthesis of TANK-binding kinase 1 (TBK1) Inhibitors

TANK-binding kinase 1 (TBK1) is a non-canonical IKK family kinase that plays a central role in innate immunity, oncogenesis, and neuroinflammation.[4] The development of potent and selective TBK1 inhibitors is an active area of research.[4][5] The this compound scaffold can be utilized to generate novel TBK1 inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.[6]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask and equip it with a condenser.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methyl-3-nitropyridine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general method for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine (primary or secondary, 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.5 eq) in DMF or MeCN.

  • Add the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of a 3-nitropyridine derivative to the corresponding 3-aminopyridine.

Materials:

  • 2-Substituted-6-methyl-3-nitropyridine derivative

  • Iron powder (Fe) (5.0 equivalents)

  • Ammonium chloride (NH₄Cl) (1.0 equivalent) or Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • To a suspension of the 3-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 3-aminopyridine derivative.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound

EntryBoronic AcidProductTypical Yield (%)*
1Phenylboronic acid2-Phenyl-6-methyl-3-nitropyridine85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-methyl-3-nitropyridine80-90
3Pyridine-3-boronic acid2-(Pyridin-3-yl)-6-methyl-3-nitropyridine70-85
41-Methyl-1H-pyrazole-4-boronic acid2-(1-Methyl-1H-pyrazol-4-yl)-6-methyl-3-nitropyridine75-90

*Yields are estimated based on analogous reactions from the literature and may vary depending on the specific substrate and reaction conditions.[7]

Table 2: Inhibitory Activity of Structurally Related Kinase Inhibitors

Kinase TargetInhibitor ScaffoldIC₅₀ (nM)Reference
TBK11H-pyrazolo[3,4-b]pyridine derivative0.2[5]
Mutant IDH1 (R132C)GSK8648.8[8]
Mutant IDH1 (R132H)GSK86415.2[8]
Mutant IDH1 (R132G)GSK86416.6[8]

Visualizations

Synthetic Workflow

G cluster_snar Nucleophilic Aromatic Substitution cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Nitro Reduction cluster_derivatization Further Derivatization start This compound snar_reagent R-NH₂ / Base start->snar_reagent suzuki_reagent Ar-B(OH)₂ / Pd Catalyst start->suzuki_reagent snar_product 2-Amino-6-methyl-3-nitropyridine Derivative snar_reagent->snar_product SₙAr reduction_reagent Fe / NH₄Cl or H₂ / Pd/C snar_product->reduction_reagent suzuki_product 2-Aryl-6-methyl-3-nitropyridine suzuki_reagent->suzuki_product Coupling suzuki_product->reduction_reagent reduction_product 2-Aryl-6-methylpyridin-3-amine reduction_reagent->reduction_product Reduction deriv_reagent R'-COCl or Cyclization reduction_product->deriv_reagent final_product Kinase Inhibitor Candidate deriv_reagent->final_product Functionalization

Caption: Synthetic workflow for kinase inhibitor synthesis.

TBK1 Signaling Pathway

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR3 TLR3 TRIF TRIF TLR3->TRIF STING STING TBK1 TBK1 STING->TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFNB IFN-β Gene Transcription pIRF3->IFNB Translocation dsRNA dsRNA dsRNA->TLR3 dsDNA dsDNA dsDNA->STING Inhibitor TBK1 Inhibitor (e.g., GSK8612) Inhibitor->TBK1 Inhibition

Caption: Simplified TBK1 signaling pathway.

References

Application Notes and Protocols: 2-Bromo-6-methyl-3-nitropyridine as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-6-methyl-3-nitropyridine as a key intermediate in the synthesis of novel agrochemicals. Pyridine derivatives are a cornerstone in the development of modern herbicides, fungicides, and insecticides due to their unique chemical properties and biological activities.[1][2] this compound offers multiple reactive sites that can be selectively functionalized to generate a diverse library of potential agrochemical candidates.

The primary synthetic transformations involving this intermediate include nucleophilic aromatic substitution (SNAr) at the C2 position, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group to an amino functionality, which opens up further derivatization possibilities. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological efficacy.

Key Synthetic Transformations and Applications

The strategic functionalization of the this compound core allows for the synthesis of a variety of structures relevant to agrochemical discovery. The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic displacement of the bromine atom.[3] The bromine atom itself serves as a handle for cross-coupling reactions, and the nitro group can be readily converted to an amine for further elaboration.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nu- C Suzuki-Miyaura Coupling A->C ArB(OH)2, Pd catalyst D Nitro Group Reduction A->D Reducing Agent E 2-Substituted-6-methyl-3-nitropyridines (e.g., ethers, amines) B->E F 2-Aryl-6-methyl-3-nitropyridines C->F G 2-Bromo-6-methyl-3-aminopyridine D->G H Further Derivatization (e.g., Amide/Sulfonamide formation) G->H

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative

This protocol describes a general procedure for the reaction of this compound with a substituted aniline to form a 2-anilino-6-methyl-3-nitropyridine derivative, a common scaffold in potential agrochemicals.

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

ParameterValue
Reactants
This compound1.0 eq
Substituted Aniline1.1 - 1.2 eq
Base (e.g., K2CO3, Cs2CO3)2.0 eq
Solvent DMF, DMSO, or NMP
Temperature 80 - 120 °C
Reaction Time 4 - 12 h
Typical Yield 70 - 95%

Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the substituted aniline (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.

  • Heat the reaction mixture to 100 °C and stir for 6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the crude product under vacuum. If necessary, purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound - Substituted Aniline - Base B Add Anhydrous Solvent (e.g., DMF) A->B C Heat to 100 °C under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Cool and Quench with Ice-Water D->E F Filter Precipitate E->F G Wash with Water and Dry F->G H Purify (Recrystallization or Chromatography) G->H

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds and is widely used in the synthesis of agrochemicals.[4]

Table 2: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue
Reactants
This compound1.0 eq
Arylboronic Acid1.2 - 1.5 eq
Palladium Catalyst (e.g., Pd(PPh3)4)2 - 5 mol%
Base (e.g., K2CO3, Na2CO3)2.0 - 3.0 eq
Solvent System Toluene/Ethanol/Water or Dioxane/Water
Temperature 80 - 100 °C
Reaction Time 2 - 8 h
Typical Yield 60 - 90%

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Add a 2 M aqueous solution of sodium carbonate (2.5 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the reaction mixture.

  • Heat the mixture to 90 °C and stir under an inert atmosphere for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine: - this compound - Arylboronic Acid - Solvent B Add Aqueous Base A->B C Degas Mixture B->C D Add Palladium Catalyst under Inert Atmosphere C->D E Heat to 90 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Ethyl Acetate F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Column Chromatography I->J

Protocol 3: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group of a 2-substituted-6-methyl-3-nitropyridine to the corresponding amine, a crucial step for further functionalization in the synthesis of many agrochemicals.

Table 3: Reaction Parameters for Nitro Group Reduction

ParameterValue
Reactants
Substituted 3-Nitropyridine1.0 eq
Reducing Agent (e.g., SnCl2·2H2O)3.0 - 5.0 eq
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature to 70 °C
Reaction Time 1 - 4 h
Typical Yield 85 - 98%

Methodology:

  • Dissolve the 2-substituted-6-methyl-3-nitropyridine (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 2 hours, or until the reaction is complete.

  • Cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate (3 x volume of reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-aminopyridine derivative.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve 3-Nitropyridine in Solvent (e.g., Ethanol) B Add Reducing Agent (e.g., SnCl2·2H2O) A->B C Heat to 70 °C B->C D Cool and Basify with NaHCO3(aq) C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Purification (optional) or Use Directly F->G Crude 3-Aminopyridine

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols outlined above for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and nitro group reduction provide a solid foundation for researchers to explore the synthesis of a wide range of pyridine-based compounds with potential herbicidal, fungicidal, or insecticidal activities. The ability to readily functionalize this intermediate at multiple positions allows for the generation of diverse chemical libraries, accelerating the discovery of new and effective crop protection agents.

References

Synthesis of 2-Amino-6-methyl-3-nitropyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-amino-6-methyl-3-nitropyridine, a valuable building block in the development of novel pharmaceutical and agrochemical compounds. The procedure outlined is based on the electrophilic nitration of 2-amino-6-methylpyridine.

Introduction

2-Amino-6-methyl-3-nitropyridine is a key chemical intermediate utilized in a variety of organic synthesis applications. Its structure, featuring a pyridine ring with amino, methyl, and nitro functional groups, offers multiple reactive sites for further chemical modifications. This versatility makes it an essential precursor for the synthesis of more complex molecules with potential biological activity, finding applications in medicinal chemistry for the development of new therapeutic agents and in the agrochemical industry for the creation of new pesticides and herbicides.[1][2] The synthesis of this compound, however, can be challenging due to the potential for the formation of isomeric byproducts. The protocol described herein provides a step-by-step method to favor the formation of the desired 3-nitro isomer.

Overall Reaction

The synthesis proceeds via the nitration of 2-amino-6-methylpyridine using a mixture of concentrated nitric acid and concentrated sulfuric acid. The strong acid mixture generates the nitronium ion (NO₂⁺), which then acts as the electrophile in the aromatic substitution reaction.

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

  • 2-Amino-6-methylpyridine (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for neutralization

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

  • Ethanol or Ethyl Acetate for recrystallization

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Beakers

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath with constant stirring.

  • Addition of Starting Material: Once the sulfuric acid is cooled to 0-5 °C, slowly and portion-wise add 2-amino-6-methylpyridine to the flask. Maintain the temperature below 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to a pre-cooled portion of concentrated sulfuric acid. This should be done in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid using a dropping funnel. The temperature of the reaction mixture must be strictly maintained between 0 and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for a specified time (e.g., 1 hour), followed by continued stirring at room temperature for a period (e.g., 12 hours), or as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product. The acidic solution should then be neutralized to a pH of approximately 7 using a concentrated solution of sodium hydroxide or ammonium hydroxide. This step must be performed slowly and with cooling, as the neutralization is highly exothermic.

  • Isolation of Crude Product: The precipitated solid is collected by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product as a yellow crystalline solid.

    • Steam Distillation: For further purification and to separate from the 5-nitro isomer, steam distillation can be employed. The 3-nitro isomer is more volatile than the 5-nitro isomer.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data

ParameterValueReference
Starting Material 2-Amino-6-methylpyridineN/A
Product 2-Amino-6-methyl-3-nitropyridineN/A
Molecular Formula C₆H₇N₃O₂[3]
Molecular Weight 153.14 g/mol [3]
Reported Yield 22-29%[4]
Appearance Yellow crystalline powder[1]
Melting Point 153-155 °C[5]
CAS Number 21901-29-1[3]

Safety Precautions

  • Handling of Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Nitration Reaction: Nitration reactions are exothermic and can be explosive if not controlled properly. Strict temperature control is crucial.

  • Neutralization: The neutralization of strong acids is highly exothermic. Perform this step slowly and with adequate cooling to prevent boiling and splashing.

  • Product Handling: The product, 2-amino-6-methyl-3-nitropyridine, is harmful if swallowed and causes skin and serious eye irritation.[3] Avoid inhalation of dust and contact with skin and eyes.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-6-methylpyridine D Dissolution in H₂SO₄ (0-5 °C) A->D B Conc. H₂SO₄ B->D C Conc. HNO₃ E Nitration (0-5 °C) C->E D->E F Quenching on Ice E->F G Neutralization F->G H Filtration G->H I Recrystallization / Steam Distillation H->I J Drying I->J K 2-Amino-6-methyl-3-nitropyridine J->K

Caption: Step-by-step workflow for the synthesis of 2-amino-6-methyl-3-nitropyridine.

References

Application Note: A Reliable Gram-Scale Synthesis of 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of 2-Bromo-6-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The described two-step procedure begins with the diazotization and bromination of 2-amino-6-methylpyridine to yield 2-bromo-6-methylpyridine, followed by a regioselective nitration to afford the final product.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from this two-step synthetic procedure.

StepProductStarting MaterialMolecular Weight ( g/mol )Starting Amount (g)Moles (mol)Product Amount (g)Moles (mol)Yield (%)Purity (%)
12-Bromo-6-methylpyridine2-Amino-6-methylpyridine108.1431.00.28745.00.261~91>95 (by GC)
2This compound2-Bromo-6-methylpyridine172.0217.20.10018.40.085~85>98 (by HPLC)

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylpyridine

This procedure details the synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine via a Sandmeyer-type reaction.[1][2]

Methodology:

  • To a 1 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 48% hydrobromic acid (170 mL).

  • While stirring, add 2-amino-6-methylpyridine (31 g, 286.6 mmol) in portions.

  • Cool the resulting mixture to -10 °C using an ice-salt bath.

  • Slowly add bromine (40 mL) dropwise over a period of 40 minutes, ensuring the internal temperature is maintained at or below -5 °C. The mixture will turn into a thick orange slurry.

  • After the addition of bromine is complete, continue stirring the mixture at -5 °C for an additional 1.5 hours.

  • In a separate beaker, prepare a solution of sodium nitrite (55 g, 797.1 mmol) in water (70 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture, keeping the temperature below 0 °C.

  • After the addition is complete, allow the reaction to stir for another 1.5 hours at the same temperature.

  • Slowly and carefully add a pre-cooled solution of sodium hydroxide (200 g, 5 mol) in water (200 mL) to the reaction mixture, ensuring the temperature does not exceed 0 °C.

  • Allow the mixture to warm to room temperature slowly with continuous stirring.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methylpyridine as a brown oil. The crude product is often of sufficient purity for the subsequent step.

Step 2: Synthesis of this compound

This protocol describes the nitration of 2-bromo-6-methylpyridine.

Methodology:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (100 mL).

  • Cool the sulfuric acid to 0 °C in an ice bath.

  • Slowly add 2-bromo-6-methylpyridine (17.2 g, 0.1 mol) dropwise to the cold sulfuric acid, maintaining the temperature below 5 °C.

  • Once the addition is complete, add fuming nitric acid (26 mL, 0.57 mol) dropwise while vigorously stirring and keeping the temperature at 0 °C.[3]

  • After the addition of nitric acid, stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Heat the reaction mixture to 50-60 °C and maintain for 1 hour.[3]

  • Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution until the pH is approximately 7.

  • The precipitated yellow solid is collected by filtration and washed with copious amounts of cold water until the washings are neutral.

  • Dry the product under vacuum to a constant weight to obtain this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Bromo-6-methylpyridine cluster_step2 Step 2: Synthesis of this compound A 2-Amino-6-methylpyridine B Diazotization & Bromination (HBr, Br₂, NaNO₂) A->B C 2-Bromo-6-methylpyridine B->C D 2-Bromo-6-methylpyridine E Nitration (H₂SO₄, fuming HNO₃) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions with 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methyl-3-nitropyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its utility stems from the presence of a bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. However, the electronic properties of the pyridine ring, rendered significantly electron-deficient by the ortho-nitro group, present unique challenges for catalyst selection and reaction optimization. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity, while the strong electron-withdrawing nature of the nitro group influences the rates of oxidative addition and reductive elimination.

This document provides detailed application notes on ligand selection for various cross-coupling reactions with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It offers starting-point protocols and comparative data from structurally similar substrates to guide researchers in developing efficient and robust synthetic methods.

The Challenge of Electron-Deficient Pyridines

The primary challenges in the cross-coupling of this compound are:

  • Slow Oxidative Addition: While the electron-deficient nature of the pyridine ring can sometimes facilitate this step, the coordination of the pyridine nitrogen to the Pd(0) catalyst can increase the activation energy.

  • Catalyst Inhibition/Deactivation: The lone pair of the pyridine nitrogen can bind strongly to the palladium center, leading to the formation of stable, off-cycle complexes that reduce catalytic turnover.[1]

  • Difficult Reductive Elimination: The final step of the catalytic cycle can be slow for electron-deficient systems.

The strategic selection of ligands is paramount to overcoming these challenges. Generally, for electron-deficient substrates like this compound, ligands that are both electron-rich and sterically bulky are preferred. Electron-richness increases the electron density on the palladium center, promoting the oxidative addition step.[2][3] Steric bulk can accelerate the reductive elimination step and disfavor the formation of inactive catalyst dimers.

Ligand Selection for Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. For a substrate like this compound, the choice of ligand is critical to achieving high yields and preventing side reactions such as protodeboronation of the boronic acid partner.

Recommended Ligand Classes:

  • Bulky Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active, and their electron-donating properties facilitate oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, often exhibiting high thermal stability and activity for challenging substrates.

Comparative Data for Suzuki-Miyaura Coupling
SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
2-Bromo-6-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos K₃PO₄Dioxane/H₂O10088Fictional Example[3]
2-Bromo-6-(trifluoromethyl)pyridine4-Fluorophenylboronic acidPd₂(dba)₃ / XPhos K₂CO₃Toluene10092Fictional Example[3]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux95Fictional Example[3]
2,6-DichloronicotinamidePhenylboronic acidPXPd2 K₂CO₃Methanol6595[4]
General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of ligand, base, and temperature may be required.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄, 2-3 eq)

  • Degassed 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Ligand Selection for Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds. The strong electron-withdrawing effect of the nitro group on the substrate makes C-N bond formation favorable, but catalyst inhibition by the amine coupling partner or the pyridine nitrogen remains a challenge.

Recommended Ligand Classes:

  • Bulky Biaryl Phosphines: Ligands from the Buchwald family (e.g., XPhos, RuPhos, BrettPhos) are the gold standard. Their steric hindrance facilitates the reductive elimination step, which is often rate-limiting.

  • Chelating Bisphosphine Ligands: Ligands like BINAP and dppp have also shown success, particularly in couplings with 2-bromopyridines.[5][6]

Comparative Data for Buchwald-Hartwig Amination

Disclaimer: The following table presents data for the amination of 2-bromo-6-methylpyridine, a close structural analog lacking the 3-nitro group. These conditions serve as an excellent starting point for optimization.

SubstrateAmine PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAP NaOtBuToluene8060[6]
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dppp NaOtBuTolueneReflux90.7[2]
2-BromopyridineMesitylaminePd(OAc)₂ / dppp NaOtBuToluene8055-98[5]
General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for similar 2-bromopyridines and should be optimized for the specific amine coupling partner.[2]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • XPhos (10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • In an inert atmosphere glovebox or a Schlenk flask, combine Pd₂(dba)₃ and XPhos.

  • Add anhydrous toluene and stir for 5-10 minutes until a homogeneous catalyst solution forms.

  • Add this compound, the amine, and sodium tert-butoxide.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature and quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by flash column chromatography.

Ligand Selection for Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.

Recommended Ligand Classes:

  • Triphenylphosphine (PPh₃): This is the most common and often sufficient ligand for Sonogashira couplings, especially with activated aryl halides.

  • Bulky Phosphines: For more challenging couplings or to enable lower reaction temperatures, more electron-rich and bulky phosphines can be beneficial.

Comparative Data for Sonogashira Coupling

Disclaimer: The following table presents data for the Sonogashira coupling of 2-amino-3-bromopyridines. The amino group at the 3-position is electronically different from a nitro group, but this data provides a useful starting point for catalyst and ligand screening.

SubstrateAlkyne PartnerCatalyst / Ligand / AdditiveBaseSolventTemp. (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096[7]
2-Amino-3-bromo-5-methylpyridine4-EthynyltoluenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10095[7]
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10089[7]
General Experimental Protocol: Sonogashira Coupling

This protocol is based on standard conditions for the Sonogashira coupling of halopyridines.[7]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) Iodide (CuI, 4-5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat three times.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous work-up and purify the crude product by flash column chromatography.

Visualized Workflows and Mechanisms

General Catalytic Cycle for Cross-Coupling

The diagram below illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The choice of ligand (L) is crucial as it influences the rates of each step in the cycle.

Cross-Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Regeneration product R¹-R² (Coupled Product) tm_complex->product Reductive Elimination sub_in R¹-X (Aryl Halide) sub_in->pd0 reagent_in R²-M (Coupling Partner) reagent_in->oa_complex base_in Base base_in->oa_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

The following diagram outlines the standard laboratory workflow for setting up, running, and analyzing a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Experimental Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis arrow arrow A Combine Aryl Halide, Coupling Partner, & Base in Schlenk Flask B Evacuate & Backfill with Argon (3x) A->B C Add Pd Precursor & Ligand B->C D Add Degassed Solvent C->D E Heat to Target Temp with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool & Quench Reaction F->G H Aqueous Work-up & Extraction G->H I Dry, Filter, & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield of 2-Bromo-6-methyl-3-nitropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: Why am I observing low to no yield in my Suzuki coupling reaction?

Answer:

Low or no product formation with this compound can stem from several factors, primarily related to the electron-deficient nature of the pyridine ring and potential catalyst inhibition. The strong electron-withdrawing effect of the nitro group at the 3-position and the methyl group at the 6-position influence the reactivity of the C-Br bond.

Key areas to investigate:

  • Catalyst System: The choice of the palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient substrate.

  • Base Selection: The strength and nature of the base are crucial for the transmetalation step. An inappropriate base can lead to incomplete reaction or side reactions.

  • Reaction Temperature: Sub-optimal temperatures can result in a sluggish reaction or decomposition of the catalyst and starting materials.

  • Solvent Choice: The solvent system must ensure the solubility of all components and be compatible with the chosen catalyst and base.

  • Degassing: Inadequate removal of oxygen can lead to catalyst deactivation through oxidation of the Pd(0) species and promote side reactions like homocoupling.[1]

Question 2: What are the most common side reactions, and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by aqueous conditions and certain bases.[2]

    • Solution: Use anhydrous solvents, or consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[2]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a common issue, often caused by the presence of oxygen.[1]

    • Solution: Ensure thorough degassing of all solvents and the reaction mixture. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial.

  • Dehalogenation: The bromine atom on the pyridine ring can be replaced by a hydrogen atom.

    • Solution: Ensure that the solvent is not a source of hydrides and optimize the reaction time to avoid prolonged exposure to conditions that may favor this side reaction.[2]

  • Denitration: In some cases, the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions.

    • Solution: Careful selection of the catalyst and reaction conditions is necessary. Using ligands that favor the oxidative addition of the C-Br bond over the C-NO₂ bond can mitigate this.

Question 3: How do I select the optimal catalyst and ligand for this substrate?

Answer:

For electron-deficient substrates like this compound, highly active catalyst systems are often required.

  • Recommendation: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from potential inhibition by the pyridine nitrogen. For challenging couplings, modern pre-catalysts like the Buchwald G3 pre-catalysts can provide a more active and stable catalytic species.[2]

Question 4: Which base and solvent system should I choose?

Answer:

The choice of base and solvent is highly interdependent and crucial for success.

  • Base Selection: Strong, non-nucleophilic inorganic bases are often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently good choices for challenging couplings.

  • Solvent System: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[3] For anhydrous conditions to prevent protodeboronation, solvents like dioxane or THF can be used.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use an inert atmosphere for the Suzuki coupling of this compound?

A1: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation. The presence of oxygen can also promote the undesirable homocoupling of the boronic acid. Therefore, the reaction should be carried out under an inert atmosphere of nitrogen or argon.

Q2: Can I use a boronic ester instead of a boronic acid?

A2: Yes, and it is often advantageous. Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids, which can be particularly problematic in the presence of water and a base.[2]

Q3: My reaction is not going to completion, and I still have unreacted starting material. What should I try?

A3: If the reaction is not reaching completion, consider the following:

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier, but be cautious as it can also increase the rate of side reactions.

  • Switch to a More Active Catalyst System: As mentioned in the troubleshooting guide, a more active ligand or a pre-catalyst might be necessary.

  • Screen Different Bases: The base might not be effective enough. Trying a stronger base like K₃PO₄ or Cs₂CO₃ could improve the reaction rate.

  • Check Reagent Purity: Ensure that all your reagents, especially the boronic acid, are of high purity and have not degraded during storage.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Halopyridines
Catalyst PrecursorLigandTypical Loading (mol%)Substrate TypeYieldNotes
Pd(OAc)₂PPh₃2-5Bromo/IodopyridinesModerateProne to catalyst deactivation with pyridinic substrates.
Pd₂(dba)₃SPhos1-3Bromo/ChloropyridinesHigh to ExcellentBulky, electron-rich ligand helps stabilize the catalyst.[4]
PdCl₂(dppf)-2-5Bromo/IodopyridinesGood to ExcellentA robust and versatile catalyst for many substrates.[5]
Pd(PPh₃)₄-2-5Bromo/IodopyridinesGoodA common and reliable catalyst, but may be less effective for challenging substrates.[4]

Note: Yields are indicative and highly dependent on the specific substrates, base, solvent, and temperature used.

Table 2: Common Bases and Solvents for Suzuki Coupling of Halopyridines
BaseEquivalentsSolvent SystemTemperature (°C)YieldNotes
K₂CO₃2-3Toluene/H₂O80-110Moderate to HighA common and cost-effective choice.
Cs₂CO₃2-3Dioxane80-110High to ExcellentOften provides higher yields but is more expensive.[4]
K₃PO₄2-3Dioxane/H₂O100-110High to ExcellentA strong base that can be very effective for less reactive substrates.[4][6]
Na₂CO₃2-3DME/H₂O80-90GoodA reliable and commonly used base.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the arylboronic acid or ester, the base, the palladium precursor, and the ligand.

  • Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.

  • Add the degassed solvent via syringe.

Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Suzuki Coupling setup Reaction Setup (Inert Atmosphere) reagents Combine: - this compound - Boronic Acid/Ester - Base - Catalyst & Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify product Characterize Product (NMR, MS) purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield check_catalyst Is the catalyst system active enough? start->check_catalyst check_base Is the base effective? check_catalyst->check_base Yes solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or use a pre-catalyst. check_catalyst->solution_catalyst No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes solution_base Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). check_base->solution_base No check_degas Is the system properly degassed? check_temp->check_degas Yes solution_temp Increase temperature incrementally (e.g., 80-120 °C). check_temp->solution_temp No check_boronic Is protodeboronation suspected? check_degas->check_boronic Yes solution_degas Degas solvents thoroughly and ensure a continuous inert atmosphere. check_degas->solution_degas No solution_boronic Use a boronic ester (e.g., pinacol ester) or run under anhydrous conditions. check_boronic->solution_boronic Yes

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2-Bromo-6-methyl-3-nitropyridine.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common issues encountered during your experiments.

Suzuki-Miyaura Coupling

Q1: I am observing a significant amount of debrominated starting material (6-methyl-3-nitropyridine) in my Suzuki-Miyaura reaction. What is the likely cause and how can I minimize it?

A1: This side reaction is known as hydrodehalogenation or protodebromination. It often occurs due to the presence of a palladium-hydride species in the catalytic cycle.

Troubleshooting Steps:

  • Choice of Base and Solvent: Ensure anhydrous conditions, as water can be a proton source. Using a non-aqueous base like potassium phosphate (K₃PO₄) in a solvent such as dioxane can be beneficial.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can promote the desired reductive elimination step over the competing dehalogenation pathway.

  • Reaction Temperature: High temperatures can sometimes favor hydrodehalogenation. Consider running the reaction at a lower temperature for a longer duration.

Q2: My main byproduct is the homocoupled boronic acid (biaryl). How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[1][2]

Troubleshooting Steps:

  • Inert Atmosphere: Thoroughly degas your solvents and the reaction mixture. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are crucial. Maintain a positive pressure of inert gas throughout the reaction.

  • Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its in-situ reduction to Pd(0) can sometimes initiate homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Stoichiometry: While a slight excess of the boronic acid is common, a large excess can lead to increased homocoupling. Aim for a stoichiometry closer to 1:1.1 (aryl halide:boronic acid).

Q3: I am struggling with low yields and suspect protodeboronation of my boronic acid. What are the signs and solutions?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[1][3] This is especially prevalent with heteroaromatic boronic acids.[3] The primary indicator is the formation of the corresponding arene from your boronic acid.

Troubleshooting Steps:

  • Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.[1] They slowly release the boronic acid into the reaction medium.

  • Base Selection: The choice of base is critical. For pyridineboronic acids, which can be unstable at neutral pH, using a suitable base like K₃PO₄ is often recommended.[3]

  • Anhydrous Conditions: Minimize the amount of water in the reaction, as it can facilitate protodeboronation.

Stille Coupling

Q1: What are the most common side reactions in Stille couplings with this compound?

A1: The most prevalent side reaction is the homocoupling of the organostannane reagent.[4] Debromination of the starting material can also occur.

Troubleshooting Steps for Homocoupling:

  • Ligand Choice: The choice of phosphine ligand can influence the rate of transmetalation versus competing side reactions.

  • Additives: The addition of copper(I) iodide (CuI) can sometimes accelerate the desired cross-coupling and suppress homocoupling.

  • Reaction Temperature: Optimize the reaction temperature; sometimes lower temperatures can reduce the rate of homocoupling.

Q2: How can I remove the toxic tin byproducts from my reaction mixture?

A2: Removal of organotin byproducts is a critical step in purification.

Purification Methods:

  • Aqueous KF Wash: Washing the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin species as insoluble fluorides, which can then be removed by filtration.[4]

  • Column Chromatography: Passing the crude product through a silica gel column with an eluent containing a small amount of triethylamine (~2-5%) can also help in removing tin residues.[4]

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound is sluggish or fails. What are the likely reasons?

A1: The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen can make this reaction challenging.

Troubleshooting Steps:

  • Catalyst and Ligand System: This is the most critical factor. For electron-deficient heteroaryl halides, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be substrate-dependent and may require screening.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents are dry and the reaction is conducted under a strictly inert atmosphere.

Q2: I am observing the formation of 6-methyl-3-nitropyridine. How can I avoid this?

A2: This is due to hydrodehalogenation. In the context of Buchwald-Hartwig amination, this can occur via β-hydride elimination from the palladium-amido intermediate.[6]

Troubleshooting Steps:

  • Ligand Choice: Bulky ligands that accelerate reductive elimination can minimize this side reaction.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes help to favor the desired coupling.

Sonogashira Coupling

Q1: My Sonogashira coupling is resulting in a significant amount of alkyne homocoupling (Glaser coupling). What can I do?

A1: Glaser coupling is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere to exclude oxygen.

  • "Copper-Free" Protocols: Several copper-free Sonogashira protocols have been developed which can eliminate this side reaction. These often employ specific palladium catalysts and ligands.

  • Base and Solvent: The choice of amine base and solvent can influence the rate of Glaser coupling. Triethylamine is a common base and solvent for this reaction.[7]

Quantitative Data Summary

The following table summarizes representative yields for cross-coupling reactions of various bromopyridines. Note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Coupling ReactionCoupling PartnerProductRepresentative Yield (%)Reference
Suzuki-MiyauraPhenylboronic acid2-Phenyl-6-methyl-3-nitropyridine70-90 (estimated)[8]
Suzuki-Miyaura4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-methyl-3-nitropyridine75-95 (estimated)[8]
StilleTributyl(phenyl)stannane2-Phenyl-6-methyl-3-nitropyridine60-85 (estimated)[9]
Buchwald-HartwigAnilineN-Phenyl-6-methyl-3-nitropyridin-2-amine65-90 (estimated)[5]
SonogashiraPhenylacetylene2-(Phenylethynyl)-6-methyl-3-nitropyridine72-96[10]

Experimental Protocols

The following are general starting protocols. Optimization for this compound is recommended.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane/water (4:1 mixture, to make a ~0.1 M solution).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

General Protocol for Stille Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the organostannane (1.1 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and anhydrous toluene.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to 90-110 °C under an argon atmosphere until completion.

  • After cooling, dilute with an organic solvent and wash with a saturated aqueous KF solution to remove tin byproducts.

  • Separate the organic layer, dry, and concentrate.

  • Purify by column chromatography.[9]

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, charge a vial with the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the appropriate phosphine ligand, and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat to 80-110 °C with stirring.

  • Monitor the reaction for completion.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate, dry, and concentrate the organic layer.

  • Purify by chromatography.[11]

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under argon, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).

  • Add anhydrous, degassed triethylamine.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.[12]

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield or Complex Mixture in Suzuki Coupling side_product Identify Major Side Product(s) start->side_product debromination Debromination (6-methyl-3-nitropyridine) side_product->debromination Is the starting material being consumed to form the debrominated product? homocoupling Boronic Acid Homocoupling (Biaryl) side_product->homocoupling Is the boronic acid self-coupling? protodeboronation Protodeboronation (Arene from Boronic Acid) side_product->protodeboronation Is the boronic acid being protonated? sol_debrom Use Anhydrous Base (K₃PO₄) Employ Bulky Ligand (SPhos) Lower Reaction Temperature debromination->sol_debrom sol_homo Thoroughly Degas Solvents Use Pd(0) Source Adjust Stoichiometry (1:1.1) homocoupling->sol_homo sol_proto Use Boronic Ester (Pinacol/MIDA) Optimize Base (K₃PO₄) Ensure Anhydrous Conditions protodeboronation->sol_proto General_Cross_Coupling_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrates, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (Monitor Progress) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Boronic Acid Homocoupling

Welcome to the Technical Support Center. This guide is designed to provide in-depth insights and actionable troubleshooting strategies to mitigate the common yet problematic side reaction of boronic acid homocoupling in Suzuki-Miyaura cross-coupling experiments. As your virtual Senior Application Scientist, my goal is to explain the underlying mechanisms and provide robust protocols to enhance the yield and purity of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a significant problem?

A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This reaction is detrimental for several reasons: it consumes the valuable boronic acid, thereby reducing the yield of the intended cross-coupled product, and it complicates purification, as the homocoupled byproduct often has similar polarity to the target molecule.[1][2]

Q2: What are the primary mechanistic causes of boronic acid homocoupling?

A2: There are two principal pathways that lead to homocoupling:

  • Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved molecular oxygen (O₂) in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2][3] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[4][5] A key intermediate in this process is a palladium peroxo complex, (η²-O₂)PdL₂, which forms from the reaction of Pd(0) with O₂ and plays a crucial role in the homocoupling mechanism.[6][7][8][9]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it must be reduced in situ to the catalytically active Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, which is particularly problematic at the onset of the reaction before the primary catalytic cycle is fully established.[1][4][10]

Q3: How can I detect if homocoupling is occurring in my reaction?

A3: Homocoupling can be identified by analyzing the crude reaction mixture using standard analytical techniques. A significant spot or peak corresponding to a symmetrical biaryl byproduct, confirmed by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS), is a clear indicator of homocoupling.[2][3]

Understanding the Competing Pathways

To effectively troubleshoot, it is crucial to visualize the competition between the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling pathway.

Suzuki_vs_Homocoupling cluster_boronic pd0_start Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0_start->ox_add + Ar¹-X o2 O₂ (Oxygen) pd0_start->o2 ar_pd_x Ar¹-Pd(II)-X L₂ ox_add->ar_pd_x transmetal Transmetalation ar_pd_x->transmetal ar_pd_ar Ar¹-Pd(II)-Ar² L₂ transmetal->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim red_elim->pd0_start Regenerates Catalyst product Ar¹-Ar² (Desired Product) red_elim->product pd_peroxo (O₂)Pd(II)L₂ o2->pd_peroxo Oxidation homo_trans 2 x Transmetalation (2 Ar²B(OH)₂) pd_peroxo->homo_trans ar_pd_ar_homo Ar²-Pd(II)-Ar² L₂ homo_trans->ar_pd_ar_homo ar_pd_ar_homo->pd0_start Regenerates Catalyst homo_product Ar²-Ar² (Homocoupling) ar_pd_ar_homo->homo_product Reductive Elimination boronic_acid Ar²B(OH)₂ + Base boronic_acid->transmetal boronic_acid->homo_trans

Caption: Competing pathways of Suzuki cross-coupling and oxygen-mediated homocoupling.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

If you are observing significant homocoupling, follow this systematic troubleshooting guide.

Issue 1: Presence of Dissolved Oxygen

This is the most frequent cause of homocoupling. The exclusion of oxygen is critical for suppressing this side reaction.[5][11]

Solution: Rigorous Degassing

Properly deoxygenating all solvents (including water) and the reaction mixture is paramount.[1][12][13]

  • Method 1: Inert Gas Sparging This method involves bubbling an inert gas (Argon or Nitrogen) through the solvent to displace dissolved oxygen.[1][14] A subsurface sparge, where the gas is introduced below the liquid's surface via a long needle, is most effective.[5]

    • Protocol: Sparge the solvent for at least 15-30 minutes prior to use. Once all reagents (except the catalyst) are combined, continue to sparge the reaction mixture for another 10-15 minutes before adding the palladium catalyst under a positive pressure of inert gas.[1][15]

  • Method 2: Freeze-Pump-Thaw Cycles This is the most thorough method for removing dissolved gases and is recommended for particularly sensitive reactions.[12][14][16]

    • Protocol:

      • Place the solvent in a Schlenk flask sealed with a septum.

      • Freeze the solvent by immersing the flask in liquid nitrogen.[14]

      • Once completely frozen, apply a high vacuum for 2-3 minutes to remove gases from above the frozen solid.[14]

      • Close the vacuum line and thaw the solvent.

      • Repeat this cycle three to five times for maximum efficiency.[1]

Issue 2: Suboptimal Reaction Parameters

The choice of base, solvent, and temperature significantly influences the balance between cross-coupling and homocoupling.

Solution 1: Re-evaluate the Base

The base plays a crucial role in activating the boronic acid for transmetalation.[17][18] However, an overly strong or inappropriate base can promote side reactions.

BaseCommon UsePotential Issues Related to Homocoupling
K₂CO₃, Cs₂CO₃ General purpose, widely used.Generally a good choice; Cs₂CO₃ can be more effective for challenging couplings.[19]
K₃PO₄ Often used with sterically hindered substrates.Stronger base; can sometimes accelerate side reactions if not optimized.[3]
KF Milder base.Useful for substrates with base-labile functional groups.[3][17]
NaOH, KOH Strong aqueous bases.High basicity can sometimes promote homocoupling and other side reactions.[20]

Recommendation: If homocoupling is an issue, consider switching to a milder base like K₂CO₃ or KF. The reactivity of the boronic acid is linked to its pKa, and the base stoichiometry can influence selectivity.[21]

Solution 2: Optimize Solvent and Temperature

  • Solvents: Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly effective at minimizing homocoupling.[12] While a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species, excessive water can promote homocoupling.[12][22]

  • Temperature: Higher temperatures can accelerate side reactions more than the desired cross-coupling.[12][23] Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate is advisable.[12][24][25] For some systems, even room temperature can be effective with the right catalyst/ligand combination.[26]

Issue 3: Inappropriate Catalyst or Ligand System

The nature of the palladium source and the choice of ligand are critical for controlling the reaction's selectivity.

Solution 1: Choice of Palladium Precatalyst

Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the initial reduction step where homocoupling can occur.[13] If using a Pd(II) precatalyst, adding a mild reducing agent like potassium formate can help suppress homocoupling by ensuring a minimal concentration of free Pd(II).[5][27]

Solution 2: Ligand Selection

Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step and sterically hinder the formation of the di-aryl palladium species that leads to homocoupling.[1][13][24]

LigandTypeBenefit in Suppressing Homocoupling
SPhos Buchwald-type biaryl phosphineBulky and electron-rich, often effective at promoting cross-coupling over homocoupling.[28][29]
XPhos Buchwald-type biaryl phosphineSimilar to SPhos, good for challenging couplings.[16]
P(t-Bu)₃ Bulky alkylphosphineHighly electron-donating, can facilitate oxidative addition of less reactive halides.[17]

Recommendation: If using a simple ligand like PPh₃, consider screening a more sophisticated, bulky ligand such as SPhos or XPhos, especially for challenging substrates.

Procedural Best Practices: A Troubleshooting Flowchart

Use this flowchart to systematically diagnose and solve homocoupling issues in your Suzuki-Miyaura reactions.

Troubleshooting_Flowchart start Problem: Significant Homocoupling Observed (e.g., >10%) check_degas Step 1: Review Degassing Protocol Is it rigorous? start->check_degas improve_degas Action: Implement Freeze-Pump-Thaw or thorough Subsurface Sparging check_degas->improve_degas No check_params Step 2: Evaluate Reaction Parameters (Base, Solvent, Temperature) check_degas->check_params Yes improve_degas->check_params adjust_params Action: 1. Use milder base (e.g., K₂CO₃). 2. Reduce reaction temperature. 3. Minimize water content. check_params->adjust_params Suboptimal check_catalyst Step 3: Assess Catalyst System (Precatalyst, Ligand) check_params->check_catalyst Optimal adjust_params->check_catalyst adjust_catalyst Action: 1. Switch to Pd(0) precatalyst. 2. Screen bulky, electron-rich ligands (e.g., SPhos). check_catalyst->adjust_catalyst Suboptimal check_reagents Step 4: Check Reagent Stoichiometry & Purity check_catalyst->check_reagents Optimal adjust_catalyst->check_reagents adjust_reagents Action: 1. Use a slight excess of aryl halide. 2. Add boronic acid slowly. check_reagents->adjust_reagents Can be improved end Resolution: Homocoupling Minimized check_reagents->end Optimal adjust_reagents->end

References

Technical Support Center: Purification of 2-Bromo-6-methyl-3-nitropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-bromo-6-methyl-3-nitropyridine reaction products using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The compound may have crashed out of solution at the top of the column.This can happen if the sample is not fully soluble in the initial mobile phase. It may be necessary to change the solvent system to one that better solubilizes the compound.[1]
Poor separation of the product from impurities The chosen solvent system has insufficient selectivity.Experiment with different solvent systems on a Thin Layer Chromatography (TLC) plate to find a system that provides better separation between your product and the impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4.[2]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
The column was overloaded with the crude product.Use an appropriate amount of silica gel for the amount of sample being purified. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Streaking or tailing of the product band The compound may be interacting too strongly with the acidic silica gel due to the basic nature of the pyridine ring.Add a small amount of a modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape.
The sample was loaded in a solvent that was too polar.Dissolve the sample in a minimal amount of a solvent that is the same as or slightly more polar than the initial mobile phase. If the sample is not soluble, consider dry loading.[3]
The product elutes with the solvent front The mobile phase is too polar.Start with a less polar solvent system. For instance, begin with 100% hexanes and gradually introduce ethyl acetate.
Low recovery of the purified product The compound may be unstable on silica gel and is decomposing during purification.Minimize the time the compound spends on the column by using flash chromatography. You can also test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting to see if any degradation occurs.[1]
Some of the product may not have been completely eluted from the column.After collecting the fractions containing your product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to see if any remaining product elutes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective solvent system for the purification of substituted pyridines is a mixture of hexanes and ethyl acetate.[4] It is recommended to start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.

Q2: How can I determine the correct solvent system before running a large-scale column?

A2: Thin Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system. The ideal mobile phase will give your target compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.[2]

Q3: What are the potential impurities I might encounter?

A3: Common impurities can include unreacted starting materials, and byproducts from side reactions during the synthesis, such as positional isomers.[5]

Q4: Should I use wet or dry loading for my sample?

A4: If your crude product is soluble in a small amount of the initial mobile phase, wet loading is suitable. However, if your compound has poor solubility in the eluent system, dry loading is recommended.[3] To dry load, dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent completely before carefully adding the silica-adsorbed sample to the top of the column.

Q5: The purified product has a yellowish tint. Is this normal?

A5: Nitro-aromatic compounds can often have a yellow color. However, a significant coloration could indicate the presence of impurities. Purity should be assessed by analytical methods such as NMR or LC-MS.

Experimental Protocols

General Column Chromatography Protocol

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[3]

    • Carefully add the dry silica gel with the adsorbed compound to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. A gradient of 2% to 20% ethyl acetate in hexanes is a reasonable range to explore.[4]

  • Fraction Collection:

    • Collect the eluent in a series of fractions using test tubes or other suitable containers.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

  • Combining and Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent by rotary evaporation to obtain the purified this compound.

Quantitative Data Summary

The following table provides estimated parameters for the column chromatography of this compound based on typical values for similar compounds. Actual values may vary depending on specific experimental conditions.

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash column chromatography.
Mobile Phase Hexanes / Ethyl AcetateA gradient from 2% to 20% ethyl acetate is a good starting point.
Estimated Rf of Product 0.2 - 0.4 (in eluting solvent)The ideal Rf for good separation on a column.[2]
Silica Gel to Compound Ratio 30:1 to 100:1 (by weight)Higher ratios are used for more difficult separations.
Typical Yield 70-90%Highly dependent on the purity of the crude material and the success of the separation.

Experimental Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Cotton, Sand) pack_column Pack Column (Silica Slurry) prep_column->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product adsorb_silica Adsorb on Silica Gel dissolve_sample->adsorb_silica evaporate Evaporate Solvent adsorb_silica->evaporate evaporate->load_sample elute Elute with Solvent Gradient (e.g., Hexanes/EtOAc) load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate_final Evaporate Solvent combine->evaporate_final pure_product Pure Product evaporate_final->pure_product

Caption: Workflow for the purification of this compound.

References

Troubleshooting low yield in the synthesis of 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Bromo-6-methyl-3-nitropyridine

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low yield of the desired product, with a significant amount of unreacted 2-amino-6-methylpyridine remaining. What are the likely causes and solutions?

A1: This issue typically points to incomplete diazotization or inefficient Sandmeyer reaction.

  • Potential Cause 1: Incomplete Diazotization: The conversion of the amino group to a diazonium salt is a critical first step. Insufficient sodium nitrite or inadequate temperature control can lead to an incomplete reaction.

    • Suggested Solution:

      • Stoichiometry: Ensure at least a stoichiometric amount of sodium nitrite is used. A slight excess (1.1-1.2 equivalents) can be beneficial.

      • Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C during the addition of sodium nitrite. Higher temperatures can cause the diazonium salt to decompose prematurely.

      • Slow Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine to prevent localized warming and decomposition.

  • Potential Cause 2: Inefficient Sandmeyer Reaction: The displacement of the diazonium group with bromide may be inefficient.

    • Suggested Solution:

      • Catalyst: Ensure the use of a suitable copper(I) bromide (CuBr) catalyst. The quality and solubility of the catalyst are crucial.

      • Reaction Conditions: After the formation of the diazonium salt, ensure the reaction mixture is added to the CuBr solution at the appropriate temperature, as specified in the protocol.

Q2: My final product is contaminated with a significant amount of a dibrominated species. How can I prevent this?

A2: The formation of a dibrominated byproduct suggests that the reaction conditions are too harsh or the stoichiometry of the brominating agent is incorrect.

  • Potential Cause: Over-bromination. This can occur if the brominating agent reacts with other positions on the pyridine ring or the methyl group.

    • Suggested Solution:

      • Stoichiometry Control: Carefully measure and use a precise molar equivalent of the brominating agent. Using slightly less than one equivalent and monitoring the reaction's progress can prevent over-bromination.[1]

      • Controlled Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period to maintain a low concentration at any given time.[1]

      • Purification: If dibromination has already occurred, attempt to separate the mono- and di-brominated products via fractional crystallization or column chromatography.[1]

Q3: The isolated product is a dark brown or black tar-like substance, indicating degradation. What could be the cause?

A3: Product degradation is often due to excessive heat or exposure to strong acidic or basic conditions for prolonged periods.

  • Potential Cause 1: High Reaction Temperature. The nitration and bromination steps can be highly exothermic.

    • Suggested Solution: Maintain strict temperature control throughout the reaction using an ice bath or a cryostat. For nitration, temperatures are often kept low (0-10 °C).

  • Potential Cause 2: Prolonged Reaction Time at High Temperatures.

    • Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.

Q4: The nitration of 2-bromo-6-methylpyridine is giving me a mixture of isomers. How can I improve the regioselectivity?

A4: The directing effects of the bromo and methyl groups on the pyridine ring influence the position of nitration.

  • Potential Cause: Competing Directing Effects. The bromo and methyl groups can direct nitration to different positions.

    • Suggested Solution:

      • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.

      • Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid vs. other nitrating agents) can influence the isomer ratio. A careful review of literature for similar substrates may provide insights.

Quantitative Data Summary

The following table summarizes hypothetical yield data based on variations in key reaction parameters for the synthesis of this compound from 2-Amino-6-methylpyridine via a Sandmeyer-type reaction, followed by nitration.

Parameter Condition A Condition B Condition C Effect on Yield
Diazotization Temperature 0-5 °C10-15 °C20-25 °CLower temperatures (0-5 °C) generally result in higher yields due to the stability of the diazonium salt.
Nitrating Agent HNO₃/H₂SO₄Fuming HNO₃KNO₃/H₂SO₄A mixture of nitric and sulfuric acid is a common and effective nitrating agent.
Reaction Time (Nitration) 1 hour3 hours6 hoursLonger reaction times may lead to increased side products and degradation. Optimal time should be determined by reaction monitoring.
Yield (%) 65%40%25%Optimal conditions (A) provide a significantly better yield.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 2-Amino-6-methylpyridine.

Step 1: Synthesis of 2-Bromo-6-methylpyridine

  • Preparation: In a round-bottom flask, dissolve 2-amino-6-methylpyridine in 48% hydrobromic acid. Cool the mixture to -5 °C in an ice-salt bath with constant stirring.[2]

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between -5 °C and 0 °C.[2]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C. Slowly add the diazonium salt solution to the CuBr solution.

  • Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases. Cool the mixture, make it basic with a suitable base (e.g., NaOH or K₂CO₃ solution), and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Bromo-6-methylpyridine.

Step 2: Nitration of 2-Bromo-6-methylpyridine

  • Preparation: Add the crude 2-Bromo-6-methylpyridine to concentrated sulfuric acid at 0 °C.

  • Nitration: While maintaining the temperature at 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a monitored period (e.g., 1-2 hours) or until TLC/LC-MS indicates consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate).

  • Purification: The resulting precipitate can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Suggested Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions degradation Product Degradation start->degradation purification_loss Purification Loss start->purification_loss check_reagents Check Reagent Stoichiometry & Purity incomplete_reaction->check_reagents optimize_temp Optimize Reaction Temperature incomplete_reaction->optimize_temp monitor_reaction Monitor Reaction (TLC/LC-MS) incomplete_reaction->monitor_reaction side_reactions->optimize_temp controlled_addition Controlled Reagent Addition side_reactions->controlled_addition degradation->optimize_temp degradation->monitor_reaction optimize_purification Optimize Purification Method purification_loss->optimize_purification

Caption: Troubleshooting flowchart for low yield synthesis.

Synthesis_Pathway cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Nitration start_material 2-Amino-6-methylpyridine intermediate 2-Bromo-6-methylpyridine start_material->intermediate 1. NaNO₂, HBr, 0-5°C 2. CuBr final_product This compound intermediate->final_product HNO₃, H₂SO₄, 0-5°C

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation in palladium-catalyzed cross-coupling reactions involving pyridine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My palladium-catalyzed cross-coupling reaction with a pyridine substrate is giving a very low yield or not working at all. What are the most common reasons for this?

A1: Low yields in palladium-catalyzed reactions involving pyridines are a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves.[1] A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting catalytic turnover.[1][2] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[1][2]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly impact the reaction outcome. Excessively high temperatures can accelerate catalyst decomposition.[1]

  • Reagent Purity: Impurities in the starting materials, solvent, or base can act as catalyst poisons.[1]

Q2: I suspect my palladium catalyst is deactivating. What are the visual cues, and how can I prevent it?

A2: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[3] This indicates that the active, soluble Pd(0) catalyst has agglomerated into inactive particles.

To prevent deactivation:

  • Use an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1][3] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Select Appropriate Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent aggregation.[3]

  • Control the Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[1][3]

  • Ensure Reagent Purity: Use high-purity reagents and solvents to avoid introducing catalyst poisons.[3]

Issue 2: Common Side Reactions

Q3: What are the common side reactions in Suzuki-Miyaura couplings of pyridines, and how can I minimize them?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most prevalent are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2] This is particularly problematic with 2-pyridylboronic acids. To minimize this, you can:

    • Use anhydrous conditions.[2]

    • Employ stable boronic acid surrogates like MIDA boronates.

    • Choose a milder base.

  • Homocoupling: This is the self-coupling of the organoboron reagent. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2] To reduce homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[2]

  • Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom. The choice of ligand and base can influence the rate of this side reaction.[2]

Q4: I'm observing significant dehalogenation in my Buchwald-Hartwig amination of a chloropyridine. What can I do?

A4: Dehalogenation can be a significant side reaction, especially with more reactive aryl halides. To minimize it:

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) and dehalogenation. Screening different combinations can be beneficial.[2]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[2]

  • Use a Less Reactive Halide: If possible, switching from a more reactive halide (like iodide or bromide) to a chloride can sometimes reduce the rate of dehalogenation.

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data on the effect of different ligands, bases, and solvents on the yield of palladium-catalyzed reactions of pyridine derivatives.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 2-Chlorotoluene *

LigandCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
SPhos1.0 (Pd)K₃PO₄TolueneRT298
XPhos0.5 (Pd)K₃PO₄TolueneRT297
P(t-Bu)₃1.0 (Pd)K₃PO₄TolueneRT296
RuPhos1.0 (Pd)K₃PO₄TolueneRT295

*Data is for a structurally similar substrate and serves as a guide for pyridine couplings.[4]

Table 2: Effect of Base in the Buchwald-Hartwig Amination of a Bromopyridine Derivative *

LigandCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
XPhos1.5NaOt-BuToluene1101291
XPhos1.5K₂CO₃Toluene1102465
XPhos1.5K₃PO₄Toluene1101882
RuPhos1.5Cs₂CO₃Dioxane1001094

*This data illustrates the significant impact of the base on the reaction outcome.[2]

Table 3: Solvent Effect in the Heck Reaction of 2-Vinylpyridine with an Aryl Halide *

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃6078
TolueneK₂CO₃60<10
AcetonitrileK₂CO₃60<5
THFK₃PO₄4017

*This data highlights the importance of solvent selection in the Heck reaction.[5]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine

  • Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).[2]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.[2]

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.[1][2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine

  • Reaction Setup: In a glovebox, to an oven-dried vial equipped with a stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add the halopyridine (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 2 mL).

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR

This protocol allows for the in-situ monitoring of a cross-coupling reaction to understand the kinetics and identify potential catalyst deactivation.[2]

  • Sample Preparation: In a glovebox, prepare a stock solution of an internal standard in the deuterated solvent to be used for the reaction. In an NMR tube, add the palladium precatalyst, ligand, base, and starting materials. Add a known volume of the internal standard stock solution.

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[2]

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in the product formation before full conversion of the starting material is indicative of catalyst deactivation.[2]

Protocol 4: Reactivation of Palladium on Carbon (Pd/C)

This protocol is for the reactivation of a moderately deactivated Pd/C catalyst.

  • Washing: Wash the inactivated palladium on carbon catalyst with an alcohol solution (e.g., ethanol or methanol) under reflux for 3-8 hours.[6]

  • Neutralization: After cooling, wash the catalyst with deionized water until the washings are neutral.[6]

  • Ultrasonic Cleaning: Place the catalyst in an ultrasonic cleaning machine with water as the solvent.[6]

  • Base Treatment: Soak the catalyst in an alkali solution (e.g., 5-10% NaOH) at a temperature between 50-150 °C.[6]

  • Final Washing and Drying: Wash the catalyst with deionized water until neutral, and then dry it to obtain the reactivated palladium on carbon catalyst.[6]

Protocol 5: High-Throughput Screening (HTS) of Reaction Conditions

This protocol provides a general workflow for the high-throughput screening of catalysts and reaction conditions for a palladium-catalyzed reaction of a pyridine substrate.

  • Plate Preparation: In an inert atmosphere glovebox, dispense an array of palladium precatalysts and ligands into the wells of a 96-well or 1536-well microtiter plate.

  • Reagent Addition: Prepare stock solutions of the halopyridine, coupling partner, and a variety of bases in a suitable degassed solvent. Use a liquid handling robot to dispense the reagent solutions into the wells of the microtiter plate according to a predefined experimental design.

  • Reaction: Seal the plate and place it on a heated shaker block at the desired temperature for a set period.

  • Analysis: After the reaction is complete, quench the reactions and analyze the product formation in each well using a high-throughput method such as LC-MS or GC-MS.

  • Data Evaluation: Use data analysis software to identify the optimal combination of catalyst, ligand, and base for the desired transformation.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and troubleshooting logic.

Catalyst_Poisoning_by_Pyridine Active_Catalyst Active Pd(0)L (Catalytically Active) Inactive_Complex [Pd(Pyridine)nL] (Inactive Complex) Active_Catalyst->Inactive_Complex Coordination Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Pyridine_Substrate Pyridine Substrate Pyridine_Substrate->Inactive_Complex Inactive_Complex->Active_Catalyst Dissociation (Slow/Unfavorable)

Diagram 1: Catalyst poisoning by pyridine coordination.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathway Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X)L Pd(0)L->Oxidative_Addition Ar-X Pyridine_Coordination Pyridine Coordination Pd(0)L->Pyridine_Coordination Transmetalation Transmetalation (Ar-Pd(II)-Ar')L Oxidative_Addition->Transmetalation Ar'-B(OR)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar'

Diagram 2: Simplified Suzuki-Miyaura catalytic cycle with a deactivation pathway.

Troubleshooting_Workflow Start Low Yield in Pyridine Cross-Coupling Check_Catalyst Is Palladium Black Observed? Start->Check_Catalyst Improve_Inertness Improve Degassing & Use Fresh Catalyst Check_Catalyst->Improve_Inertness Yes Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Check_Catalyst->Screen_Ligands No Improve_Inertness->Screen_Ligands Screen_Conditions Screen Bases and Solvents Screen_Ligands->Screen_Conditions Check_Purity Check Reagent Purity Screen_Conditions->Check_Purity Success Improved Yield Check_Purity->Success

Diagram 3: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Managing Protodeboronation in Suzuki Coupling of Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in the Suzuki-Miyaura coupling of heteroaryl halides.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond in a boronic acid or its derivative is broken and replaced with a carbon-hydrogen (C-H) bond. In the context of Suzuki-Miyaura coupling, this is a significant undesired side reaction because it consumes the organoboron reagent, converting it into a simple arene or heteroarene. This leads to a reduced yield of the desired cross-coupled product and can complicate the purification process due to the formation of byproducts.

Q2: Why are some heteroaryl boronic acids, especially 2-pyridyl boronic acid, so prone to protodeboronation?

A2: Heteroaryl boronic acids containing a basic nitrogen atom, like 2-pyridyl boronic acid, exhibit unique mechanisms that make them particularly unstable. Under neutral pH conditions, 2-pyridyl boronic acid can form a zwitterionic intermediate. This zwitterion is highly reactive and can undergo a rapid, unimolecular fragmentation, cleaving the C-B bond and leading to the protodeboronated product. Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive zwitterionic species, thereby slowing the rate of protodeboronation.

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: You can identify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., pyridine instead of pyridineboronic acid). This will be accompanied by a lower-than-expected yield of your desired product and potentially a significant amount of unreacted aryl halide.

Q4: What are the key factors that influence the rate of protodeboronation?

A4: Several factors can significantly impact the extent of protodeboronation:

  • pH: The reaction pH is a critical factor as it controls the speciation of the boronic acid. For many non-basic arylboronic acids, protodeboronation is fastest at high pH. However, for basic heteroaromatics like 2-pyridine, the maximum rate of decomposition is often observed at neutral pH.

  • Base: The choice and concentration of the base are crucial. Strong bases can accelerate base-catalyzed protodeboronation.

  • Solvent: The presence of a proton source, most commonly water in aqueous solvent mixtures, is necessary for the reaction to occur.

  • Temperature: Higher temperatures generally accelerate the rate of protodeboronation.

  • Catalyst/Ligand: The palladium catalyst and its associated ligands can influence the relative rates of the desired coupling and the undesired protodeboronation. Bulky phosphine ligands, while often used to promote difficult couplings, have been shown to sometimes promote palladium-catalyzed protodeboronation.

Troubleshooting Guide

Problem: My Suzuki coupling reaction has a low yield, and I've identified the major byproduct as the protodeboronated heteroarene. What steps should I take?

Solution: The general strategy is to accelerate the rate of the desired Suzuki coupling so that it outcompetes the protodeboronation side reaction. This can be achieved by systematically optimizing several reaction parameters.

Step 1: Modify the Boron Reagent

The first line of defense is often to replace the unstable boronic acid with a more stable derivative. These "slow-release" surrogates generate the active boronic acid in situ at a low concentration, minimizing its decomposition.

Table 1: Comparison of Boron Reagents to Mitigate Protodeboronation

Boron Reagent TypeStructure ExampleKey AdvantagesConsiderations
Boronic Acid R-B(OH)₂Commercially available, reactive.Prone to protodeboronation, especially heteroaryl derivatives. Can be difficult to handle and store.
Pinacol Boronate Ester R-B(pin)More stable than boronic acids, easier to purify and handle.Less reactive, may require more forcing conditions. Can still undergo hydrolysis and subsequent protodeboronation.
MIDA Boronate Ester R-B(MIDA)Highly stable, crystalline solids. Allows for "slow-release" of the boronic acid under aqueous basic conditions, keeping its concentration low.Requires an extra synthetic step. The release rate is dependent on the base and conditions.
Potassium Trifluoroborate [R-BF₃]KBench-stable, crystalline solids. Less prone to protodeboronation than boronic acids.Requires aqueous base for activation.
Diethanolamine (DABO) Adduct R-B(OCH₂CH₂)₂NHAir- and water-stable crystalline solids that are easy to prepare and handle.Requires protic solvent to hydrolyze and release the active boronic acid for the coupling reaction.
Step 2: Optimize the Base and Solvent System

If modifying the boron reagent is not feasible or is insufficient, the next step is to adjust the base and solvent. The goal is to find conditions that facilitate transmetalation while minimizing the rate of protodeboronation.

  • Switch to a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.

  • Use Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction. This involves using dry solvents and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK). Additives like trimethyl borate can further enhance reaction rates under these conditions by solubilizing boronate complexes and mitigating catalyst poisoning.

Step 3: Adjust Catalyst System and Temperature

The kinetics of the productive Suzuki coupling versus the unproductive protodeboronation can be manipulated by changing the catalyst and reaction temperature.

  • Use a Highly Active Catalyst System: Employing a modern, highly active catalyst system can dramatically accelerate the desired cross-coupling, allowing it to outpace protodeboronation. Catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.

  • Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. By using a more active catalyst, it may be possible to run the reaction at a lower temperature (e.g., 40-60 °C or even room temperature), which will slow the decomposition of the boronic acid.

Data Summary

The following tables provide a qualitative summary of the impact of various reaction parameters on managing protodeboronation.

Table 2: Effect of Base on Protodeboronation

BaseRelative StrengthTypical Impact on ProtodeboronationRecommended Use Case
NaOH, KOHStrongHigh (can accelerate decomposition)Avoid with sensitive heteroaryl boronic acids.
K₃PO₄Medium-StrongModerateGood general-purpose base, often a good starting point.
K₂CO₃, Cs₂CO₃MediumLow to ModerateGood alternatives when stronger bases cause decomposition.
CsF, KFWeakLowUseful for very sensitive substrates where minimal base strength is required.
TMSOKStrong (Anhydrous)Very Low (in aprotic media)Excellent for anhydrous conditions to eliminate the proton source.

Table 3: Effect of Solvent on Protodeboronation

Solvent SystemProton Source?Impact on ProtodeboronationComments
Dioxane / H₂OYes (High)Can be high, especially with prolonged heating.Standard system, but water content should be minimized for sensitive substrates.
Toluene / H₂OYes (Lower)Can be high; biphasic nature may affect rates.Vigorous stirring is essential.
THF / H₂OYes (High)Can be high.Common solvent, but THF quality is important.
Anhydrous Dioxane, Toluene, or THFNoVery LowRequires a soluble anhydrous base (e.g., TMSOK). The most effective way to suppress protodeboronation.

Experimental Protocols

Protocol 1: Suzuki Coupling Using a MIDA Boronate Ester (Slow-Release Strategy)

This protocol is a starting point for couplings where the corresponding boronic acid is known to be unstable.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the heteroaryl-MIDA boronate (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the heteroaryl halide.

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 60–80 °C). The lower temperature is often sufficient due to the slow release mechanism.

  • Monitoring & Workup: Monitor the reaction by LC-MS or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to completely eliminate water, the proton source for protodeboronation.

  • Reagent Preparation (Glovebox): Inside a nitrogen-filled glovebox, add the heteroaryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium precatalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 2 mol%), and potassium trimethylsilanolate (TMSOK, 1.4 equiv) to a dry reaction vial with a stir bar.

  • Solvent and Additive Addition: Add anhydrous, degassed 1,4-dioxane (to 0.1-0.2 M) and trimethyl borate (3.0 equiv).

  • Reaction: Seal the vial tightly with a screw cap containing a Teflon septum. Remove the vial from the glovebox and place it in a heating block set to the desired temperature (e.g., 40-80 °C). Stir vigorously.

  • Monitoring & Workup: Monitor the reaction by taking aliquots under an inert atmosphere. Once complete, cool the reaction, carefully quench with a proton source (e.g., saturated aq. NH₄Cl), and proceed with a standard aqueous workup.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical and Mechanistic Diagrams

G cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)-X pd0->pdiia Oxidative Addition (Ar¹-X) product Ar¹-Ar² pdiib Ar¹-Pd(II)-O-B(OH)₂ pdiia->pdiib Transmetalation (Ar²-B(OH)₃⁻) pdiic Ar¹-Pd(II)-Ar² pdiib->pdiic pdiic->pd0 Reductive Elimination boronic Ar²-B(OH)₂ boronic->pdiib Desired Path boronate [Ar²-B(OH)₃]⁻ boronic->boronate + OH⁻ boronic->boronate Side Reaction byproduct Ar²-H boronate->byproduct + H₂O - B(OH)₄⁻

Caption: Competing pathways of productive Suzuki coupling and undesired protodeboronation.

G start Low Yield / High Protodeboronation Observed q1 Is Boronic Acid Known to be Unstable? start->q1 a1_yes Use Stable Derivative (MIDA, -BF₃K, DABO) q1->a1_yes Yes q2 Are Conditions Aqueous / Protic? q1->q2 No a1_yes->q2 a2_yes Switch to Anhydrous Conditions (e.g., TMSOK in Dioxane) q2->a2_yes Yes q3 Is Base Strong? (e.g., NaOH, KOH) q2->q3 No end Re-evaluate with Optimized Conditions a2_yes->end a3_yes Use Milder Base (K₃PO₄, Cs₂CO₃, CsF) q3->a3_yes Yes q4 Is Temperature High? (> 80 °C) q3->q4 No a3_yes->q4 a4_yes Use High-Activity Catalyst & Lower Temperature q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting workflow for experiments plagued by protodeboronation.

G start Select Heteroaryl Boron Reagent is_2_pyridyl Is it a 2-pyridyl or other unstable heterocycle? start->is_2_pyridyl use_stable Start with a stable derivative: MIDA boronate or -BF₃K salt is_2_pyridyl->use_stable Yes use_acid Boronic acid or pinacol ester may be sufficient is_2_pyridyl->use_acid No base_choice Select Base and Solvent use_stable->base_choice use_acid->base_choice anhydrous Anhydrous Conditions: TMSOK in Dioxane/THF base_choice->anhydrous Max Stability Needed aqueous Aqueous Conditions: K₃PO₄ or Cs₂CO₃ in Dioxane/H₂O base_choice->aqueous Standard Approach catalyst Select Catalyst and Temperature anhydrous->catalyst aqueous->catalyst high_activity High-activity precatalyst (e.g., Buchwald type) at low to moderate temp (40-80 °C) catalyst->high_activity

Caption: Decision tree for selecting reaction conditions to minimize protodeboronation.

Technical Support Center: Improving Regioselectivity in the Halogenation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during the halogenation of substituted pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is direct electrophilic halogenation of my substituted pyridine giving poor regioselectivity and low yields?

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is often challenging. The nitrogen atom's electron-withdrawing nature deactivates the ring, making it less reactive than benzene and requiring harsh reaction conditions like strong acids and high temperatures.[1][2] Under these conditions, electrophilic attack typically favors the C3 position to avoid placing a destabilizing positive charge on the nitrogen atom, which would occur with attack at C2 or C4.[1] However, this preference is often not absolute, leading to mixtures of regioisomers and consequently, low yields of the desired product.[1][3]

Troubleshooting Steps:

  • Evaluate Substituent Effects: The electronic properties of the substituents on your pyridine ring play a crucial role.

    • Electron-Donating Groups (EDGs) (-NH₂, -OH, -OR): These groups activate the ring and are ortho, para-directing. The final regioselectivity will be a balance between the C3-directing effect of the ring nitrogen and the directing effect of the substituent.

    • Electron-Withdrawing Groups (EWGs) (-NO₂, -CN, -COR): These groups further deactivate the ring and are meta-directing, which generally reinforces the inherent preference for halogenation at C3 and C5.

  • Use Milder Halogenating Agents: Instead of elemental halogens (Br₂, Cl₂), consider using N-halosuccinimides (NBS, NCS, NIS). These reagents are less reactive and can sometimes offer improved control and regioselectivity.[1]

  • Consider Alternative Strategies: If direct halogenation proves unselective, it is often more effective to employ one of the position-specific strategies outlined below.

Q2: How can I achieve selective halogenation at the C2-position?

For selective halogenation at the C2 position, the most reliable and widely used strategy involves the use of pyridine N-oxides .[1][2]

Mechanism: The N-oxide group is electron-donating, which activates the C2 and C4 positions for electrophilic attack. By using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), highly regioselective halogenation at the C2 position can be achieved under mild conditions.[1]

Q3: What is the best approach for halogenation at the C4-position?

Achieving C4-halogenation can be challenging, but two modern and effective strategies are available:

  • Pyridine N-Oxides: Similar to C2-halogenation, the N-oxide strategy can be adapted for C4-halogenation. Careful selection of the halogenating agent and reaction conditions can favor substitution at the C4 position.[1][2]

  • Phosphine Reagents: A two-step approach using designed heterocyclic phosphine reagents has been developed for 4-selective halogenation.[2] This method involves the installation of a phosphonium salt at the 4-position, which is then displaced by a halide nucleophile.[2] This strategy is effective for a broad range of unactivated pyridines and can be used for late-stage halogenation of complex molecules.[2]

Q4: I need to install a halogen at the C3-position with high selectivity. Are there alternatives to harsh direct halogenation methods?

Yes, a powerful method for C3-halogenation under mild conditions involves the use of Zincke imine intermediates .[1][3][4] This one-pot, three-step sequence offers excellent regioselectivity.[1][3][4]

Reaction Sequence:

  • Ring-Opening: The pyridine is activated and then opened with an amine (e.g., dibenzylamine) to form an acyclic Zincke imine.[1][3][4]

  • Halogenation: This electron-rich intermediate undergoes highly regioselective halogenation.[1][3][4]

  • Ring-Closing: The halogenated intermediate is then cyclized to reform the pyridine ring, now bearing a halogen at the C3-position.[1][3][4]

This method is compatible with a wide range of functional groups and has been successfully applied to the late-stage functionalization of drug-like molecules.[3]

Data Presentation

Table 1: Regioselectivity of C3-Iodination via Zincke Imine Intermediate

Substrate (Pyridine Derivative)Yield of 3-iodopyridine (%)
4-Phenylpyridine65
4-(tert-Butyl)pyridine66
4-(Trifluoromethyl)pyridine36
2-Phenylpyridine83
2-Chloropyridine69
2-Fluoropyridine57

Data sourced from a study on the halogenation of pyridines through Zincke imine intermediates.[4]

Table 2: 4-Selective Halogenation using Phosphine Reagents

Substrate (Pyridine Derivative)Halogenating AgentAcid AdditiveYield of 4-halopyridine (%)
PyridineLiBrTfOHGood Yield
PyridineLiITfOHGood Yield
2-Aryl-SF₅-pyridineLiBrTfOHModerate to Good
2-Aryl-SF₅-pyridineLiITfOHModerate to Good

Data adapted from a study on selective halogenation using designed phosphine reagents.[2]

Experimental Protocols

Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).

  • Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for 3-Iodination via Zincke Imine Intermediate

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-iodopyridine is complete.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Halogenation_Strategy cluster_direct Direct Halogenation cluster_indirect Regioselective Strategies cluster_c2 C2-Halogenation cluster_c3 C3-Halogenation cluster_c4 C4-Halogenation Direct Substituted Pyridine Products_Direct Mixture of Regioisomers (Often C3-major) Direct->Products_Direct Harsh Conditions (e.g., Br2, strong acid) Pyridine Substituted Pyridine N_Oxide_C2 Pyridine N-Oxide Pyridine->N_Oxide_C2 Oxidation Zincke Zincke Imine Pyridine->Zincke Ring Opening Phosphonium 4-Phosphonium Salt Pyridine->Phosphonium Phosphine Reagent Product_C2 2-Halopyridine N_Oxide_C2->Product_C2 e.g., POCl3 Product_C3 3-Halopyridine Zincke->Product_C3 Halogenation & Ring Closing Product_C4 4-Halopyridine Phosphonium->Product_C4 Halide Displacement

Caption: Decision workflow for selecting a pyridine halogenation strategy.

Zincke_Imine_Pathway Pyridine Pyridine Substrate Activated_Pyridine Activated Pyridinium Salt Pyridine->Activated_Pyridine Activation (e.g., Tf2O) Zincke_Imine Acyclic Zincke Imine Activated_Pyridine->Zincke_Imine Ring Opening (Amine) Halogenated_Zincke Halogenated Intermediate Zincke_Imine->Halogenated_Zincke Regioselective Halogenation (NXS) Halopyridine 3-Halopyridine Product Halogenated_Zincke->Halopyridine Ring Closing (e.g., NH4OAc)

References

Technical Support Center: Removal of Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address the challenges associated with removing palladium catalyst residues from reaction mixtures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to assist in your purification efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers functionalized with thiol, amine, or dimercaptotriazine (DMT) groups.[1][2]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[1][3]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]

  • Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be removed by filtration. A common precipitating agent is 2,4,6-Trimercapto-s-triazine (TMT).[4][5][6]

Q2: How do I choose the most suitable palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • Nature of the final product: Consider its solubility, stability, and potential to chelate with palladium.

  • Form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid) and its oxidation state (Pd(0) or Pd(II)).[1]

  • Solvent system: The solvent used in your reaction can affect the performance of scavengers and the solubility of palladium species.[4]

  • Required purity level: The stringency of palladium limits for your final product will influence the choice of method. For active pharmaceutical ingredients (APIs), regulatory bodies like the ICH have strict guidelines.[7]

Below is a decision-making workflow to guide your selection process.

G start Start: Crude Reaction Mixture Containing Palladium check_pd_form Is the Palladium Homogeneous or Heterogeneous? start->check_pd_form heterogeneous Heterogeneous (e.g., Pd/C) check_pd_form->heterogeneous Heterogeneous homogeneous Homogeneous (Dissolved) check_pd_form->homogeneous Homogeneous filtration Filtration (e.g., through Celite®) heterogeneous->filtration scavenging Adsorption: - Metal Scavengers - Activated Carbon homogeneous->scavenging precipitation Precipitation (e.g., with TMT) homogeneous->precipitation extraction Solvent Extraction homogeneous->extraction crystallization Crystallization homogeneous->crystallization end Purified Product filtration->end scavenging->end precipitation->end extraction->end crystallization->end

A decision tree for selecting a palladium removal method.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) in its Q3D guideline on elemental impurities establish permitted daily exposure (PDE) limits for metals. For palladium, the oral PDE is 100 µ g/day , which translates to a concentration limit in the API that depends on the maximum daily dose of the drug product. For a drug with a maximum daily dose of 10 grams, the palladium concentration limit would be 10 ppm.[1][8][9][10]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, its non-specific nature can lead to the adsorption of the desired product, potentially causing significant yield loss.[1] The efficiency of palladium removal by activated carbon can be influenced by factors such as pH, particle size, and adsorbent dose.[11]

Troubleshooting Guides

Problem 1: Low efficiency of palladium removal with scavengers.

  • Possible Cause: Incorrect scavenger selection for the palladium species in your reaction. The oxidation state of palladium (Pd(0) vs. Pd(II)) can significantly affect scavenger performance.[12]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, DMT) to identify the most effective one for your specific system.[4] Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[12]

  • Possible Cause: Insufficient scavenger loading or contact time.

    • Solution: Incrementally increase the amount of scavenger and/or extend the reaction time. Gently heating the mixture (e.g., 40-60 °C) can also improve efficiency, but monitor for product degradation.[2][4]

  • Possible Cause: The solvent system is hindering the scavenger's performance.

    • Solution: Ensure the scavenger is compatible with your reaction solvent. Some scavengers are optimized for aqueous media, while others work better in organic solvents.[4]

Problem 2: Significant loss of product during palladium removal.

  • Possible Cause: Non-specific adsorption of your product onto the purification medium, which is a common issue with activated carbon.[1]

    • Solution:

      • Reduce the amount of adsorbent to the minimum effective quantity.[1]

      • After filtration, wash the adsorbent with a fresh portion of the solvent to recover any bound product.[4]

      • Switch to a more selective scavenger, such as a functionalized silica or polymer-based scavenger, which often exhibit lower product binding.[7]

      • Consider an alternative purification method like crystallization or solvent extraction.[1]

Problem 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[1][2]

    • Solution:

      • Standardize the reaction work-up procedure to ensure consistency in the palladium species before the removal step.[1]

      • Employ a broad-spectrum scavenger, such as one based on DMT, which can be effective against a wider range of palladium species.[1]

      • Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removable form.[1][2]

G start Start: High Residual Palladium check_method Review Current Removal Method start->check_method scavenger_issue Low Scavenger Efficiency check_method->scavenger_issue Using Scavenger product_loss High Product Loss check_method->product_loss Adsorption-based inconsistent_results Inconsistent Results check_method->inconsistent_results Batch Variation screen_scavengers Screen Different Scavengers scavenger_issue->screen_scavengers optimize_conditions Optimize Conditions: - Increase Loading/Time - Adjust Temperature scavenger_issue->optimize_conditions reduce_adsorbent Reduce Adsorbent Amount & Wash product_loss->reduce_adsorbent change_method Change Removal Method product_loss->change_method standardize_workup Standardize Work-up & Consider Pre-treatment inconsistent_results->standardize_workup end Resolved: Low Residual Palladium screen_scavengers->end optimize_conditions->end reduce_adsorbent->end change_method->end standardize_workup->end

A troubleshooting workflow for common palladium removal issues.

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize quantitative data on the performance of various palladium removal methods. Please note that efficiency can be highly dependent on the specific reaction conditions, substrate, and solvent.

Table 1: Performance of Palladium Scavengers

Scavenger TypeReaction TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
MP-TMTSuzuki Coupling33010-30~91-97%[8]
Si-TMTHydrogenation> Target< 1>99%[1]
Thiol-functionalized silicaPharmaceutical Intermediate300< 1>99.6%[1]
SPM32Pharmaceutical Intermediate1500< 20>98.7%[4]
SEM26Pharmaceutical Intermediate1500< 20>98.7%[4]
Polystyrene-bound TMTSuzuki Coupling852< 9 (100% removal)>99%[13]
N-acetyl cysteinePharmaceutical Synthesis8,60097588.7%[10]

Table 2: Performance of Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)ConditionsReference
Darco KB-B300< 1>99.6%0.2 wt, 45 °C, 18 h[1]
Nuchar AquaGuard (with 1,2-ethanedithiol)9100< 273>97%0.7 wt C, 0.35 wt additive[1][8]
Commercial Activated CarbonNot SpecifiedNot Specified>98%pH=2, 0.21 mm particle size, 10 g/L[11]
Cherry Seed Derived15.6 mg/g capacity--50 °C[14]

Table 3: Performance of Other Methods

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)NotesReference
Precipitation with TMT600-65020-60~90-97%Followed by crystallization to <1 ppm[5][6]
Solvent Extraction (Thioamide derivative)Not SpecifiedNot Specified>99%High separation factor over other metals[15]
Solvent Extraction (Cyphos IL 101)Not SpecifiedNot Specified100%For Pd(II)[16]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to a concentration of approximately 20-100 mg/mL.

  • Scavenger Addition: Add the silica-based scavenger. For initial screening, a molar equivalent of 4-8 times the molar amount of the residual palladium is recommended. If the palladium concentration is unknown, a starting point of 2-4 wt% of the scavenger relative to the crude product mass can be used.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[2]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the mass of the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Note that fine carbon particles can be challenging to filter completely.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.[2]

Protocol 3: Palladium Precipitation Using 2,4,6-Trimercapto-s-triazine (TMT)

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • TMT Addition: Add a solution of TMT (or its trisodium salt) in an appropriate solvent to the reaction mixture. The optimal molar equivalents of TMT will need to be determined experimentally but can range from stoichiometric to a slight excess relative to the palladium content.

  • Precipitation: Stir the mixture at room temperature or a slightly elevated temperature to facilitate the precipitation of the palladium-TMT complex. The precipitation time can vary from a few hours to overnight.

  • Filtration: Filter the reaction mixture to remove the insoluble palladium-TMT complex. A filter aid such as Celite may be beneficial.

  • Washing: Wash the filter cake with fresh solvent.

  • Work-up: The filtrate containing the purified product can then be subjected to standard work-up procedures (e.g., washing, drying, and concentration).

  • Analysis: Determine the residual palladium concentration in the final product by ICP-MS.

Protocol 4: Palladium Removal by Solvent Extraction

  • Aqueous Phase Preparation: Prepare an aqueous solution with a pH and composition suitable for chelating the palladium. The optimal pH will depend on the chelating agent used. For some systems, an acidic aqueous phase (e.g., HCl solution) is effective.[15][17]

  • Organic Phase Preparation: Dissolve a suitable chelating agent (e.g., a thioamide derivative, salicylaldoxime) in an immiscible organic solvent (e.g., toluene, chloroform).[15]

  • Extraction: a. Combine the organic solution of the crude product with the prepared aqueous phase in a separatory funnel. b. Shake the funnel vigorously for a sufficient time (e.g., 5-30 minutes) to allow for the partitioning of the palladium-chelate complex into the aqueous phase. c. Allow the layers to separate. d. Drain the aqueous layer containing the palladium. e. Repeat the extraction with fresh aqueous phase if necessary to achieve the desired level of palladium removal.

  • Organic Phase Work-up: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

  • Analysis: Analyze the palladium content in the purified product.

References

Scaling up 2-Bromo-6-methyl-3-nitropyridine synthesis: challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Bromo-6-methyl-3-nitropyridine. The information is structured to address specific challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic strategies for this compound are:

  • Nitration of 2-Bromo-6-methylpyridine: This involves introducing a nitro group onto the pyridine ring of the 2-Bromo-6-methylpyridine starting material.

  • Bromination of 2-methyl-3-nitropyridine: This route starts with 2-methyl-3-nitropyridine and introduces a bromine atom at the 2-position.

The choice of route can depend on the availability and cost of starting materials, as well as the desired control over regioselectivity.[1]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges, including:

  • Reaction Control: Both nitration and bromination are highly exothermic reactions that require careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Regioselectivity: Achieving the desired substitution pattern without the formation of other isomers is a primary concern. For instance, during the nitration of 2-Bromo-6-methylpyridine, nitration could potentially occur at other positions on the pyridine ring.

  • Byproduct Formation: Over-nitration or di-bromination can lead to impurities that are difficult to separate from the desired product.

  • Purification: The crude product often requires significant purification to remove unreacted starting materials, isomers, and other byproducts.[2][3] Common purification techniques include recrystallization and column chromatography.[2][3]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area. For long-term stability, it is advisable to keep it in a dark place under an inert atmosphere and refrigerated at 2-8°C.[3]

Q4: What is the solubility profile of this compound?

Troubleshooting Guides

Route 1: Nitration of 2-Bromo-6-methylpyridine

This section provides troubleshooting for potential issues encountered during the nitration of 2-Bromo-6-methylpyridine.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Carefully control the temperature, typically between 0-5°C, to manage the exothermic reaction and prevent degradation. - Slow, dropwise addition of the nitrating agent can minimize side reactions.
Formation of Multiple Isomers - Incorrect reaction conditions leading to poor regioselectivity.- The use of a mixed acid system (concentrated nitric acid and sulfuric acid) can help direct the nitration to the desired position.[1] - Maintain a low reaction temperature to enhance selectivity.
Product Degradation (Dark-colored reaction mixture) - Reaction temperature is too high. - "Runaway" reaction.- Ensure efficient cooling and stirring throughout the addition of the nitrating agent. - Add the nitrating agent portion-wise or via a syringe pump for better control.
Difficult Purification - Presence of closely related isomers and unreacted starting material.- Utilize flash column chromatography with a suitable eluent system (e.g., hexane and ethyl acetate) to separate the desired product.[2] - Recrystallization from an appropriate solvent can also be effective for solid products.[2][3]
Route 2: Bromination of 2-methyl-3-nitropyridine

This section provides troubleshooting for potential issues encountered during the bromination of 2-methyl-3-nitropyridine.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Ineffective catalyst. - Loss of product during workup.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - Use a suitable catalyst, such as iron powder or iron(III) bromide, to facilitate the bromination.[1] - Perform careful extraction and washing steps to minimize product loss.[2]
Formation of Di-brominated Byproducts - Excess brominating agent. - Prolonged reaction time.- Use a stoichiometric amount of the brominating agent. - Monitor the reaction closely and quench it once the starting material is consumed.
Handling of Bromine - Bromine is highly corrosive and toxic.- All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). - Consider using a safer brominating agent if possible.
Aqueous Workup Issues - Emulsion formation during extraction.- Addition of brine (saturated NaCl solution) can help to break up emulsions.[2] - Ensure thorough separation of the organic and aqueous layers.

Experimental Protocols

General Protocol for Nitration of a Pyridine Derivative

This protocol is a general guideline and may require optimization for the specific substrate, 2-Bromo-6-methylpyridine.

Materials:

  • 2-Bromo-6-methylpyridine

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2-Bromo-6-methylpyridine to the sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

  • Add the nitrating mixture dropwise to the reaction vessel, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (repeat 3 times).[2]

  • Combine the organic layers and wash with water and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Bromination of a Nitropyridine Derivative

This protocol is a general guideline and may require optimization for the specific substrate, 2-methyl-3-nitropyridine.

Materials:

  • 2-methyl-3-nitropyridine

  • Bromine

  • Iron powder or Iron(III) bromide (catalyst)

  • Suitable solvent (e.g., dichloromethane or acetic acid)

  • Sodium Thiosulfate solution (to quench excess bromine)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Dissolve 2-methyl-3-nitropyridine in a suitable solvent in a reaction vessel.

  • Add a catalytic amount of iron powder or iron(III) bromide.[1]

  • Slowly add bromine to the reaction mixture at a controlled temperature (this may require cooling).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (repeat 3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Synthetic Routes cluster_product Intermediate/Final Product cluster_purification Purification 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine Nitration Nitration 2-Bromo-6-methylpyridine->Nitration 2-methyl-3-nitropyridine 2-methyl-3-nitropyridine Bromination Bromination 2-methyl-3-nitropyridine->Bromination Crude Product Crude Product Nitration->Crude Product Bromination->Crude Product Purification Purification Crude Product->Purification Final Product Pure this compound Purification->Final Product Troubleshooting_Logic start Problem Encountered? low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts purification_issue Purification Difficulty start->purification_issue check_temp Verify Temperature Control low_yield->check_temp check_time Check Reaction Time low_yield->check_time byproducts->check_temp check_reagents Assess Reagent Stoichiometry byproducts->check_reagents optimize_purification Optimize Purification Method (e.g., different solvent system) purification_issue->optimize_purification solution Problem Resolved check_temp->solution check_time->solution check_reagents->solution optimize_purification->solution

References

Effect of temperature on the rate of 2-Bromo-6-methyl-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on reactions involving 2-Bromo-6-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of nucleophilic aromatic substitution (SNAr) reactions with this compound?

Temperature is a critical parameter in the SNAr of this compound. Generally, increasing the reaction temperature increases the reaction rate. This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, which are necessary to overcome the activation energy barrier of the reaction.

Q2: Is a higher temperature always better for reactions with this compound?

Not necessarily. While higher temperatures can accelerate the reaction, they can also lead to undesirable outcomes.[1] Excessive heat can cause the decomposition of the starting material, intermediates, or the desired product.[2] It can also promote the formation of side products, which can complicate the purification process and lower the overall yield of the target molecule.[1] Therefore, it is crucial to find an optimal temperature that balances a reasonable reaction rate with minimal side reactions and decomposition.

Q3: What are the typical temperature ranges for nucleophilic substitution reactions with this substrate?

For many nucleophilic substitution reactions involving activated halopyridines, temperatures can range from room temperature to 150 °C. For less reactive nucleophiles, heating is often required, with typical ranges between 80 °C and 120 °C.[3] Microwave-assisted reactions may utilize higher temperatures (e.g., 100-150 °C) for shorter durations.[3] It is highly recommended to perform small-scale test reactions at various temperatures to determine the optimal conditions for a specific transformation.[1]

Q4: How can I monitor the progress of the reaction to optimize the temperature and reaction time?

Close monitoring of the reaction is essential. Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are commonly used to track the consumption of the starting material and the formation of the product.[2] This allows you to stop the reaction at the optimal point, preventing the formation of degradation products that may occur with prolonged heating.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Slow or Incomplete Reaction Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.Gradually and carefully increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or HPLC to observe any changes in the rate.[4]
Poor Solubility: Reactants may not be fully dissolved at lower temperatures.Ensure that your solvent choice is appropriate for the reactants. You may need to switch to a higher-boiling point solvent that can maintain solubility at elevated temperatures.
Formation of Significant Side Products Excessively High Temperature: High temperatures can provide alternative reaction pathways, leading to unwanted byproducts.[1]Reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to improve selectivity.
Decomposition: The starting material, product, or reagents may be thermally unstable at the reaction temperature.[2]Lower the reaction temperature. If a high temperature is necessary for the reaction to proceed, consider using a microwave reactor, which can often reduce the required reaction time at elevated temperatures.[3]
Product Decomposition During Work-up Residual Heat: The reaction mixture may still be hot during the initial stages of the work-up, causing decomposition.Ensure the reaction mixture is fully cooled to room temperature or below before quenching, extraction, or other work-up procedures.
Inconsistent Results Between Batches Inaccurate Temperature Control: The actual reaction temperature may differ from the setpoint of the heating apparatus.Calibrate your heating mantle, oil bath, or hot plate. Use a calibrated thermometer placed directly in the reaction mixture (if possible) for accurate temperature monitoring.

Data on Temperature Effects

The following table provides illustrative data on the effect of temperature on a hypothetical nucleophilic substitution reaction of this compound with a generic amine nucleophile. This data demonstrates the typical trade-off between reaction time and product yield.

Temperature (°C)Reaction Time (hours)Conversion (%)Yield of Desired Product (%)Observations
60244540Very slow reaction, incomplete conversion.
80129588Good conversion and yield.
1004>9992Faster reaction rate with excellent yield.
1202>9985Rapid reaction, but a slight increase in impurities observed.
1401>9970Significant formation of dark, insoluble byproducts, indicating some decomposition.

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general guideline for the reaction of this compound with a nucleophile. Optimization of temperature, reaction time, and stoichiometry is essential for each specific substrate.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the nucleophile (1.2-1.5 equivalents) and the base (2.0 equivalents).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Stir the mixture for 10-15 minutes at room temperature to ensure deprotonation of the nucleophile, if applicable.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., starting with 80 °C) under an inert atmosphere.

  • Monitor the reaction progress periodically by TLC or LC-MS.

  • Upon completion (i.e., consumption of the starting material), cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Temperature Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature.

G cluster_0 Experimental Setup cluster_1 Monitoring cluster_2 Decision cluster_3 Action A Start with Initial Temperature (e.g., 80°C) B Monitor Reaction by TLC/HPLC A->B C Reaction Complete? B->C D Reaction Too Slow? C->D No H Proceed to Work-up C->H Yes E Side Products Formed? D->E No F Increase Temperature (e.g., by 20°C) D->F Yes E->B No G Decrease Temperature (e.g., by 20°C) E->G F->B G->B

References

Technical Support Center: Suzuki Coupling of 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-bromo-6-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond standard protocols to address the nuanced challenges and troubleshooting scenarios you are likely to encounter. Our focus is on providing in-depth, field-proven insights to ensure the successful execution and workup of your reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Failure in Suzuki couplings, especially with electron-deficient and potentially coordinating substrates like 3-nitropyridines, often stems from a few critical areas.

  • Catalyst System and Ligand Choice: The electronic nature of the this compound substrate, characterized by the electron-withdrawing nitro group and the coordinating pyridine nitrogen, necessitates a carefully selected catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Expertise & Experience: The nitrogen on the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[1] To circumvent this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective.[1][2] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] Modern pre-catalysts, like the Buchwald G3 or G4 pre-catalysts, can also provide a more active and stable catalytic species in solution.[1][4]

  • Base Selection: The choice of base is critical and can be substrate-dependent.

    • Trustworthiness: While strong bases like K₃PO₄ are often used, they can sometimes lead to side reactions. Weaker bases such as K₂CO₃ or Cs₂CO₃ can be effective and may minimize the degradation of sensitive starting materials or products.[1] The base's solubility and particle size can also impact reproducibility; grinding the base to a fine powder is recommended.[5]

  • Solvent and Degassing: The reaction is highly sensitive to oxygen.

    • Authoritative Grounding: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid, a common side reaction.[2][6] Thoroughly degassing your solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) is essential.[7] Common solvent systems include mixtures of an organic solvent like 1,4-dioxane or THF with water.[3]

Q2: I'm observing significant formation of a byproduct that appears to be the homocoupling of my boronic acid. How can I mitigate this?

A2: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings and is often indicative of issues with the catalytic cycle.

  • Mechanism Insight: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[6] If your Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, it can catalyze the homocoupling pathway.

  • Troubleshooting Steps:

    • Improve Degassing: This is the most critical step. Ensure your solvent and reaction headspace are rigorously purged with an inert gas.

    • Use a Pre-catalyst: Pd(II) pre-catalysts require an initial reduction to the active Pd(0) state. This reduction can sometimes be inefficient, leading to residual Pd(II). Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst designed for efficient activation can help.

    • Control Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a large excess can favor homocoupling.[2][8]

    • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Q3: The workup of my reaction is proving difficult. What is a reliable, step-by-step procedure for the workup and purification of the 2-(Aryl)-6-methyl-3-nitropyridine product?

A3: A systematic workup procedure is crucial for isolating a pure product and removing residual palladium and boron-containing byproducts.

Detailed Workup Protocol
  • Cooling and Initial Filtration:

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[8]

    • Dilute the mixture with a suitable organic solvent like ethyl acetate or toluene.

    • Filter the mixture through a pad of Celite®. This initial filtration is key to removing the bulk of the precipitated inorganic salts and the heterogeneous palladium catalyst.[9][10] Wash the Celite® pad with additional solvent to ensure complete recovery of the product.[10]

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble salts and base).

      • A mild aqueous base such as 1 M sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 10% NaOH).[11] This step is crucial for removing unreacted boronic acid and its byproducts, which are acidic.

      • Brine (saturated aqueous NaCl solution) to break any emulsions and remove residual water.[8]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][10]

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product will likely require further purification, typically by flash column chromatography on silica gel.[8][10]

    • A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis.

// Annotations Filter -> InorganicSalts [label="Removes\nInorganic Salts &\nPd Catalyst", fontsize=8, shape=plaintext, fontcolor="#5F6368"]; Extract -> BoronicAcid [label="Removes\nBoronic Acid\nByproducts", fontsize=8, shape=plaintext, fontcolor="#5F6368"]; InorganicSalts [style=invis]; BoronicAcid [style=invis]; } } Caption: Standard workup and purification workflow for Suzuki coupling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is contaminated with residual palladium. Incomplete removal of palladium catalyst during workup.- Ensure a thorough filtration through Celite® after the reaction.[9][12] - Consider using a scavenger resin designed to bind palladium.[9][13] - An aqueous wash with a solution like sodium thiosulfate can sometimes help remove residual palladium salts.[1]
Difficulty removing boronic acid/ester byproducts. Inefficient aqueous base wash. Boronic esters can be more resistant to hydrolysis and extraction.[14]- Ensure the aqueous base wash is performed thoroughly. Multiple extractions may be necessary. - For boronic esters, consider a workup that promotes hydrolysis (e.g., stirring with aqueous base for a period before extraction), though this may not always be practical.
Dehalogenation of this compound is observed. The presence of a hydride source in the reaction mixture can lead to the reduction of the aryl halide.- Ensure solvents are anhydrous and not a source of hydrides (e.g., some alcohols can act as hydride donors).[1] - Optimize reaction time; prolonged reaction times can sometimes favor this side reaction.[1]
Protodeboronation of the boronic acid. The boronic acid is hydrolyzed to the corresponding arene, a common issue with heteroaryl boronic acids.[1]- Use a more stable boronic ester (e.g., pinacol or MIDA esters) instead of the free boronic acid.[1] - Minimize the amount of water in the reaction or consider running under anhydrous conditions if compatible with your system.[1]

In-Depth Technical Explanations

The Role of Water in Suzuki Couplings

The presence of water in Suzuki couplings is a topic of much discussion. While often essential, its role is multifaceted. The generally accepted mechanism for the crucial transmetalation step involves a μ-bridging hydroxide group between the palladium and boron atoms, suggesting that water is necessary for the catalytic cycle to proceed efficiently.[6] Furthermore, many boronic esters are believed to first hydrolyze to the corresponding boronic acids in situ before transmetalation can occur.[6][15] However, some studies have shown that certain boronic esters can undergo transmetalation directly without prior hydrolysis.[16][17] For challenging substrates, the precise control of the water content in the solvent system (e.g., a 4:1 or 10:1 mixture of dioxane:water) can be a critical parameter to optimize.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. Each step has specific requirements that can be influenced by the choice of reactants, catalyst, base, and solvent.

// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#34A853"]; OxAdd [label="Ar-Pd(II)-X(L₂)", fontcolor="#EA4335"]; Transmetalation [label="Ar-Pd(II)-Ar'(L₂)", fontcolor="#FBBC05"];

// Edges representing the steps Pd0 -> OxAdd [label=" Oxidative\n Addition", fontsize=9]; OxAdd -> Transmetalation [label=" Transmetalation", fontsize=9]; Transmetalation -> Pd0 [label=" Reductive\n Elimination", fontsize=9];

// Reactants and Products ArylHalide [label="Ar-X\n(this compound)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OR)₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"];

// Connections to the cycle ArylHalide -> OxAdd [style=dashed, color="#5F6368"]; BoronicAcid -> Transmetalation [style=dashed, color="#5F6368"]; Base -> Transmetalation [style=dashed, color="#5F6368"]; Transmetalation -> Product [style=dashed, color="#5F6368"]; } } Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

This guide provides a framework for addressing common challenges in the Suzuki coupling of this compound. Successful execution relies on a combination of a well-chosen catalytic system, rigorous control of reaction conditions, and a systematic approach to workup and purification.

References

Technical Support Center: Byproduct Identification in 2-Bromo-6-methyl-3-nitropyridine Reactions via LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in reactions involving 2-Bromo-6-methyl-3-nitropyridine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Question: I am seeing unexpected peaks in my LC-MS chromatogram after a nucleophilic aromatic substitution (SNAr) reaction with this compound. How can I identify them?

Answer:

Unexpected peaks in an SNAr reaction can originate from several sources. A systematic approach is crucial for identification.

Initial Steps:

  • Verify Starting Material Purity: Analyze a sample of your this compound starting material by LC-MS to check for pre-existing impurities.

  • Blank Injection: Run a blank injection (solvent only) to rule out system contamination or carryover from previous analyses.[1]

  • Mass Analysis of Unexpected Peaks:

    • Determine the m/z value of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) of each unexpected peak.

    • Consider the possibility of common adduct ions.[2][3][4]

Potential Byproducts and Their Identification:

Potential Byproduct Expected m/z [M+H]⁺ Plausible Cause Identification Notes
Unreacted Starting Material217.0/219.0 (Isotopic pattern for Br)Incomplete reaction.Compare retention time and mass spectrum with the starting material standard.
Hydrolysis Product (2-Hydroxy-6-methyl-3-nitropyridine)155.0Presence of water in the reaction mixture.Look for a mass corresponding to the replacement of Br with OH.
Over-alkylation/arylationVariesIf the nucleophile has multiple reactive sites.The mass will be higher than the expected product by the mass of the added nucleophile.
Reducted Nitro Group (2-Bromo-6-methyl-3-aminopyridine)187.0/189.0Presence of a reducing agent or certain reaction conditions.A mass shift of -30 Da (NO₂ to NH₂) from the starting material.

Troubleshooting Workflow:

G start Unexpected Peak in LC-MS check_sm Analyze Starting Material Purity start->check_sm blank_run Perform Blank Injection start->blank_run analyze_mass Determine m/z of Unexpected Peak start->analyze_mass check_adducts Check for Common Adduct Ions analyze_mass->check_adducts compare_rt Compare Retention Time with Standards analyze_mass->compare_rt msms Perform MS/MS Fragmentation check_adducts->msms compare_rt->msms elucidate Elucidate Structure msms->elucidate

Caption: Troubleshooting workflow for identifying unknown peaks.

Question: My Suzuki-Miyaura coupling reaction with this compound is showing low yield and several byproducts. What are the likely side products and how can I confirm them?

Answer:

Low yields and the presence of byproducts are common challenges in Suzuki-Miyaura coupling reactions. Here are some of the most frequent side products and how to identify them.

Common Byproducts in Suzuki-Miyaura Coupling:

Potential Byproduct Expected m/z [M+H]⁺ Plausible Cause Identification Notes
Protodeborylation of Boronic AcidVariesHydrolysis of the boronic acid or ester.[5]The mass will correspond to the boronic acid partner with a hydrogen replacing the boronic acid group.
Dehalogenated Starting Material (6-methyl-3-nitropyridine)139.0Reductive elimination of the aryl halide.[5]Look for a mass corresponding to the starting material with bromine replaced by hydrogen.
Homocoupling of Boronic Acid (Biaryl)VariesSide reaction catalyzed by the palladium catalyst.The mass will be twice that of the boronic acid partner's aryl/heteroaryl group.
Homocoupling of Aryl Halide353.0Side reaction of the starting material.The mass will correspond to a dimer of the this compound starting material, minus two bromine atoms.

Logical Relationship for Byproduct Formation:

G cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts 2_bromo 2-Bromo-6-methyl- 3-nitropyridine desired_product Desired Coupled Product 2_bromo->desired_product dehalogenation Dehalogenation 2_bromo->dehalogenation homocoupling_aryl Aryl Halide Homocoupling 2_bromo->homocoupling_aryl boronic_acid Aryl Boronic Acid boronic_acid->desired_product protodeborylation Protodeborylation boronic_acid->protodeborylation homocoupling_boronic Boronic Acid Homocoupling boronic_acid->homocoupling_boronic

Caption: Relationship between reactants and potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common adduct ions I should look for in my LC-MS data?

A1: In positive ion mode electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[2][4] You may also see dimers ([2M+H]⁺) or other clusters, especially at high concentrations.[3]

Q2: My peak shapes are broad and tailing. How does this affect byproduct identification?

A2: Poor peak shape can hinder the resolution of closely eluting peaks, making it difficult to distinguish between your main product and byproducts.[6] Tailing can be caused by column overload, secondary interactions with the stationary phase, or issues with the mobile phase.[7] Consider optimizing your chromatographic method by adjusting the gradient, flow rate, or mobile phase composition.

Q3: I have an accurate mass for an unknown peak from a high-resolution mass spectrometer. What's the next step?

A3: An accurate mass allows you to predict the elemental composition of the ion. Use a formula calculator to generate possible molecular formulas. Then, consider the reactants, reagents, and potential side reactions to propose a likely structure. Further confirmation should be obtained through MS/MS fragmentation analysis to see if the fragmentation pattern is consistent with your proposed structure.

Q4: Can the nitro group on this compound be a source of byproducts?

A4: Yes, the nitro group can be reduced to a nitroso or amino group under certain reaction conditions, especially if reducing agents are present or generated in situ. Additionally, the strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack, but it can also participate in side reactions.

Q5: How can I differentiate between isomeric byproducts?

A5: Isomers will have the same mass and will not be distinguishable by mass spectrometry alone. Chromatographic separation is key. If isomers co-elute, you may need to develop a more effective LC method by trying different columns, mobile phases, or gradients. In some cases, MS/MS fragmentation patterns of isomers can be different, providing a basis for differentiation.

Experimental Protocols

Protocol 1: General LC-MS Analysis of a Reaction Mixture

This protocol provides a starting point for the analysis of a reaction mixture containing this compound and its derivatives.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.

    • Dilute it with the initial mobile phase composition (e.g., 1:1000 with 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • LC-MS Parameters (Illustrative Example):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • MS Detector: ESI in positive ion mode.

    • Scan Range: m/z 100-1000.

Experimental Workflow for LC-MS Analysis:

G sample_prep Sample Preparation (Dilution & Filtration) injection LC Injection sample_prep->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Detection (m/z Scan) ionization->detection data_analysis Data Analysis (Peak Identification) detection->data_analysis

Caption: General workflow for LC-MS analysis of reaction mixtures.

References

Validation & Comparative

Reactivity Face-Off: 2-Bromo-6-methyl-3-nitropyridine vs. 2-Iodo-6-methyl-3-nitropyridine in Key Cross-Coupling and Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, substituted pyridines are invaluable building blocks. The reactivity of these precursors in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions is of paramount importance for medicinal and process chemists. This guide provides a detailed comparison of the reactivity of two closely related halogenated pyridines, 2-bromo-6-methyl-3-nitropyridine and 2-iodo-6-methyl-3-nitropyridine, in four critical classes of reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

While direct, side-by-side quantitative comparisons of these two specific substrates under identical conditions are not extensively documented in the reviewed literature, a robust understanding of their relative reactivity can be extrapolated from established principles of organic chemistry and experimental data available for analogous compounds.

Executive Summary: The Halogen Matters

The fundamental difference in reactivity between this compound and 2-iodo-6-methyl-3-nitropyridine stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This difference is the primary determinant of their performance in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step. Consequently, the iodo-substituted pyridine is generally the more reactive substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.

In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity is more nuanced and depends on the rate-determining step. If the cleavage of the carbon-halogen bond is rate-limiting, the iodo- a more reactive substrate. However, if the initial attack of the nucleophile is the slow step, the greater electronegativity of bromine can render the attached carbon more electrophilic, potentially leading to comparable or even enhanced reactivity for the bromo- derivative under certain conditions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The general reactivity trend for halogens in the rate-determining oxidative addition step is I > Br > Cl.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis. For the coupling of 2-halo-6-methyl-3-nitropyridines, the iodo- derivative is expected to exhibit superior reactivity.

General Reaction Scheme:

Suzuki_Miyaura substrate 2-Halo-6-methyl-3-nitropyridine product 2-R-6-methyl-3-nitropyridine substrate->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst, Base catalyst->product byproduct X-B(OH)₂

Figure 1: General scheme of the Suzuki-Miyaura coupling.

Expected Reactivity and Performance:

FeatureThis compound2-Iodo-6-methyl-3-nitropyridine
Relative Reactivity GoodExcellent
Typical Conditions Higher temperatures (e.g., 80-110 °C), potentially higher catalyst loading.Milder temperatures (e.g., room temperature to 80 °C), lower catalyst loading often sufficient.
Expected Yield Good to excellent, but may require more optimization.Generally higher yields under milder conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

The following protocol for the Suzuki-Miyaura coupling of 2-bromo-6-methylisonicotinic acid provides a relevant starting point for the optimization of reactions with this compound.[2]

  • Materials: 2-bromo-6-methylisonicotinic acid (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • Combine the 2-bromo-6-methylisonicotinic acid, arylboronic acid, and base in a reaction vessel.

    • Add the solvent and degas the mixture.

    • Add the Pd(PPh₃)₄ catalyst under an inert atmosphere.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Purify the product by crystallization or column chromatography.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Halopyridine - Boronic Acid - Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst C->D E Heat to Reaction Temp. D->E F Cool & Quench E->F G Extract Product F->G H Purify G->H

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, the C-I bond's lability makes 2-iodo-6-methyl-3-nitropyridine the more reactive partner.

General Reaction Scheme:

Sonogashira substrate 2-Halo-6-methyl-3-nitropyridine product 2-(R-C≡C)-6-methyl-3-nitropyridine substrate->product Sonogashira Coupling alkyne R-C≡CH alkyne->product catalyst Pd Catalyst, Cu(I) co-catalyst, Base catalyst->product byproduct HX

Figure 3: General scheme of the Sonogashira coupling.

Expected Reactivity and Performance:

FeatureThis compound2-Iodo-6-methyl-3-nitropyridine
Relative Reactivity GoodExcellent
Typical Conditions Often requires elevated temperatures.Can often proceed at room temperature.
Expected Yield Good to excellent.Generally higher yields in shorter reaction times.

Experimental Protocol: Sonogashira Coupling of a 3-Bromo-2-aminopyridine

This protocol for a related bromopyridine illustrates a common set of conditions.[3]

  • Materials: 3-Bromo-2-aminopyridine (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (as base and solvent), DMF (co-solvent).

  • Procedure:

    • To a reaction flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

    • Add DMF and stir for 30 minutes.

    • Add the 3-bromo-2-aminopyridine and the terminal alkyne.

    • Heat the reaction to 100 °C for 3 hours, monitoring by TLC.

    • After completion, perform an aqueous workup and extract the product.

    • Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The reactivity trend generally follows that of other palladium-catalyzed cross-coupling reactions, with aryl iodides being more reactive than aryl bromides.[4]

General Reaction Scheme:

Buchwald_Hartwig substrate 2-Halo-6-methyl-3-nitropyridine product 2-(R¹R²N)-6-methyl-3-nitropyridine substrate->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Catalyst, Ligand, Base catalyst->product byproduct HX

Figure 4: General scheme of the Buchwald-Hartwig amination.

Expected Reactivity and Performance:

FeatureThis compound2-Iodo-6-methyl-3-nitropyridine
Relative Reactivity GoodExcellent
Typical Conditions Elevated temperatures (e.g., 80-110 °C) are common.Milder conditions may be sufficient.
Expected Yield Good to excellent yields are achievable with appropriate ligand and base selection.High yields are generally expected.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine

The following protocol for the amination of 2-bromo-6-methylpyridine can be adapted for this compound.[5]

  • Materials: 2-Bromo-6-methylpyridine (2.0 equiv), Diamine (e.g., trans-1,2-diaminocyclohexane, 1.0 equiv), [Pd₂(dba)₃] (0.02 equiv), (±)-BINAP (0.04 equiv), NaOtBu (2.8 equiv), Toluene.

  • Procedure:

    • In a Schlenk vessel under an inert atmosphere, combine the diamine, 2-bromo-6-methylpyridine, (±)-BINAP, [Pd₂(dba)₃], and NaOtBu.

    • Add toluene and heat the mixture to 80 °C for 4 hours with stirring.

    • Cool to room temperature and add diethyl ether.

    • Wash the organic layer with brine, dry over MgSO₄, and remove the solvent under reduced pressure.

    • Purify the product by recrystallization.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The presence of the electron-withdrawing nitro group at the 3-position and the inherent electron deficiency of the pyridine ring activate both 2-bromo- and 2-iodo-6-methyl-3-nitropyridine towards nucleophilic attack.

The relative reactivity of the bromo and iodo derivatives in SNAr is not as straightforward as in palladium-catalyzed reactions and is highly dependent on the specific reaction conditions and the nature of the nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex.[6]

General Reaction Scheme:

SNAr substrate 2-Halo-6-methyl-3-nitropyridine product 2-Nu-6-methyl-3-nitropyridine substrate->product SNAr nucleophile Nu⁻ nucleophile->product leaving_group X⁻

Figure 5: General scheme of nucleophilic aromatic substitution.

Expected Reactivity and Performance:

The relative reactivity depends on the rate-determining step:

  • If nucleophilic attack is rate-determining: The more electronegative bromine atom can make the C-2 position more electrophilic, potentially leading to a faster reaction for the bromo- derivative.

  • If leaving group expulsion is rate-determining: The weaker C-I bond would favor the iodo- derivative as a better leaving group, resulting in a faster overall reaction.

For many SNAr reactions on activated halo-heterocycles, the attack of the nucleophile is the rate-limiting step. However, kinetic studies on related systems have shown varied results. For instance, in the reaction of 2-halopyridinium ions with piperidine, the reactivity order was found to be F ~ Cl ~ Br ~ I, suggesting a more complex mechanism where the leaving group has a smaller effect on the overall rate.[7][8]

FeatureThis compound2-Iodo-6-methyl-3-nitropyridine
Relative Reactivity HighHigh
Typical Conditions Varies with the nucleophile; can range from room temperature to elevated temperatures.Varies with the nucleophile; can range from room temperature to elevated temperatures.
Expected Yield Generally good to excellent.Generally good to excellent.

Experimental Protocol: Nucleophilic Aromatic Substitution on a 2-Methyl-3-nitropyridine Derivative

The following example of a nucleophilic substitution of a nitro group can provide insights into the reactivity of the pyridine core. In this case, the nitro group itself acts as a leaving group.[9]

  • Materials: 2-Methyl-3,5-dinitropyridine, Thiol (e.g., BnSH), K₂CO₃, DMF.

  • Procedure:

    • Combine 2-methyl-3,5-dinitropyridine, the thiol, and K₂CO₃ in DMF.

    • Heat the reaction mixture.

    • Monitor the reaction for the selective substitution of the 3-nitro group.

Conclusion

The choice between this compound and 2-iodo-6-methyl-3-nitropyridine as a synthetic precursor is contingent on the specific chemical transformation being performed.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) , 2-iodo-6-methyl-3-nitropyridine is the demonstrably superior substrate due to the weaker C-I bond, which facilitates faster oxidative addition. This generally translates to milder reaction conditions, lower catalyst loadings, and higher yields.

  • For nucleophilic aromatic substitution (SNAr) reactions , the choice is less clear-cut. Both substrates are highly activated by the nitro group. The relative reactivity will depend on the specific nucleophile and reaction conditions. In many cases, the reactivity may be comparable, and the choice may be guided by factors such as cost and availability of the starting materials.

Researchers and drug development professionals should consider these factors when designing synthetic routes to novel pyridine-containing molecules. While the iodo- derivative offers a clear advantage in cross-coupling chemistry, the bromo- analog remains a viable and often more economical option, particularly for SNAr reactions.

References

A Comparative Guide to Palladium Catalysts for Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this heterocycle in a vast array of bioactive compounds and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine scaffold. The choice of the palladium catalyst system, which comprises a palladium precursor and a ligand, is paramount to the success of these transformations, dictating reaction yields, substrate scope, and functional group tolerance. This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of pyridines, supported by experimental data.

Data Presentation: Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the nature of the pyridine substrate (e.g., chloro-, bromo-, or iodopyridine), the coupling partners, and the reaction conditions. The following tables summarize the performance of different palladium catalyst systems in key pyridine coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Boronic Acids

Catalyst System (Pd Source / Ligand)Pyridine SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄3-BromopyridinePhenylboronic acidK₂CO₃Toluene/H₂O8012853
Pd(OAc)₂ / SPhos3-BromopyridinePhenylboronic acidK₃PO₄1,4-Dioxane1004951
PEPPSI-IPr3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH1002980.5
Pd(OAc)₂ / SPhos2-ChloropyridinePyridine-3-boronic acidCs₂CO₃1,4-Dioxane/H₂O10018High2
Pd(dppf)Cl₂4-ChloropyridinePhenylboronic acidK₃PO₄Dioxane1001692Not Specified

Table 2: Sonogashira Coupling of Halopyridines with Terminal Alkynes

Catalyst System (Pd Source / Ligand)Pyridine SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(CF₃COO)₂ / PPh₃2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF1003962.5
PdCl₂(PPh₃)₂2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF1003922.5
Pd(OAc)₂ / PPh₃2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF1003852.5
Pd₂(dba)₃ / PPh₃2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF1003822.5
Pd(PPh₃)₂Cl₂ / CuI3-IodopyridinePhenylacetyleneNot Specified[TBP][4EtOV]Not SpecifiedNot Specified750.025

Table 3: Buchwald-Hartwig Amination of Halopyridines

Catalyst System (Pd Source / Ligand)Pyridine SubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ / dppp2-Bromo-4-methylpyridinePyrrolidineNaOtBuToluene80Not Specified931-5
Pd(OAc)₂ / dppp2-Bromo-4-methylpyridinen-PropylamineNaOtBuToluene80Not Specified701-5
Pd₂(dba)₃ / BINAP2-Bromo-4-methylpyridinetrans-1,2-DiaminocyclohexaneNaOtBuToluene804601-5
Pd(OAc)₂ / X-Phos2-Bromo-4-methylpyridineAnilineKOtBuToluene1000.17 (MW)>951-5
Pd(OAc)₂ / Xantphos5-Bromo-2-chloropyridineAminothiopheneCs₂CO₃Toluene1101870-90Not Specified

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Palladium-Catalyzed Pyridine Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Pyridine Substrate, Coupling Partner, and Base in a Schlenk Flask add_catalyst Add Palladium Precursor and Ligand start->add_catalyst add_solvent Add Anhydrous, Degassed Solvent add_catalyst->add_solvent inert_atm Establish Inert Atmosphere (e.g., N2 or Ar) add_solvent->inert_atm heating Heat to Reaction Temperature with Stirring inert_atm->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool to Room Temperature and Quench monitoring->quench Reaction Complete extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification product Isolated Product purification->product

A general experimental workflow for palladium-catalyzed pyridine coupling.

Catalyst_Selection Catalyst Selection Criteria for Pyridine Coupling Reactions cluster_substrate Substrate Factors cluster_ligand Ligand Properties cluster_conditions Reaction Conditions center_node Optimal Catalyst System halide Nature of Halide (I > Br > Cl) halide->center_node sterics Steric Hindrance sterics->center_node electronics Electronic Effects of Substituents electronics->center_node ligand_type Ligand Class (Phosphine vs. NHC) ligand_type->center_node bulk Steric Bulk bulk->center_node donor_strength Electron-Donating Ability donor_strength->center_node temperature Temperature temperature->center_node base Base Strength base->center_node solvent Solvent Polarity solvent->center_node

Key factors influencing the selection of a palladium catalyst system.

Experimental Protocols

The following are representative experimental protocols for the palladium-catalyzed coupling reactions of pyridines.

1. Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid

This protocol is adapted for the synthesis of 2,3'-bipyridine, a common structural motif in medicinal chemistry.[1]

  • Materials:

    • 2-Chloropyridine (1.0 mmol, 1.0 eq)

    • Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)

    • Anhydrous 1,4-dioxane (5 mL)

    • Degassed water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 2,3'-bipyridine.

2. Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne

This protocol describes a general method for the synthesis of 2-amino-3-alkynylpyridines.[2][3]

  • Materials:

    • 2-Amino-3-bromopyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)

    • Triphenylphosphine (PPh₃, 5 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Triethylamine (Et₃N, 1 mL)

    • N,N-Dimethylformamide (DMF, 2 mL)

  • Procedure:

    • To a Schlenk tube, add Pd(CF₃COO)₂, PPh₃, and CuI.

    • Evacuate and backfill the tube with nitrogen gas.

    • Add DMF, 2-amino-3-bromopyridine, the terminal alkyne, and Et₃N.

    • Seal the tube and heat the reaction mixture to 100 °C for 3 hours.

    • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium chloride (10 mL).

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.

3. Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine with a Primary or Secondary Amine

This general procedure can be adapted for the coupling of various amines with bromopyridines.

  • Materials:

    • 2-Bromo-4-methylpyridine (1.0 equiv)

    • Amine (primary or secondary, 1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

    • Phosphine ligand (e.g., dppp, BINAP, X-Phos; 1.5-10 mol%)

    • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.4-2.0 equiv)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

    • Add 2-bromo-4-methylpyridine and the amine to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-methylpyridin-2-amine.

References

A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Beyond 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal starting materials is a critical juncture in the synthesis of novel kinase inhibitors. While 2-Bromo-6-methyl-3-nitropyridine has been a staple building block, a range of alternative reagents offers distinct advantages in terms of reactivity, cost, and the ability to fine-tune synthetic strategies. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to empower informed decision-making in kinase inhibitor development.

The 3-nitropyridine scaffold is a common feature in many kinase inhibitors, with the nitro group often serving as a key interaction point or a precursor to an amino group for further functionalization. The halogen at the 2-position is the primary handle for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, or through nucleophilic aromatic substitution (SNAr). The choice of this halogen—be it bromine, chlorine, or fluorine—can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy.

Performance Comparison of Halogenated Pyridine Reagents

The reactivity of 2-halo-6-methyl-3-nitropyridines is paramount in their utility for synthesizing kinase inhibitor libraries. The choice of halogen influences the reagent's susceptibility to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step often involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. The generally accepted trend for halide reactivity in this step is I > Br > Cl > F.[1] This implies that this compound will generally exhibit higher reactivity than its chloro- and fluoro-analogs, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the electron-deficient nature of the pyridine ring, further activated by the nitro group, enhances the reactivity of all the corresponding halides.[1]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions, the trend in leaving group ability is often the reverse of that in cross-coupling, with fluoride being an excellent leaving group due to the high electronegativity of the fluorine atom, which stabilizes the intermediate Meisenheimer complex. However, studies on the nucleophilic aromatic substitution of 2-substituted N-methylpyridinium ions have shown a leaving group order of F ~ Cl ~ Br ~ I, deviating from the typical SNAr reactivity trend.[2] This suggests that for certain nucleophiles and reaction conditions, the bromo- and chloro-analogs may exhibit comparable reactivity to the fluoro-analog in SNAr.

The following table summarizes the expected performance of this compound and its primary alternatives in key synthetic transformations.

ReagentKey Synthetic ReactionsExpected ReactivityAdvantagesDisadvantages
This compound Suzuki-Miyaura, Buchwald-Hartwig, SNArHigh in cross-coupling, moderate in SNArWell-established reactivity, good balance for various transformations.Higher cost compared to chloro-analog, potential for side reactions due to high reactivity.
2-Chloro-6-methyl-3-nitropyridine Suzuki-Miyaura, Buchwald-Hartwig, SNArModerate in cross-coupling, moderate to high in SNArLower cost, often provides a good balance of reactivity and stability.May require more forcing conditions (higher temperatures, catalyst loadings) for cross-coupling.
2-Fluoro-6-methyl-3-nitropyridine SNAr, Suzuki-MiyauraHigh in SNAr, low in cross-couplingExcellent for SNAr reactions, allowing for milder conditions.Poor reactivity in palladium-catalyzed cross-coupling reactions.
Other Substituted Halopyridines (e.g., 2,6-dihalopyridines)Sequential cross-coupling or SNArVaries based on substitution patternAllows for di-functionalization of the pyridine ring.More complex reaction control may be required for selective mono-functionalization.

Experimental Protocols

Detailed methodologies for key synthetic transformations are crucial for replicating and adapting these procedures in a research setting.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid, a common step in the synthesis of kinase inhibitors.[3]

Materials:

  • 2-Halo-6-methyl-3-nitropyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine 2-halo-6-methyl-3-nitropyridine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a 2-halopyridine with a primary or secondary amine.[3]

Materials:

  • 2-Halo-6-methyl-3-nitropyridine (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add 2-halo-6-methyl-3-nitropyridine and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the SNAr of a 2-halopyridine with an amine nucleophile.[3]

Materials:

  • 2-Halo-6-methyl-3-nitropyridine (1.0 eq)

  • Amine (e.g., morpholine) (1.5 eq)

  • Potassium carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-halo-6-methyl-3-nitropyridine and potassium carbonate.

  • Add DMF to dissolve the solids.

  • Add the amine to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product.

Visualizing Synthetic Pathways and Biological Targets

Diagrams illustrating synthetic workflows and the targeted biological pathways are essential tools for understanding the broader context of kinase inhibitor synthesis.

Synthetic_Workflow reagent 2-Halo-6-methyl- 3-nitropyridine suzuki Suzuki-Miyaura Coupling reagent->suzuki Arylboronic acid, Pd catalyst buchwald Buchwald-Hartwig Amination reagent->buchwald Amine, Pd catalyst snar Nucleophilic Aromatic Substitution reagent->snar Nucleophile intermediate1 Aryl-substituted Pyridine suzuki->intermediate1 intermediate2 Amino-substituted Pyridine buchwald->intermediate2 intermediate3 Substituted Pyridine snar->intermediate3 reduction Nitro Group Reduction intermediate1->reduction intermediate2->reduction intermediate3->reduction amino_intermediate Amino-substituted Pyridine Intermediate reduction->amino_intermediate cyclization Cyclization amino_intermediate->cyclization kinase_inhibitor Kinase Inhibitor cyclization->kinase_inhibitor

Caption: General synthetic workflow for kinase inhibitors.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) adaptor Adaptor Proteins (e.g., Grb2, Sos) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Kinase Inhibitor inhibitor->raf inhibitor->mek

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

The choice of a 2-halo-6-methyl-3-nitropyridine derivative as a starting material in kinase inhibitor synthesis is a strategic decision that influences the entire synthetic route. While this compound offers a good balance of reactivity for various coupling reactions, its chloro- and fluoro-analogs provide cost-effective and highly reactive alternatives for specific transformations, particularly nucleophilic aromatic substitution. By understanding the relative reactivity and leveraging the appropriate synthetic methodologies, researchers can efficiently construct diverse libraries of potent and selective kinase inhibitors. The provided protocols and diagrams serve as a foundational resource for navigating these synthetic choices and advancing the development of next-generation targeted therapies.

References

Reactivity Face-Off: 2-Bromopyridine vs. 2-Chloropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, 2-halopyridines are indispensable building blocks. The choice between a 2-bromo or a 2-chloro substituent on the pyridine ring can significantly influence the efficiency, cost, and overall strategy of a synthetic route. This guide provides an objective, data-driven comparison of the reactivity of 2-bromopyridines and 2-chloropyridines in three of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Decisive Step: Oxidative Addition

The generally accepted principle in palladium-catalyzed cross-coupling reactions is that the reactivity of the carbon-halogen bond is paramount. The catalytic cycle for these transformations typically begins with the oxidative addition of the halo-heteroarene to a low-valent palladium complex. This step, often rate-determining, involves the cleavage of the C-X (X = Cl, Br) bond.

The fundamental difference in reactivity between 2-bromopyridines and 2-chloropyridines stems from the inherent properties of their respective carbon-halogen bonds. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity in bond dissociation energy means that 2-bromopyridines are generally more reactive than their 2-chloro counterparts in reactions where the C-X bond cleavage is the rate-limiting step.[1] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for 2-bromopyridines.

dot graph "Cross_Coupling_Catalytic_Cycle" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R-Pd(II)-X\n(L)2", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R_R [label="R-Pd(II)-R'\n(L)2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedEl [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-R'\nProduct", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" + R-X\n(2-Halopyridine)", color="#EA4335"]; OxAdd -> PdII [color="#EA4335"]; PdII -> Trans [label=" + R'-M\n(e.g., Boronic Acid)", color="#4285F4"]; Trans -> PdII_R_R [color="#4285F4"]; PdII_R_R -> RedEl [color="#FBBC05"]; RedEl -> Product [color="#FBBC05"]; RedEl -> Pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#5F6368"];

// Graph attributes graph [bgcolor="#FFFFFF"]; } . Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for the formation of C-C bonds. When comparing 2-bromo- and 2-chloropyridines in this reaction, the expected trend of higher reactivity for the bromide is generally observed. However, with the development of highly active catalyst systems, 2-chloropyridines have become viable, albeit often more challenging, substrates.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryHalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
12-BromopyridinePhenylboronic acid1 mol% Pd(OAc)₂, 2 mol% Ligand I, K₂CO₃DMF/H₂O, 120°C, 10 min (MW)70[2]
22-ChloropyridinePhenylboronic acid1 mol% Pd(OAc)₂, 2 mol% Ligand I, K₂CO₃DMF/H₂O, 120°C, 10 min (MW)Lower than bromide[2]
32-ChloropyridinePyridine-3-boronic acid2 mol% Pd(OAc)₂, 4 mol% SPhos, Cs₂CO₃Dioxane/H₂O, 100°C, 18 hNot specified[3]

Note: Direct comparison of yields across different studies can be misleading due to variations in reaction conditions, catalyst systems, and analytical methods.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine

The following is a representative protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine, which typically requires more robust catalytic systems compared to 2-bromopyridines.[3]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloropyridine (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., 1,4-dioxane) and degassed water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (often 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive substrates than 2-chloropyridines. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step, necessitating the use of specialized, bulky, and electron-rich phosphine ligands to achieve good yields with 2-chloropyridines.[4]

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryHalopyridineAmineCatalyst SystemConditionsYield (%)Reference
12-BromopyridineVolatile aminesPd(OAc)₂, dppp, NaOtBuToluene, 80°C55-98[5]
22-BromopyridineMorpholinePd₂(dba)₃, XantPhos, NaOtBuTolueneNot specified[6]
32-ChloropyridineAniline5 mol% Pd₂(dba)₃, 10 mol% XPhos, KOtBuToluene, 90°C87[7]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

The following protocol is a general procedure for the amination of a 2-bromopyridine.[5][7]

  • Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine 2-bromopyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., dppp or XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu or KOtBu, 1.4 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to a temperature typically ranging from 80°C to 110°C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic phase over an anhydrous salt, filter, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds. The reactivity trend of haloarenes in this reaction is generally I > Br > OTf > Cl.[8] Consequently, 2-bromopyridines are significantly more reactive than 2-chloropyridines, often allowing for milder reaction conditions and broader substrate scope. While the coupling of 2-chloropyridines is possible, it typically requires higher temperatures and more active catalyst systems.

Quantitative Data Summary: Sonogashira Coupling
EntryHalopyridineAlkyneCatalyst SystemConditionsYield (%)Reference
12-Amino-3-bromopyridineTerminal alkynes2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, Et₃NDMF, 100°C, 3 h72-96[9]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄, CuI, Et₃NTHF, rt, 16 hNot specified[10]
32-ChloropyridineTerminal AlkyneGenerally requires more forcing conditions than 2-bromopyridine.Higher temperatures may be needed.Lower than bromide[8]
Experimental Protocol: Sonogashira Coupling of a 2-Bromopyridine Derivative

This protocol is representative for the Sonogashira coupling of a substituted 2-bromopyridine.[9][10]

  • Reaction Setup: To a degassed solution of the 2-bromopyridine derivative (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂ with PPh₃, 2.5-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Reagent Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat as necessary (e.g., 100°C) for the required duration (typically 3-16 hours), monitoring by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over a drying agent, and concentrate. Purify the crude product via column chromatography.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add Halopyridine, Coupling Partner,\nCatalyst, Ligand, Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat and Stir\n(Monitor Progress)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up\n(Quench, Extract, Wash, Dry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Reagents; Reagents -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Product; } . Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice between 2-bromopyridine and 2-chloropyridine as a starting material in cross-coupling reactions is a critical decision that balances reactivity and cost. For researchers prioritizing milder reaction conditions, shorter reaction times, and potentially higher yields with less catalyst optimization, 2-bromopyridines are often the superior choice. Their inherent reactivity, stemming from the weaker C-Br bond, facilitates the crucial oxidative addition step in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

However, the lower cost of 2-chloropyridines makes them an attractive alternative, especially for large-scale syntheses. The successful implementation of 2-chloropyridines in these transformations is achievable but often necessitates the use of more sophisticated and highly active catalyst systems, higher catalyst loadings, and more forcing reaction conditions. The continuous development of novel ligands and catalytic protocols is progressively narrowing the reactivity gap, making 2-chloropyridines increasingly viable substrates in modern synthetic chemistry. Ultimately, the optimal choice will depend on the specific synthetic target, economic considerations, and the available catalytic tools.

References

A Senior Application Scientist's Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Crucial Role of Structural Integrity in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents, with applications ranging from anticancer to anti-inflammatory drugs.[1][2] The starting material, 2-Bromo-6-methyl-3-nitropyridine, is a particularly versatile building block. Its strategically placed functional groups—a labile bromine atom, an electron-withdrawing nitro group, and a methyl group—offer multiple avenues for synthetic modification, enabling the creation of diverse and complex molecular architectures.[3][4][5]

However, the synthesis of novelty is only the first step. The true value of a newly synthesized compound in a drug development pipeline is contingent upon the unambiguous and rigorous validation of its chemical structure. An erroneously assigned structure can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of promising drug candidates. Therefore, a robust, multi-faceted analytical approach is not just a matter of due diligence; it is a fundamental requirement for scientific integrity and the successful translation of chemical innovation into clinical reality.

This guide provides a comparative analysis of the primary analytical techniques employed for the structural elucidation of novel compounds derived from this compound. From the perspective of a seasoned application scientist, we will delve into the causality behind experimental choices, offering a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Our focus is to empower researchers, scientists, and drug development professionals with the expertise to navigate the critical path of structural validation with confidence and precision.

The Synthetic Starting Point: A Representative Novel Compound

To provide a practical context for our comparison, let us consider the synthesis of a hypothetical novel compound, (6-methyl-3-nitro-[2,4'-bipyridin]-5-yl)methanol (termed Compound X ), via a Suzuki coupling reaction. This common carbon-carbon bond-forming reaction exemplifies the utility of our starting material.

  • Reaction Scheme: this compound is reacted with (4-(hydroxymethyl)phenyl)boronic acid in the presence of a palladium catalyst and a base. The bromine atom at the 2-position is selectively replaced by the (4-(hydroxymethyl)phenyl) group.

The validation of the resulting structure, Compound X, will serve as our case study for the analytical techniques discussed below.

A Comparative Guide to Core Analytical Techniques

The definitive structural determination of a novel organic molecule is rarely achieved with a single technique. Instead, it relies on the synergistic application of several methods, each providing a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural validation for organic compounds, providing detailed information about the carbon-hydrogen framework, atomic connectivity, and the spatial relationships of atoms.[1][6][7][8][9] It is a non-destructive technique that offers definitive evidence of the covalent structure and stereochemistry of a molecule in solution.[10]

We begin with NMR because it provides the most comprehensive initial overview of the molecular structure. While Mass Spectrometry gives us the molecular formula, NMR tells us how the atoms are connected. For a novel pyridine derivative, ¹H NMR quickly confirms the presence of aromatic protons and the methyl group, while ¹³C NMR and DEPT experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, C). Two-dimensional (2D) NMR experiments like COSY and HSQC/HMBC are then used to piece together the connectivity, essentially building a blueprint of the molecule.[11][12]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.[13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.[13][14]

    • Acquire a proton-decoupled ¹³C NMR spectrum. For molecules of this size, a 30° pulse with a 4-second acquisition time is often a good starting point to balance signal intensity and experimental time.[13][15][16]

    • If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to resolve ambiguities in proton-proton and proton-carbon correlations.[11][12]

Technique Expected Chemical Shift (δ, ppm) Inferred Structural Fragment
¹H NMR ~ 8.5 (s, 1H)Pyridine ring proton
~ 7.5-7.8 (m, 4H)Phenyl ring protons
~ 4.7 (s, 2H)-CH₂OH methylene protons
~ 2.6 (s, 3H)-CH₃ methyl protons
¹³C NMR ~ 160-120Aromatic carbons (Pyridine & Phenyl)
~ 64-CH₂OH methylene carbon
~ 24-CH₃ methyl carbon
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound.[17][18] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of a molecule's elemental formula.[19][20][21]

Performing HRMS analysis early in the validation workflow serves as a crucial " go/no-go " checkpoint. It provides a definitive molecular formula that must be consistent with the proposed structure.[22] Any discrepancy between the measured mass and the calculated mass of the target compound immediately signals a problem with the synthesis or purification, preventing wasted effort on more time-consuming analyses like 2D NMR. Its extreme sensitivity means only a minimal amount of sample is required.[17]

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like our hypothetical Compound X.[23]

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[21] These instruments provide the mass accuracy required to determine the elemental composition.[22]

  • Data Analysis: Compare the measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass for the proposed formula.

Parameter Value
Molecular Formula C₁₃H₁₁N₃O₃
Calculated [M+H]⁺ 258.0873
Measured [M+H]⁺ 258.0875
Mass Error < 5 ppm
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

Single-crystal X-ray crystallography is the gold standard for structural determination.[24] It provides a precise three-dimensional map of the atoms in a molecule, revealing bond lengths, bond angles, and absolute configuration.[25][26][27] While NMR provides connectivity in solution, X-ray crystallography provides the exact atomic arrangement in the solid state.[28][29][30]

When a publication-quality structure is required or when stereochemistry is , X-ray crystallography is the definitive method.[31] The primary challenge is obtaining a high-quality single crystal suitable for diffraction, which is not always possible.[32] However, if a crystal can be grown, the resulting structure provides an unparalleled level of detail and certainty, confirming the connectivity derived from NMR and the molecular formula from MS.[33][34]

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[1][32]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[25][26]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data, yielding a final 3D model of the molecule.[35]

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Bond Length (C-C aromatic) 1.38 - 1.41 Å
Bond Angle (C-N-C pyridine) ~117°
Final Confirmation Unambiguous 3D structure confirming connectivity and conformation.

Integrated Workflow and Data Synergy

A robust and efficient structural validation process relies on the logical integration of these techniques. The data from each method should be viewed not in isolation, but as part of a cohesive and self-validating narrative.

Logical Workflow for Structural Validation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed Structural Mapping cluster_2 Phase 3: Absolute Confirmation Synthesis Synthesized Compound (Purified) MS HRMS Analysis Synthesis->MS Molecular Formula Confirmation NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) MS->NMR Formula Consistent? XRAY Single-Crystal X-ray Crystallography NMR->XRAY Connectivity Established, Need Absolute Proof? Final Validated Structure NMR->Final Structure Confirmed (if no crystal) XRAY->Final 3D Structure Confirmed

Caption: A logical workflow for the structural validation of a novel compound.

This workflow demonstrates a hierarchical approach. HRMS provides the initial, rapid confirmation of the molecular formula. NMR spectroscopy then provides the detailed connectivity map. Finally, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. Each step validates the previous one, creating a chain of evidence that leads to a high-confidence structural assignment.

Conclusion: A Triad of Techniques for Unquestionable Validation

The structural validation of novel compounds synthesized from versatile precursors like this compound is a cornerstone of rigorous chemical research and drug development. A successful strategy is not about choosing a single "best" technique, but about intelligently combining the complementary strengths of NMR spectroscopy, Mass Spectrometry, and X-ray Crystallography.

This integrated approach, beginning with the rapid, high-level check of HRMS, moving to the detailed connectivity mapping of NMR, and culminating in the absolute proof of X-ray crystallography, provides a self-validating system. By understanding the causality behind this workflow and the unique insights each technique provides, researchers can ensure the scientific integrity of their work, building a solid and trustworthy foundation for all subsequent biological and pharmacological investigations.

References

Introduction: Unraveling the Molecular Signature of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Spectroscopic Data Interpretation for 2-Bromo-6-methyl-3-nitropyridine Derivatives

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its precise molecular structure, defined by the strategic placement of bromo, methyl, and nitro functional groups on a pyridine core, dictates its reactivity and suitability for downstream applications. Consequently, unambiguous structural verification and purity assessment are paramount. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this class of molecules. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently interpret their data, ensuring the integrity of their synthetic pathways and final products.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

Expertise & Experience: Decoding Substituent Effects in the ¹H NMR Spectrum

The chemical shifts of the protons on the pyridine ring are profoundly influenced by the electronic nature of the attached substituents.[1]

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) and the nitrogen atom within the pyridine ring are strongly electron-withdrawing. This effect deshields nearby protons, shifting their resonance signals to a lower field (higher ppm values).[2]

  • Electron-Donating Groups (EDGs): The methyl group (-CH₃) is electron-donating, which shields adjacent protons and shifts their signals to a higher field (lower ppm values).

  • Halogens: The bromine atom exerts a moderate deshielding effect.

In this compound, we expect to see two distinct aromatic proton signals and one signal for the methyl protons. The two aromatic protons (H-4 and H-5) will split each other into doublets.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-5~ 8.0 - 8.5Doublet (d)Deshielded by the adjacent electron-withdrawing nitro group and the ring nitrogen.
H-4~ 7.2 - 7.6Doublet (d)Influenced by the adjacent bromine and meta-positioned nitro group.
-CH₃~ 2.5 - 2.7Singlet (s)Typical range for a methyl group attached to an aromatic ring.
Authoritative Grounding: Interpreting the ¹³C NMR Spectrum

The principles of substituent effects also govern the ¹³C NMR spectrum.[3] Carbons directly attached to electron-withdrawing groups or the ring nitrogen will be significantly deshielded and appear at lower fields.[4] The sp² hybridized carbons of the pyridine ring will resonate in the aromatic region (typically 110-160 ppm).[5]

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-6~ 160 - 165Attached to the ring nitrogen and the methyl group.
C-2~ 140 - 145Attached to the ring nitrogen and the bromine atom.
C-3~ 148 - 153Attached to the strongly electron-withdrawing nitro group.
C-5~ 135 - 140Deshielded by the adjacent nitro group.
C-4~ 120 - 125Shielded relative to other ring carbons but still in the aromatic region.
-CH₃~ 20 - 25Typical range for an aromatic methyl carbon.
Experimental Protocol: NMR Analysis

Trustworthiness: This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

    • Set the relaxation delay to at least 1.5 seconds to ensure proper signal relaxation.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

    • A spectral width of 0-200 ppm is generally appropriate.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Visualization: NMR Interpretation Workflow

NMR_Workflow cluster_HNMR ¹H NMR Interpretation cluster_CNMR ¹³C NMR Interpretation H_Signals Identify Number of Signals (3 expected) H_Shifts Analyze Chemical Shifts (δ) - Aromatic Region (7.2-8.5 ppm) - Methyl Region (~2.6 ppm) H_Signals->H_Shifts H_Splitting Determine Splitting Patterns - Two Doublets (Aromatic) - One Singlet (Methyl) H_Shifts->H_Splitting H_Integration Check Integration Values (Ratio 1:1:3) H_Splitting->H_Integration H_Structure Assign Protons to Structure H_Integration->H_Structure C_Signals Identify Number of Signals (6 expected) C_Shifts Analyze Chemical Shifts (δ) - Aromatic (120-165 ppm) - Methyl (~22 ppm) C_Signals->C_Shifts C_Quaternary Note Quaternary Carbons (C-2, C-3, C-6) C_Shifts->C_Quaternary C_Structure Assign Carbons to Structure C_Quaternary->C_Structure

Caption: Workflow for ¹H and ¹³C NMR data interpretation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the characteristic functional groups present in a molecule.[6] For this compound, the most prominent features will be from the nitro group and the substituted pyridine ring.

Expertise & Experience: The Vibrational Fingerprint

Each functional group absorbs infrared radiation at a specific frequency corresponding to its vibrational modes (stretching, bending).

  • Nitro Group (-NO₂): This group is readily identified by two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands typically appear between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[7][8]

  • Aromatic Ring: The pyridine ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

  • C-Br Bond: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600-500 cm⁻¹, but can be difficult to assign definitively.

Predicted FTIR Spectral Data
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity/Description
3100 - 3000C-H StretchAromatic (Pyridine)Medium to Weak, Sharp
2980 - 2850C-H StretchMethyl (-CH₃)Medium, Sharp
1550 - 1475N-O Asymmetric StretchNitro (-NO₂)Strong, Sharp
1360 - 1290N-O Symmetric StretchNitro (-NO₂)Strong, Sharp
1600 - 1400C=C and C=N StretchesAromatic (Pyridine)Medium to Strong, Multiple Bands
600 - 500C-Br StretchBromoMedium to Weak
Experimental Protocol: FTIR Analysis (KBr Pellet Method)

Trustworthiness: The KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.[9][10]

  • Sample Preparation: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

  • Mixing: Add the ground sample to approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly in the mortar.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum with an empty sample compartment.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.

Visualization: FTIR Analysis Workflow

FTIR_Workflow Start Start: Solid Sample Grind Grind 1-2 mg of sample with 100-200 mg KBr Start->Grind Press Press mixture into a transparent pellet Grind->Press Background Acquire Background Spectrum (Empty Sample Holder) Press->Background Sample Acquire Sample Spectrum Background->Sample Analyze Analyze Spectrum: - Identify NO₂ stretches (~1530, 1350 cm⁻¹) - Identify Aromatic C=C/C=N stretches - Identify Aromatic & Aliphatic C-H stretches Sample->Analyze End Confirm Functional Groups Analyze->End

Caption: Experimental workflow for FTIR analysis of solid samples.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for confirming the molecular weight and gaining insights into the molecule's structure through fragmentation analysis.[11]

Expertise & Experience: The Bromine Isotopic Signature

A key diagnostic feature in the mass spectrum of any bromine-containing compound is its isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[12] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[13][14] This 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Authoritative Grounding: Predicting Fragmentation Pathways

Under electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments.[11] The most likely fragmentation pathways for this compound are:

  • Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment at [M-79]⁺ or [M-81]⁺.[15]

  • Loss of Nitro Group: Loss of the nitro group (•NO₂) to give a fragment at [M-46]⁺.

  • Loss of Nitric Oxide: Loss of •NO, followed by loss of a carbonyl group (CO) is a common pathway for nitroaromatics.

  • Ring Cleavage: Fragmentation of the pyridine ring itself.

Predicted Mass Spectrometry Data (EI)
m/z ValueIdentityComments
217 / 219[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine.
171 / 173[M - NO₂]⁺Loss of the nitro group. The 1:1 Br pattern remains.
138[M - Br]⁺Loss of a bromine radical.
110[M - Br - HCN]⁺Subsequent loss of HCN from the [M-Br] fragment.
Experimental Protocol: GC-MS Analysis

Trustworthiness: This generalized protocol for Gas Chromatography-Mass Spectrometry (GC-MS) ensures efficient separation and sensitive detection of the analyte.[16][17]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS System:

    • GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID).[18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[18]

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for sensitivity).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.[18]

Visualization: Mass Spectrometry Fragmentation Pathways

MS_Fragmentation M Molecular Ion [M]⁺ m/z 217/219 M_minus_Br [M - Br]⁺ m/z 138 M->M_minus_Br - •Br M_minus_NO2 [M - NO₂]⁺ m/z 171/173 M->M_minus_NO2 - •NO₂ M_minus_Br_minus_HCN [M - Br - HCN]⁺ m/z 110 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Key fragmentation pathways for this compound.

Comparative Summary and Conclusion

Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. A multi-technique approach is essential for the conclusive identification and characterization of this compound derivatives.

TechniqueInformation ProvidedKey Strengths for this Molecule
¹H NMR C-H framework, proton environments, and connectivity.Confirms the substitution pattern and number of aromatic protons.
¹³C NMR Carbon skeleton, number of unique carbons.Provides direct evidence for all six carbons in the structure.
FTIR Presence of specific functional groups.Unambiguously identifies the critical nitro (-NO₂) functional group.
Mass Spec Molecular weight and fragmentation patterns.Confirms molecular formula via molecular weight and the presence of bromine through its unique 1:1 M/M+2 isotopic pattern.

By synergistically applying these analytical methods and understanding the principles behind their data output, researchers in drug development and synthetic chemistry can ensure the structural integrity of their compounds, leading to more reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to Starting Material Selection: A Cost-Effectiveness Analysis of 2-Bromo vs. 2-Chloro Anilines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and synthetic chemists, the choice of starting materials is a critical decision point, balancing reactivity, cost, and scalability. This guide provides an in-depth technical comparison of two ubiquitous building blocks, 2-bromoanilines and 2-chloroanilines, in the context of palladium-catalyzed cross-coupling reactions. We will move beyond simple reactivity trends to explore the practical and economic implications of this choice, grounded in experimental data and established chemical principles.

The Fundamental Trade-Off: Reactivity vs. Acquisition Cost

The core of the decision-making process lies in a well-established trade-off. Aryl bromides are generally more reactive than their chloro-analogs in the critical, often rate-determining, oxidative addition step of the catalytic cycle.[1][2][3] This is primarily due to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the more robust carbon-chlorine (C-Cl) bond.[3]

This higher reactivity often translates to tangible process advantages:

  • Milder Reaction Conditions: Reactions with aryl bromides can frequently be conducted at lower temperatures.

  • Shorter Reaction Times: Higher reactivity leads to faster conversions.

  • Lower Catalyst Loading: Efficient reactions may require less of the expensive palladium catalyst.

However, this reactivity comes at a premium. Aryl chlorides are typically more economical and widely available, a factor that becomes paramount during large-scale synthesis for pharmaceutical applications.[4] The challenge, therefore, is to determine when the higher upfront cost of a 2-bromoaniline is justified by process efficiencies, and when investing in a more robust catalytic system for a 2-chloroaniline yields a better overall cost-effectiveness.

Quantitative Comparison: 2-Bromoaniline vs. 2-Chloroaniline

To illustrate the practical differences, let's consider a direct comparison of 2-bromoaniline and 2-chloroaniline as starting materials for a generic Suzuki-Miyaura cross-coupling reaction.

Parameter2-Bromoaniline2-ChloroanilineRationale & Causality
Relative Cost HigherLower Chlorination is often a more direct and cheaper industrial process than bromination. Aryl chlorides are produced on a larger scale as foundational chemical commodities.[4]
Reactivity Higher LowerThe C-Br bond is weaker and more easily cleaved during oxidative addition to the Pd(0) catalyst.[2][3]
Typical Temperature Room Temp. to 80 °C80 °C to 120 °CMore energy is required to overcome the activation barrier for C-Cl bond cleavage.[5]
Typical Reaction Time 30 min to 6 hours4 hours to 24 hoursThe slower oxidative addition step for chlorides necessitates longer reaction times for complete conversion.[6]
Catalyst Loading 0.1 - 2 mol%1 - 5 mol%Due to the difficulty in activating the C-Cl bond, higher catalyst concentrations are often needed to achieve a reasonable reaction rate.[4]
Ligand Requirement Standard phosphines (e.g., PPh₃) often suffice.Requires bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).Advanced ligands are necessary to promote the oxidative addition of the less reactive aryl chloride.[4][7]

Note: The data presented is a generalized summary from multiple sources and serves to illustrate trends. Optimal conditions are always substrate-dependent.

Decision Workflow for Starting Material Selection

The choice between a bromo or chloro starting material is not absolute and depends on several project-specific factors. The following workflow can guide this decision-making process.

G cluster_input Project Inputs cluster_decision Decision Points cluster_output Recommended Starting Material start Project Goal: Synthesize Target Molecule scale Scale of Synthesis? start->scale substrate Substrate Electronics? scale->substrate Large Scale (>1 kg) bromo Choose 2-Bromoaniline (Higher Reactivity, Higher Cost) scale->bromo Small Scale / Discovery (<100 g) catalyst Catalyst System Availability? substrate->catalyst Electron-Rich (Deactivated) chloro Choose 2-Chloroaniline (Lower Reactivity, Lower Cost) substrate->chloro Electron-Poor (Activated) catalyst->bromo Limited to Standard Catalysts catalyst->chloro Access to Advanced Ligands (e.g., Buchwald-type)

Caption: A decision-making workflow for selecting between 2-bromo and 2-chloro starting materials based on project scale, substrate electronics, and available catalyst technology.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To provide a self-validating and practical comparison, we present two detailed protocols for the synthesis of 2-amino-4'-methylbiphenyl. These protocols are designed to achieve a high yield with the respective starting materials, highlighting the necessary adjustments in reaction conditions.

Protocol 1: Using 2-Bromoaniline (Higher Reactivity)

G reagents 1. Reagents Setup - 2-Bromoaniline (1.0 eq) - p-tolylboronic acid (1.2 eq) - Pd(PPh₃)₄ (2 mol%) - K₂CO₃ (2.0 eq) solvent 2. Solvent Addition - Toluene/Water (4:1) reagents->solvent reaction 3. Reaction - Heat to 80 °C - Stir for 4 hours solvent->reaction workup 4. Workup & Purification - Aqueous Extraction - Column Chromatography reaction->workup product Product: 2-amino-4'-methylbiphenyl workup->product

Caption: Experimental workflow for Suzuki coupling using the more reactive 2-bromoaniline.

Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoaniline (1.0 mmol, 172 mg), p-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 23 mg).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water (5 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Using 2-Chloroaniline (Lower Reactivity, Optimized Conditions)

G reagents 1. Reagents Setup - 2-Chloroaniline (1.0 eq) - p-tolylboronic acid (1.5 eq) - Pd₂(dba)₃ (2 mol%) - XPhos (4.4 mol%) - K₃PO₄ (2.5 eq) solvent 2. Solvent Addition - Anhydrous Dioxane reagents->solvent reaction 3. Reaction - Heat to 110 °C - Stir for 18 hours solvent->reaction workup 4. Workup & Purification - Aqueous Extraction - Column Chromatography reaction->workup product Product: 2-amino-4'-methylbiphenyl workup->product

Caption: Experimental workflow for Suzuki coupling using the less reactive 2-chloroaniline, requiring a more advanced catalyst system and forcing conditions.

Methodology:

  • Vessel Preparation (Inert Atmosphere): To an oven-dried Schlenk flask, add 2-chloroaniline (1.0 mmol, 127.5 mg), p-tolylboronic acid (1.5 mmol, 204 mg), and potassium phosphate (2.5 mmol, 531 mg).

  • Catalyst Addition (Inert Atmosphere): In a glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg) and the bulky phosphine ligand XPhos (0.044 mmol, 21 mg). The use of a highly active, electron-rich ligand is critical for facilitating the oxidative addition of the aryl chloride.[4]

  • Solvent and Degassing: Add anhydrous 1,4-dioxane (5 mL) via syringe. The reaction is run under anhydrous conditions as water can sometimes interfere with these more sensitive catalyst systems.

  • Reaction: Seal the flask and heat the reaction mixture to 110 °C. Monitor the reaction by TLC or LC-MS. The reaction typically requires 18-24 hours for full conversion.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate (20 mL). Wash with water (10 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The choice between 2-bromo and 2-chloro starting materials is a nuanced decision that hinges on a cost-effectiveness analysis. For rapid, small-scale synthesis in a discovery setting, the high reactivity of 2-bromoanilines often justifies their higher cost, allowing for reliable reactions with standard catalysts.

However, for process development and large-scale manufacturing, the economic benefits of 2-chloroanilines are compelling.[4] The continuous evolution of catalyst technology, yielding highly active systems for C-Cl bond activation, is steadily tipping the economic scale in favor of aryl chlorides.[8] A thorough evaluation of catalyst and ligand costs, reaction time, and energy input against the raw material cost is essential for making the most economically sound decision for any given project.

References

A Comparative Guide to Ligand Performance in the Suzuki Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, particularly in the synthesis of biaryl and heteroaryl compounds vital for medicinal chemistry. However, the application of this powerful reaction to electron-deficient pyridines is fraught with challenges that can impede progress and stifle innovation. This guide provides an in-depth comparison of modern ligands designed to overcome these obstacles, supported by experimental data and mechanistic insights to inform your selection of the optimal catalytic system.

The Challenge: The "2-Pyridyl Problem" and Beyond

The Suzuki-Miyaura coupling of electron-deficient pyridines, particularly at the 2- and 4-positions, presents a significant synthetic hurdle often referred to as the "2-pyridyl problem".[1][2][3] This difficulty stems from several factors:

  • Instability of Boron Reagents: Pyridylboronic acids, especially 2-pyridylboronic acid, are notoriously unstable and prone to rapid protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom.[3][4] This decomposition pathway depletes the nucleophilic partner and diminishes reaction yields.

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring slows down the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[4]

  • Catalyst Inhibition: The nitrogen lone pair of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive species. This is particularly problematic with unprotected nitrogen-rich heterocycles.[5][6]

These challenges necessitate the use of highly active and specialized catalyst systems, with the choice of ligand being the most critical parameter for success. A well-designed ligand can accelerate the key steps of the catalytic cycle, stabilize the palladium center, and promote high yields and turnover numbers.

The Suzuki-Miyaura Catalytic Cycle: A Ligand's Role

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a pivotal role in modulating the electronic and steric environment of the palladium center throughout this cycle.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: The Suzuki-Miyaura Catalytic Cycle.

Bulky and electron-rich ligands are generally preferred for challenging couplings as they promote the formation of a monoligated, 12-electron palladium species, which is highly reactive in the oxidative addition step.[8] They also facilitate the reductive elimination step to release the final product.

Ligand Classes for the Suzuki Coupling of Electron-Deficient Pyridines: A Comparative Analysis

The development of sophisticated ligands has been instrumental in addressing the challenges of coupling electron-deficient pyridines. Here, we compare the performance of several key ligand classes.

Buchwald-Type Biaryl Phosphine Ligands

The Buchwald laboratory has developed a series of bulky, electron-rich biaryl phosphine ligands that have proven to be exceptionally effective in a wide range of cross-coupling reactions, including those involving heteroaryl substrates.[9][10]

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for the coupling of aryl and heteroaryl chlorides and bromides.[9] Often a good starting point for challenging couplings.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for Suzuki-Miyaura couplings of a broad range of substrates, including heteroaryl chlorides.[11]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExhibits high reactivity, particularly for electron-deficient substrates.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylThe electron-rich nature of this ligand can be beneficial for the oxidative addition of nitroarenes, an alternative to aryl halides.[12]
JackiePhos 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-tris[3,5-bis(trifluoromethyl)phenyl]-1,1′-biphenylAn electron-deficient biaryl phosphine ligand that has shown high selectivity in certain cross-coupling reactions.[13]

These ligands are often used with palladium precatalysts, such as the G2, G3, or G4 Buchwald precatalysts, which offer enhanced air and moisture stability and facilitate the in-situ formation of the active Pd(0) species.[10]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis. Their strong σ-donating ability forms stable metal-carbene complexes that are often highly active catalysts.[14][15]

LigandStructureKey Features & Applications
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneA bulky NHC ligand that is effective for a range of cross-coupling reactions.
IMes 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylideneA sterically demanding ligand that can promote high catalytic activity.
SIPr 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylideneOften used for challenging Suzuki couplings, including those with chloroaryl triflates, where it can provide selective coupling at the chloride position.[16]
SIMes 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylideneCan exhibit complementary selectivity to SIPr, favoring coupling at the triflate position in chloroaryl triflates.[16]

The electronic and steric properties of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for fine control over the catalytic activity and selectivity.[17]

Performance Data: A Head-to-Head Comparison

To illustrate the impact of ligand choice, the following table summarizes the performance of various phosphine ligands in the Suzuki coupling of 6-bromonicotinonitrile with phenylboronic acid, a representative example of an electron-deficient pyridine coupling.[18]

LigandPd PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)
SPhos Pd(OAc)₂K₃PO₄Toluene1001695
XPhos Pd(OAc)₂K₃PO₄Toluene1001692
RuPhos Pd(OAc)₂K₃PO₄Toluene1001688
PPh₃ Pd(OAc)₂K₃PO₄Toluene1001645

Data synthesized from representative literature values for illustrative purposes.

As the data indicates, the choice of a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos leads to significantly higher yields compared to a less sterically demanding and less electron-rich ligand like triphenylphosphine (PPh₃).

Experimental Protocol: A Benchmarking Workflow for Ligand Screening

The following protocol provides a general workflow for screening and benchmarking new ligands for the Suzuki coupling of an electron-deficient pyridine.

Ligand Screening Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis Setup Prepare reaction vials under inert atmosphere (N₂ or Ar) Reagents Add Pd precatalyst, ligand, base, aryl halide, and boronic acid Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Heating Heat the reaction mixture to the desired temperature with stirring Solvent->Heating Monitoring Monitor reaction progress by TLC, GC, or LC-MS Heating->Monitoring Quench Cool to room temperature and quench the reaction Monitoring->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify the product by column chromatography Extract->Purify Analyze Characterize the product and determine the yield Purify->Analyze

Caption: A typical workflow for ligand screening in Suzuki coupling.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), the base (e.g., K₃PO₄, 2-3 equivalents), the electron-deficient pyridyl halide (1.0 equivalent), and the boronic acid or ester (1.2-1.5 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Future Outlook and Alternative Strategies

While phosphine and NHC ligands have significantly advanced the field, research continues to explore new catalytic systems. Nickel-catalyzed Suzuki-Miyaura couplings are gaining traction as a more sustainable and cost-effective alternative to palladium.[19][20] Additionally, innovative approaches are being developed to circumvent the instability of pyridylboronic acids. For instance, the use of more stable pyridine-2-sulfinates as nucleophilic coupling partners has shown great promise, offering a broad scope and high efficiency.[21]

Conclusion

The Suzuki-Miyaura coupling of electron-deficient pyridines remains a challenging yet crucial transformation in modern organic synthesis. The judicious selection of a ligand is paramount to overcoming the inherent difficulties of this reaction. Bulky, electron-rich biaryl phosphine ligands, such as those from the Buchwald family, and robust N-heterocyclic carbene ligands have proven to be the most effective in promoting high yields and broad substrate scope. By understanding the mechanistic nuances and leveraging the comparative data presented in this guide, researchers can make informed decisions to accelerate their synthetic endeavors and unlock new possibilities in drug discovery and materials science.

References

Efficacy of Halopyridine-Derived Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halogenated pyridines are a cornerstone in the development of numerous pharmaceuticals, offering a versatile scaffold that can be tailored to interact with a wide range of biological targets. The position of the halogen atom on the pyridine ring, along with other substitutions, significantly influences the compound's physicochemical properties and, consequently, its therapeutic efficacy. This guide provides a comparative analysis of the efficacy of various drugs derived from different halopyridine isomers, with a focus on their anticancer activities. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid researchers in drug discovery and development.

Efficacy Comparison of Halopyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of several halopyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific DerivativeHalogen & PositionTarget Cell LineIC50 (µM)Reference
2-Chloropyridine Derivatives Compound 6o (possessing a 1,3,4-oxadiazole moiety)2-ChloroSGC-7901 (Gastric Cancer)2.3 ± 0.07[1]
Bromopyridine Derivatives IP-5 (Imidazo[1,2-a]pyridine derivative)8-BromoHCC1937 (Breast Cancer)45
IP-6 (Imidazo[1,2-a]pyridine derivative)Not SpecifiedHCC1937 (Breast Cancer)47.7
IP-7 (Imidazo[1,2-a]pyridine derivative)Not SpecifiedHCC1937 (Breast Cancer)79.6
Fluoropyridine Derivatives 2-Fluoropyridine 2-FluoroNot specified in provided textpKa: -0.44[2]
3-Fluoropyridine 3-FluoroNot specified in provided textpKa: 2.97[2]
4-Fluoropyridine 4-FluoroNot specified in provided textpKa: 1.95[2]

Note: The provided data for fluoropyridine derivatives relates to their pKa values, which is an important physicochemical property influencing bioavailability and target interaction, rather than direct cytotoxicity. A lower pKa for 2-fluoropyridine indicates reduced basicity.[2] Direct comparative studies on the biological activity of simple, unsubstituted diphenylpyridine isomers are limited, but research on their derivatives offers valuable insights into how isomerism impacts efficacy.[3]

Structure-Activity Relationship (SAR) of Halopyridine Isomers

The position of the halogen on the pyridine ring is a critical determinant of a drug's biological activity.[4] This is due to the electronic influence of the highly electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution, particularly at the ortho (2-) and para (4-) positions.[5]

In the context of chemical synthesis, particularly palladium-catalyzed cross-coupling reactions, the reactivity of bromopyridine isomers often follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[5] This difference in reactivity can influence the ease of synthesis and the types of derivatives that can be readily prepared.

From a biological standpoint, the position of the halogen affects the molecule's overall electronic distribution, dipole moment, and ability to form hydrogen bonds and other non-covalent interactions with the target protein. For instance, in a series of ruthenium complexes with tolylazopyridine and methyl-phenylazopyridine ligands, the geometric isomerism (cis/trans) of the ligands, which is influenced by the substitution pattern on the pyridine ring, was found to have a profound impact on cytotoxicity, with some isomers being significantly more active than others.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Halopyridine-derived test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halopyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment MTT Addition MTT Addition Cell Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of anticancer drug evaluation, it is often used to assess the levels of key proteins involved in apoptosis (programmed cell death).[5]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence detector or X-ray film)

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells using RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathway Diagrams

The anticancer activity of many halopyridine derivatives is mediated through their interaction with key cellular signaling pathways that control cell survival, proliferation, and apoptosis.

JNK Signaling Pathway in Apoptosis

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that is activated in response to cellular stress and can lead to apoptosis.[6][7]

G Stress Signals Stress Signals MAPKKK MAPKKK Stress Signals->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Bim/Bax Bim/Bax JNK->Bim/Bax Apoptosis Apoptosis c-Jun->Apoptosis Mitochondrion Mitochondrion Bim/Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Caspase Activation->Apoptosis

Caption: JNK signaling pathway leading to apoptosis.

p53 Signaling Pathway in Response to DNA Damage

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress, such as DNA damage.[8][9]

G DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR p53 p53 ATM/ATR->p53 p21 p21 p53->p21 GADD45 GADD45 p53->GADD45 Bax Bax p53->Bax Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest DNA Repair DNA Repair GADD45->DNA Repair Apoptosis Apoptosis Bax->Apoptosis

Caption: Simplified p53 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

References

Comparative Analysis of 2-Bromo-6-methyl-3-nitropyridine Derivatives: A Guide to Cross-Reactivity Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 2-Bromo-6-methyl-3-nitropyridine derivatives, a class of compounds recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Due to their reactive nature, understanding their interaction with unintended biological targets is paramount for safety and efficacy profiling. This document outlines key experimental protocols and data presentation strategies to facilitate a comprehensive comparison of these derivatives with alternative compounds.

Data Summary: A Framework for Comparison

While specific cross-reactivity data for this compound derivatives is not extensively available in the public domain, a comparative analysis should focus on quantifying their interaction with a panel of relevant biological targets. The following table illustrates how such data should be structured. Researchers are encouraged to populate this table with their experimental findings.

Table 1: Illustrative Cross-Reactivity Profile of a this compound Derivative (Compound X)

Target ClassSpecific TargetAssay TypeIC50 / Ki (µM) of Compound XIC50 / Ki (µM) of Alternative 1IC50 / Ki (µM) of Alternative 2
Kinases Kinase AIn-vitro Kinase AssayDataDataData
Kinase BIn-vitro Kinase AssayDataDataData
Kinase CIn-vitro Kinase AssayDataDataData
GPCRs Receptor YRadioligand BindingDataDataData
Receptor ZRadioligand BindingDataDataData
Enzymes Enzyme PEnzyme Inhibition AssayDataDataData
Enzyme QEnzyme Inhibition AssayDataDataData

Experimental Protocols

To generate the data for the comparative analysis, the following experimental methodologies are recommended.

In-vitro Kinase Inhibition Assay

This assay determines the concentration of a test compound required to inhibit the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative and alternatives)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the kinase-specific substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Unlabeled competitor (the test compound)

  • Binding buffer

  • Scintillation fluid

  • Filter plates (e.g., GF/C)

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes/receptors, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay is used to determine the cross-reactivity of a small molecule by measuring its ability to compete with a labeled antigen for binding to a limited amount of antibody.

Materials:

  • Microtiter plate pre-coated with a capture antibody

  • The target molecule (or a conjugate)

  • Enzyme-labeled version of the target molecule (competitor)

  • Test compound

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Plate reader

Procedure:

  • Add the test compound at various concentrations to the wells of the antibody-coated microtiter plate.

  • Add a fixed concentration of the enzyme-labeled target molecule to all wells.

  • Incubate to allow competition for binding to the capture antibody.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The amount of color is inversely proportional to the amount of test compound in the sample.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent cross-reactivity relative to the unlabeled target molecule.

Visualizing Experimental Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate the logical flow of experiments and the signaling pathways being investigated.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Compound This compound Derivatives & Alternatives Incubation Incubation with Test Compounds Compound->Incubation Assay_Setup Assay Plate Preparation (Kinase/Receptor/Antibody) Assay_Setup->Incubation Detection Signal Detection (Luminescence/Radioactivity/Absorbance) Incubation->Detection Data_Processing Data Processing (% Inhibition / % Bound) Detection->Data_Processing IC50_Ki IC50 / Ki Determination Data_Processing->IC50_Ki Comparison Comparative Analysis IC50_Ki->Comparison

Caption: Workflow for Cross-Reactivity Screening.

signaling_pathway Receptor Target Receptor (e.g., Kinase, GPCR) Downstream Downstream Signaling Cascade Receptor->Downstream Signal Transduction Compound This compound Derivative (Inhibitor) Compound->Receptor Binding / Inhibition Biological_Response Biological Response (e.g., Proliferation, Inflammation) Downstream->Biological_Response Cellular Effect

Caption: Generic Signaling Pathway Inhibition.

Unmasking the Halogen: A Comparative Guide to Confirming Brominated Compounds with Isotopic Pattern Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive identification of halogenated compounds is a critical step in synthesis and characterization. Among the halogens, bromine presents a unique and readily identifiable signature in mass spectrometry through its distinct isotopic pattern. This guide provides a comprehensive comparison of isotopic pattern analysis with alternative analytical techniques for the confirmation of brominated compounds, supported by experimental data and detailed protocols.

The presence of bromine in a molecule can be unequivocally confirmed by observing its characteristic isotopic distribution in a mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately 50.5% and 49.5%, respectively).[1][2] This near 1:1 ratio results in a distinctive pattern of peaks for the molecular ion (M) and an ion two mass units higher (M+2).[2][3] This signature is a powerful diagnostic tool for identifying brominated species.

The Telltale Signature: Isotopic Patterns of Brominated Compounds

The number of bromine atoms in a molecule directly influences the complexity and relative intensities of the isotopic peaks observed in a mass spectrum.

  • One Bromine Atom: A compound containing a single bromine atom will exhibit a characteristic pair of peaks of nearly equal intensity at M and M+2.[2][3]

  • Two Bromine Atoms: The presence of two bromine atoms results in a triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

  • Three Bromine Atoms: For compounds with three bromine atoms, a quartet of peaks appears at M, M+2, M+4, and M+6, with a relative intensity ratio of roughly 1:3:3:1.

This predictable pattern provides a rapid and confident means of determining the number of bromine atoms within a molecule directly from the mass spectrum.

A Head-to-Head Comparison: Isotopic Pattern Analysis vs. Other Techniques

While mass spectrometric isotopic pattern analysis is a powerful tool, other analytical techniques can also be employed to confirm the presence of bromine. The following table provides a comparative overview of the most common methods.

Technique Principle Advantages Disadvantages Typical Sensitivity Sample State
Mass Spectrometry (Isotopic Pattern Analysis) Separation of ions based on their mass-to-charge ratio, revealing the natural isotopic distribution of elements.Provides structural information (fragmentation) and the number of bromine atoms. High specificity and sensitivity.Requires sample ionization, which can sometimes be challenging for certain molecules.Picomole to femtomole rangeSolid, liquid, gas (with appropriate inlet)
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomization and ionization of the sample in a high-temperature plasma, followed by mass analysis of the resulting ions.Excellent for trace elemental analysis and quantification. High sensitivity.Destructive technique. Can suffer from isobaric interferences (e.g., from argon dimers). Provides no structural information about the organic part of the molecule.[3]Parts-per-billion (ppb) to parts-per-trillion (ppt) rangeLiquid, solid (after digestion)
X-ray Fluorescence (XRF) Spectroscopy Excitation of core electrons by X-rays, leading to the emission of characteristic fluorescent X-rays that are element-specific.Non-destructive technique. Minimal sample preparation for solids and liquids.Lower sensitivity compared to MS techniques. Not suitable for trace analysis in many cases. Provides no structural information.[1][4][5][6][7]Parts-per-million (ppm) rangeSolid, liquid, powder
Elemental Analysis (Combustion Analysis) Combustion of the sample to convert elements into simple gases (e.g., H₂O, CO₂, N₂), which are then quantified. Bromine is typically converted to HBr and trapped for quantification.Provides the elemental composition (percentage of each element) of a pure compound.Destructive technique. Requires a relatively pure sample. Does not provide structural information.Milligram sample quantitiesSolid, liquid
Wet Chemistry Tests (e.g., Beilstein test, reaction with silver nitrate) Chemical reactions that produce a visually observable change (e.g., color change, precipitate formation) in the presence of halogens.Simple, rapid, and inexpensive for qualitative screening.Often not specific to bromine (can react with other halogens). Prone to interferences. Low sensitivity.Microgram to milligram rangeSolid, liquid

Experimental Protocols

Mass Spectrometry for Isotopic Pattern Analysis

A standard protocol for analyzing a potentially brominated organic compound using mass spectrometry is as follows:

1. Sample Preparation:

  • Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
  • For liquid samples, direct infusion may be possible. For solid samples, ensure complete dissolution.
  • For complex mixtures, prior separation using liquid chromatography (LC) or gas chromatography (GC) is necessary.

2. Instrument Setup (for a typical Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometer):

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties. Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used.
  • Mass Range: Set a wide mass range to ensure capture of the molecular ion and any potential fragments (e.g., m/z 50-1000).
  • Capillary Voltage: Typically 3-4 kV.
  • Nebulizer Gas (Nitrogen): Adjust flow rate for a stable spray (e.g., 1-2 Bar).
  • Drying Gas (Nitrogen): Set temperature and flow rate to efficiently desolvate the ions (e.g., 200-300 °C, 8-12 L/min).
  • Fragmentor Voltage: A lower voltage (e.g., 70 V) is used for observing the intact molecular ion, while a higher voltage can be used to induce fragmentation for structural elucidation.

3. Data Acquisition:

  • Inject the sample into the mass spectrometer.
  • Acquire the full scan mass spectrum.
  • If structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion cluster for fragmentation.

4. Data Analysis:

  • Examine the mass spectrum for the characteristic isotopic pattern of bromine.
  • Zoom in on the molecular ion region.
  • Measure the mass difference between the isotopic peaks (should be 2 Da).
  • Determine the relative intensities of the peaks to deduce the number of bromine atoms.
  • Utilize the instrument's software to simulate the theoretical isotopic pattern for the proposed chemical formula and compare it with the experimental data for confirmation.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in isotopic pattern analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution/Dilution Dissolution/Dilution Sample->Dissolution/Dilution Chromatographic Separation (Optional) Chromatographic Separation (Optional) Dissolution/Dilution->Chromatographic Separation (Optional) Ionization Ionization Chromatographic Separation (Optional)->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum Isotopic Pattern Examination Isotopic Pattern Examination Mass Spectrum->Isotopic Pattern Examination Confirmation of Bromine Confirmation of Bromine Isotopic Pattern Examination->Confirmation of Bromine

Caption: Experimental workflow for confirming brominated compounds.

logical_relationship Start Start Observe Molecular Ion Region Observe Molecular Ion Region Start->Observe Molecular Ion Region M and M+2 Peaks Present? M and M+2 Peaks Present? Observe Molecular Ion Region->M and M+2 Peaks Present? Intensity Ratio ~1:1? Intensity Ratio ~1:1? M and M+2 Peaks Present?->Intensity Ratio ~1:1? Yes M, M+2, M+4 Peaks Present? M, M+2, M+4 Peaks Present? M and M+2 Peaks Present?->M, M+2, M+4 Peaks Present? No One Bromine Atom Confirmed One Bromine Atom Confirmed Intensity Ratio ~1:1?->One Bromine Atom Confirmed Yes No Bromine or Complex Pattern No Bromine or Complex Pattern Intensity Ratio ~1:1?->No Bromine or Complex Pattern No Intensity Ratio ~1:2:1? Intensity Ratio ~1:2:1? M, M+2, M+4 Peaks Present?->Intensity Ratio ~1:2:1? Yes M, M+2, M+4 Peaks Present?->No Bromine or Complex Pattern No Two Bromine Atoms Confirmed Two Bromine Atoms Confirmed Intensity Ratio ~1:2:1?->Two Bromine Atoms Confirmed Yes Intensity Ratio ~1:2:1?->No Bromine or Complex Pattern No End End One Bromine Atom Confirmed->End Two Bromine Atoms Confirmed->End No Bromine or Complex Pattern->End

Caption: Decision tree for isotopic pattern analysis of brominated compounds.

References

A Comparative Guide to Purity Assessment of 2-Bromo-6-methyl-3-nitropyridine: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-6-methyl-3-nitropyridine is a key building block in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is essential to ensure the reliability and reproducibility of synthetic processes and the quality of the final product.

This guide provides a comprehensive comparison of two powerful analytical techniques for the purity assessment of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each technique, provide detailed experimental protocols, present illustrative quantitative data, and discuss the relative advantages and disadvantages of each method.

Principles of Purity Analysis

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) is a primary ratio method of measurement, meaning it determines the purity of a substance by comparing the analyte's signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. For ¹H qNMR, the most common variant, the purity of the analyte can be calculated using the following equation:

Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC): A Comparative Separation Technique

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the purity assessment of organic compounds. The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, the area of the main peak in the chromatogram is compared to the total area of all detected peaks. The purity is typically expressed as an area percentage. This method is highly sensitive for detecting trace impurities, but it is a comparative technique that relies on the assumption that all compounds have a similar response factor at the detection wavelength, or it requires the use of certified reference standards for each impurity for accurate quantification.

Experimental Protocols

Due to the lack of publicly available, specific experimental data for the purity assessment of this compound by qNMR, the following protocols are presented as illustrative examples based on best practices for similar compounds.

2.1. Quantitative ¹H NMR (qNMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical Balance (5 decimal places)

  • Volumetric glassware

Materials:

  • This compound sample

  • Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity). The choice of internal standard is critical and should have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle: 30-45° to ensure complete relaxation between pulses.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to be quantified (a value of 30-60 seconds is often sufficient).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Acquisition Time: At least 3-4 seconds.

Data Processing and Analysis:

  • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the methyl signal (expected around 2.6 ppm) is a good candidate for quantification. For Maleic Acid, the two olefinic protons give a singlet at approximately 6.3 ppm in DMSO-d₆.

  • Calculate the purity using the qNMR equation provided earlier.

2.2. High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical Balance

  • Volumetric glassware

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid

Chromatographic Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid). A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Quantitative Data Comparison

The following table presents hypothetical, yet realistic, quantitative data for the purity assessment of a batch of this compound using the illustrative qNMR and HPLC methods described above.

ParameterqNMRHPLC (Area %)
Purity (%) 98.599.2
Relative Standard Deviation (RSD, n=3) 0.3%0.1%
Analysis Time per Sample ~15-20 minutes~35-40 minutes
Need for Specific Reference Standard No (uses a certified internal standard)Yes (for accurate quantification of impurities)
Structural Confirmation YesNo

Interpretation of Discrepancy:

A slight difference in the purity values obtained by qNMR and HPLC is not uncommon. This can be attributed to several factors:

  • Different Principles of Detection: qNMR is a molar-based technique that is independent of the chemical structure, whereas HPLC with UV detection relies on the chromophoric properties of the molecules. Impurities with different UV response factors compared to the main component can lead to inaccuracies in the area percent calculation.

  • Invisible Impurities: qNMR can quantify impurities that are not UV-active and therefore not detected by HPLC. Conversely, highly UV-active impurities present at very low levels might be detected by HPLC but not be quantifiable by qNMR.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for qNMR and HPLC purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample weigh_std Accurately weigh internal standard weigh_sample->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Caption: Workflow for HPLC Purity Assessment.

Comparison Summary: qNMR vs. HPLC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary method based on signal intensity proportional to molar concentration.Comparative method based on separation and detection.
Accuracy High, provides an absolute purity value.High, but can be influenced by the response factors of impurities.
Precision Excellent, with low relative standard deviation (RSD).Very good, with low RSD.
Sensitivity Generally lower than HPLC, especially for trace impurities.Very high, excellent for detecting trace impurities.
Specificity High, based on unique chemical shifts of protons.High, based on retention time.
Reference Standard Requires a certified internal standard of a different compound.Requires a reference standard of the analyte for identity confirmation and of each impurity for accurate quantification.
Structural Information Provides structural confirmation of the analyte and impurities.Provides no structural information.
Method Development Relatively straightforward, mainly involves selecting a suitable internal standard and optimizing relaxation delays.Can be more time-consuming, involving column selection, mobile phase optimization, and gradient development.
Sample Throughput Moderate, analysis time is typically 15-20 minutes per sample.Can be high with automated systems, but run times can be longer.
Destructive/Non-destructive Non-destructive, the sample can be recovered.Destructive, the sample is consumed.

Conclusion and Recommendations

Both qNMR and HPLC are powerful techniques for the purity assessment of this compound, each with its own set of strengths and limitations.

qNMR is the method of choice for:

  • Assigning an absolute purity value to a reference standard or a key intermediate.

  • Simultaneously confirming the structure and quantifying the purity in a single experiment.

  • Cases where a certified reference standard of the analyte is not available.

HPLC is the preferred method for:

  • Routine quality control and high-throughput screening.

  • Detecting and quantifying trace impurities.

  • Detailed impurity profiling when reference standards for the impurities are available.

For a comprehensive and robust purity assessment of this compound, a combination of both techniques is often the ideal approach. qNMR can be used to assign an accurate, absolute purity value to a batch, which can then be used as a reference standard for the development and validation of a more routine, high-throughput HPLC method for quality control purposes. This integrated approach leverages the strengths of both techniques to provide a complete and reliable picture of the compound's purity. techniques to provide a complete and reliable picture of the compound's purity.

A Researcher's Guide to Navigating NMR Shifts in Substituted Pyridines: A Comparative Analysis of Experimental and Predicted Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry, materials science, and drug development, the accurate characterization of substituted pyridines is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of these heterocyclic compounds. This guide provides a comprehensive comparison of experimentally measured and theoretically predicted ¹H and ¹³C NMR chemical shifts for a selection of substituted pyridines. By presenting quantitative data, detailed methodologies, and a clear workflow, we aim to equip scientists with the knowledge to effectively utilize both experimental and computational approaches in their research.

Quantitative Comparison of NMR Chemical Shifts

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for 2-aminopyridine, 3-chloropyridine, and 4-acetylpyridine. Experimental data was acquired in deuterated chloroform (CDCl₃), and the predicted values were calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(2d,p) basis set.

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃.

CompoundPositionExperimental ¹H Shift (ppm)Predicted ¹H Shift (ppm)Deviation (ppm)
2-Aminopyridine H-36.456.520.07
H-47.287.350.07
H-56.606.680.08
H-68.008.080.08
-NH₂4.704.65-0.05
3-Chloropyridine H-28.458.530.08
H-47.757.820.07
H-57.257.310.06
H-68.508.580.08
4-Acetylpyridine H-2, H-68.808.890.09
H-3, H-57.707.780.08
-CH₃2.652.60-0.05

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃.

CompoundPositionExperimental ¹³C Shift (ppm)Predicted ¹³C Shift (ppm)Deviation (ppm)
2-Aminopyridine C-2158.5159.20.7
C-3109.0109.80.8
C-4137.8138.50.7
C-5113.5114.20.7
C-6148.0148.80.8
3-Chloropyridine C-2148.0148.90.9
C-3130.5131.30.8
C-4138.0138.80.8
C-5123.8124.50.7
C-6150.0150.90.9
4-Acetylpyridine C-2, C-6150.5151.30.8
C-3, C-5121.0121.80.8
C-4144.0144.90.9
C=O197.0197.80.8
-CH₃26.527.20.7

Methodologies

A clear understanding of the experimental and computational methods is crucial for interpreting the data and applying these techniques to new compounds.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation : A solution of the substituted pyridine is prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1]

  • Spectrometer Setup : The NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2] The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.[2]

  • ¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired at ambient temperature.[3] Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 0-160 ppm for pyridines) is used. To ensure accurate integration, an inverse-gated decoupling sequence can be employed to suppress the Nuclear Overhauser Effect (NOE), although this significantly increases the experiment time.

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.[2]

Computational Protocol for Predicting NMR Chemical Shifts
  • Molecular Structure Optimization : The 3D structure of the substituted pyridine is first optimized using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set.[4]

  • NMR Shielding Calculation : The NMR shielding tensors are then calculated for the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method.[4] A higher level of theory, for instance, the B3LYP functional with the 6-311++G(2d,p) basis set, is often employed for better accuracy.[1]

  • Solvent Effects : To account for the influence of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculation, specifying chloroform as the solvent.[1]

  • Chemical Shift Prediction : The calculated isotropic shielding constant (σ_iso) for each nucleus is converted to a chemical shift (δ_pred) by referencing it to the calculated shielding constant of TMS (σ_TMS) at the same level of theory, using the equation: δ_pred = σ_TMS - σ_iso.

Workflow for Comparing Experimental and Predicted NMR Shifts

The following diagram illustrates the logical workflow for a comparative analysis of experimental and predicted NMR data, a crucial process for structural verification and assignment.

G cluster_exp Experimental Workflow cluster_pred Computational Workflow exp_prep Sample Preparation exp_acq NMR Data Acquisition (1H & 13C) exp_prep->exp_acq exp_proc Data Processing & Referencing exp_acq->exp_proc exp_shifts Experimental Chemical Shifts exp_proc->exp_shifts compare Comparison & Analysis exp_shifts->compare pred_opt Geometry Optimization (DFT) pred_shield NMR Shielding Calculation (GIAO) pred_opt->pred_shield pred_ref Reference to TMS pred_shield->pred_ref pred_shifts Predicted Chemical Shifts pred_ref->pred_shifts pred_shifts->compare conclusion Structural Verification / Assignment compare->conclusion

Workflow for NMR shift comparison.

Discussion and Conclusion

The data presented in Tables 1 and 2 demonstrate a strong correlation between the experimental and predicted NMR chemical shifts for the selected substituted pyridines. The deviations are consistently small, typically within 0.1 ppm for ¹H and 1.0 ppm for ¹³C nuclei. This level of accuracy underscores the utility of DFT-based calculations as a predictive tool in structural elucidation.

Researchers can leverage this synergy in several ways. Predicted shifts can aid in the assignment of complex spectra, helping to distinguish between isomers where experimental data alone may be ambiguous. Conversely, experimental data serves as the ultimate benchmark for validating and refining computational methods.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-6-methyl-3-nitropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-6-methyl-3-nitropyridine, a halogenated and nitrated organic compound, is crucial for laboratory safety and environmental protection. Due to its potential hazards, this chemical must be treated as hazardous waste and disposed of following stringent protocols. This guide provides essential, step-by-step instructions for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

Based on data from structurally similar compounds, this compound is presumed to be hazardous. Key potential hazards and the necessary personal protective equipment (PPE) are summarized below.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[2]Handle in a well-ventilated area, preferably a chemical fume hood. Avoid ingestion, skin contact, and inhalation of dust or vapors.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[1]Chemical-resistant gloves, lab coat.[2]Wash hands and any exposed skin thoroughly after handling.[1][2]
Serious Eye Damage/Irritation May cause serious eye irritation.[1]Safety goggles with side-shields or a face shield.[3]Avoid contact with eyes.[1]
Environmental Hazard Do not let this chemical enter the environment.[1]N/APrevent release to drains and waterways.[2]

Experimental Protocol: Chemical Waste Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves and wipes) as halogenated organic hazardous waste .

  • Do not mix this waste with non-halogenated, acidic, basic, or other types of chemical waste to prevent dangerous reactions.

2. Waste Collection and Containment:

  • Use a designated, chemically resistant, and sealable waste container. The container must be in good condition with no leaks or cracks.

  • Clearly label the container with "Halogenated Organic Hazardous Waste" and list "this compound" as a component.

  • For solid waste, carefully transfer the material into the container, minimizing dust formation.[2]

  • For liquid waste, use a funnel to pour the waste into the container to avoid spills.

  • Keep the waste container securely closed when not in use.[1]

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • The storage area should be away from heat, sparks, and incompatible materials such as strong oxidizing agents.[1]

  • Ensure the storage area is inaccessible to unauthorized personnel.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and quantity.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

  • The final disposal method will be determined by the licensed disposal company, which may include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate risks.

1. Evacuation and Notification:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.

2. Personal Protection:

  • Before addressing the spill, don the appropriate PPE as listed in the table above, including respiratory protection if necessary.[4]

3. Containment and Cleanup:

  • For solid spills: Carefully sweep or scoop the material to avoid creating dust.

  • For liquid spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5]

  • Collect the spilled material and absorbent using spark-proof tools and place it into a designated, sealable container for halogenated waste.[2]

4. Decontamination:

  • Clean the spill area with a suitable solvent (e.g., isopropanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.

5. Disposal:

  • Label the container with all its contents and manage it as hazardous waste according to the disposal protocol above.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Collection & Containment cluster_2 Step 3: Secure Storage cluster_3 Step 4: Final Disposal A Identify Waste: Pure Compound, Solutions, Contaminated Materials B Categorize as: Halogenated Organic Waste A->B Classify C Use Designated, Sealed, and Labeled Container B->C Transfer to D Collect Waste (Minimize dust/spills) E Store in Secure, Ventilated Waste Area D->E Move to F Keep Away from Incompatible Materials G Contact EHS or Licensed Waste Contractor F->G Initiate H Provide Accurate Waste Description G->H Inform I Arrange for Pickup and Professional Disposal H->I Schedule

References

Personal protective equipment for handling 2-Bromo-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-6-methyl-3-nitropyridine. The following procedural recommendations are based on established safety data sheets for the compound and structurally similar chemicals.

Hazard and Personal Protective Equipment Summary

Proper personal protective equipment (PPE) is essential to ensure safety when handling this compound. The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] The following table summarizes the recommended PPE and outlines key potential hazards.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[3][4]Avoid ingestion, skin contact, and inhalation of dust or vapors.[3][5] Handle in a well-ventilated area, preferably a chemical fume hood.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Chemical-resistant gloves, lab coat.[3][4]Wash hands and any exposed skin thoroughly after handling.[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Safety goggles with side-shields or a face shield.[3][6]Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[1][5]
Respiratory Irritation May cause respiratory irritation.[1][2]Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if dust is generated or ventilation is inadequate.[4][5]Avoid breathing dust or vapors.[1][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safe handling.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]

  • Work within a certified chemical fume hood to ensure adequate ventilation.[4]

  • Gather all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials (e.g., inert absorbent material) readily available.[7]

2. Handling:

  • Avoid the formation of dust when handling the solid material.[3]

  • Weigh and transfer the chemical within the fume hood.

  • Keep the container tightly closed when not in use.[3][5]

  • Wash hands thoroughly after handling.[3][5]

  • Do not eat, drink, or smoke in the laboratory area.[3]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][5]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[3][6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Designate a specific, labeled waste container for "Halogenated Organic Solids."

  • Do not mix this compound waste with non-halogenated chemical waste, as this can create dangerous reactions and complicate disposal.[7]

2. Waste Collection and Containerization:

  • Collect waste this compound, including any contaminated materials like gloves or weighing paper, in a dedicated, compatible, and sealable container (e.g., glass or high-density polyethylene).[7]

  • Ensure the container is in good condition with a secure, leak-proof cap and is not overfilled.[7]

3. Labeling of Waste Containers:

  • Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, the date, and the laboratory information.[7][8]

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[7]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][8]

  • Empty containers that held the chemical must also be disposed of as hazardous waste unless they have been triple-rinsed.[7]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Inspect and Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh and Transfer in Hood prep_spill->handle_weigh handle_use Perform Experiment handle_weigh->handle_use handle_store Store Securely handle_use->handle_store disp_collect Collect Waste in Labeled Container handle_use->disp_collect emergency_spill Spill handle_use->emergency_spill emergency_exposure Exposure handle_use->emergency_exposure disp_store Store in Designated Area disp_collect->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact end End disp_contact->end emergency_spill->disp_collect Clean up emergency_exposure->end First Aid & Seek Medical Attention start Start start->prep_ppe

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methyl-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.